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  • Product: Iomeprol
  • CAS: 1185146-41-1

Core Science & Biosynthesis

Foundational

Iomeprol in Contrast-Enhanced Imaging: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Introduction Iomeprol is a non-ionic, monomeric, tri-iodinated contrast agent widely utilized in diagnostic imaging to enhance the visualization of internal...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, monomeric, tri-iodinated contrast agent widely utilized in diagnostic imaging to enhance the visualization of internal structures.[1][2] Its favorable physicochemical properties, including low osmolality and viscosity, contribute to its established safety and efficacy profile in various applications such as computed tomography (CT), angiography, and urography.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of iomeprol, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacokinetic pathway and application in contrast-enhanced imaging.

Core Mechanism of Action: X-ray Attenuation

The fundamental principle behind the efficacy of iomeprol as a contrast agent lies in the high atomic number of its constituent iodine atoms (Z=53). When a beam of X-rays passes through the body, its intensity is attenuated to varying degrees by different tissues. Tissues with higher effective atomic numbers and densities absorb more X-ray photons, resulting in a lighter appearance on the radiographic image.

Iomeprol, with its three iodine atoms per molecule, significantly increases the attenuation of X-rays in the tissues and vessels where it distributes. This differential absorption between the contrast-filled structures and the surrounding tissues creates a marked increase in image contrast, allowing for clear delineation of anatomical details that would otherwise be poorly visualized. The degree of contrast enhancement is directly proportional to the concentration of iodine achieved in the region of interest.

Physicochemical and Pharmacokinetic Properties

The safety and efficacy of an iodinated contrast agent are intrinsically linked to its physicochemical and pharmacokinetic profiles. Iomeprol has been designed to optimize these properties, minimizing the potential for adverse effects while ensuring high-quality imaging.

Physicochemical Properties

Key physicochemical properties of iomeprol solutions at various iodine concentrations are summarized in the table below. The low osmolality of iomeprol, compared to ionic contrast agents, reduces the fluid shifts across cell membranes, thereby minimizing patient discomfort and the risk of certain adverse reactions. Its relatively low viscosity facilitates easier intravenous injection.

Iodine Concentration (mg I/mL)Osmolality (mOsm/kg H₂O) at 37°CViscosity (mPa·s) at 20°CViscosity (mPa·s) at 37°C
1502701.91.3
2003642.81.9
2504594.32.8
3005218.14.5
35061814.57.5
40072627.512.6

Data compiled from publicly available product information.

Pharmacokinetic Profile

The pharmacokinetic properties of iomeprol are characterized by its rapid distribution, lack of metabolism, and efficient renal excretion. These characteristics ensure that the contrast agent is cleared from the body in a timely manner, reducing the potential for long-term toxicity.

ParameterValue
Distribution
Volume of Distribution (Vd)0.28 L/kg
Protein BindingDoes not bind to plasma proteins
Metabolism
BiotransformationDoes not undergo significant metabolism
Elimination
Route of EliminationPrimarily via renal excretion
Elimination Half-life (t½)1.8 hours
Total Body Clearance0.10 L/hr/kg
ExcretionApproximately 90% of the dose is excreted unchanged in urine within 24 hours

Experimental Protocols

The determination of the physicochemical and pharmacokinetic parameters of iomeprol, as well as its safety and efficacy, relies on a series of standardized experimental protocols.

Physicochemical Characterization

1. Osmolality Determination (Adapted from USP General Chapter <785>)

  • Principle: The osmolality of iomeprol solutions is determined by measuring the freezing point depression, a colligative property that is directly proportional to the concentration of solute particles.

  • Apparatus: A calibrated freezing-point osmometer.

  • Procedure:

    • Calibrate the osmometer using standard sodium chloride solutions of known osmolality.

    • Equilibrate the iomeprol sample to the specified temperature (e.g., 37°C).

    • Introduce a precise volume of the iomeprol solution into the measurement chamber of the osmometer.

    • Initiate the cooling and freezing cycle according to the instrument's instructions.

    • The instrument measures the freezing point of the sample and converts this value to osmolality (mOsm/kg H₂O).

    • Perform multiple readings to ensure precision.

2. Viscosity Measurement (Adapted from European Pharmacopoeia Chapter 2.2.9)

  • Principle: The viscosity of iomeprol solutions is determined using a capillary viscometer, which measures the time it takes for a fixed volume of the fluid to flow through a capillary of a known diameter and length under a known pressure.

  • Apparatus: A calibrated suspended-level (Ubbelohde-type) capillary viscometer and a constant temperature water bath.

  • Procedure:

    • Equilibrate the viscometer and the iomeprol sample to the desired temperature (e.g., 20°C or 37°C) in the water bath.

    • Introduce the iomeprol solution into the viscometer.

    • Apply suction to draw the liquid up through the capillary into the upper bulb.

    • Release the suction and measure the time it takes for the meniscus of the liquid to pass between two marked points on the capillary.

    • The kinematic viscosity is calculated from the flow time and the viscometer constant.

    • The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.

Preclinical Toxicology Studies (General Protocol based on FDA Guidance)
  • Objective: To assess the safety profile of iomeprol before human administration.

  • Study Design:

    • Acute Toxicity: Single-dose studies in two mammalian species (e.g., rodents and non-rodents) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

    • Repeat-Dose Toxicity: Administration of iomeprol for a specified duration (e.g., 28 days) to assess the effects of repeated exposure.

    • Genotoxicity: A battery of in vitro and in vivo assays to evaluate the potential for iomeprol to induce genetic mutations or chromosomal damage.

    • Reproductive and Developmental Toxicity: Studies to assess the potential effects on fertility, embryonic development, and pre- and postnatal development.

  • Parameters Monitored: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of selected organs.

Clinical Evaluation (General Protocol based on EMA Guideline on Diagnostic Agents)
  • Objective: To evaluate the safety, tolerability, and diagnostic efficacy of iomeprol in humans.

  • Study Design:

    • Phase I: Typically conducted in a small number of healthy volunteers to assess safety, tolerability, and pharmacokinetics.

    • Phase II: Conducted in a larger group of patients to further evaluate safety and to determine the optimal dose and imaging protocols.

    • Phase III: Large-scale, multicenter, often comparative trials to confirm the safety and diagnostic efficacy against a standard comparator.

  • Typical Protocol for a Contrast-Enhanced CT Study:

    • Patient Selection: Inclusion and exclusion criteria are strictly defined based on the indication and patient characteristics. Informed consent is obtained from all participants.

    • Baseline Assessment: Collection of demographic data, medical history, physical examination, and baseline laboratory tests.

    • Contrast Administration: Iomeprol is administered intravenously at a specified dose and injection rate, tailored to the imaging procedure and patient weight.

    • Image Acquisition: CT scans are performed at predefined time points after contrast administration to capture the arterial, venous, and delayed phases of enhancement.

    • Image Analysis: Radiologists, blinded to the clinical information, evaluate the quality of the images and the degree of contrast enhancement in the target organs and lesions.

    • Safety Monitoring: Patients are monitored for any adverse events during and after the procedure. Vital signs and laboratory parameters are re-assessed at specified intervals.

    • Data Analysis: Statistical analysis is performed to assess the diagnostic performance (e.g., sensitivity, specificity) and safety of iomeprol.

Visualizing the Mechanism and Process

Iomeprol Pharmacokinetic Pathway

Iomeprol_Pharmacokinetics IV Intravenous Administration Plasma Systemic Circulation (Plasma) IV->Plasma ECF Extracellular Fluid (Interstitial Space) Plasma->ECF Distribution Kidney Kidneys (Glomerular Filtration) Plasma->Kidney ECF->Plasma Redistribution Urine Urine (Unchanged Iomeprol) Kidney->Urine Excretion

Caption: Pharmacokinetic pathway of iomeprol from administration to excretion.

Contrast-Enhanced Imaging Workflow

Contrast_Enhanced_Imaging_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Patient_Prep Patient Preparation (e.g., hydration, fasting) IV_Access Establish Intravenous Access Patient_Prep->IV_Access Contrast_Injection Iomeprol Injection IV_Access->Contrast_Injection Image_Acquisition X-ray/CT Image Acquisition Contrast_Injection->Image_Acquisition Timed Delay Patient_Monitoring Patient Monitoring Contrast_Injection->Patient_Monitoring Image_Processing Image Processing & Reconstruction Image_Acquisition->Image_Processing Radiological_Interpretation Radiological Interpretation Image_Processing->Radiological_Interpretation

References

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Iomeprol for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties of Iomeprol, a widely used non-ionic, iodinated contrast medium. Th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Iomeprol, a widely used non-ionic, iodinated contrast medium. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing Iomeprol in in vitro studies. It includes key data on its chemical and physical characteristics, detailed experimental protocols for assessing its in vitro effects, and visualizations of relevant biological pathways.

Core Physicochemical Properties of Iomeprol

Iomeprol is a non-ionic, monomeric contrast agent with low osmolality and viscosity, contributing to its favorable safety profile in clinical use.[1] Its high water solubility and chemical stability make it a versatile compound for various in vitro applications.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of Iomeprol is presented in Table 1.

PropertyValueReference
Chemical Name N,N'-Bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide[2]
CAS Number 78649-41-9[3]
Molecular Formula C₁₇H₂₂I₃N₃O₈[3]
Molecular Weight 777.09 g/mol
Appearance White to off-white crystalline powder
Melting Point 285-291 °C (decomposes)
Solubility

Iomeprol exhibits excellent solubility in aqueous solutions, a critical factor for its use in biological systems. Its solubility in various solvents is detailed in Table 2.

SolventSolubilityReference
Water Extremely soluble; 125 mg/mL (160.86 mM) with ultrasound
Methanol Very soluble
Ethanol Poorly soluble
Chloroform Practically insoluble
DMSO 100 mg/mL (128.69 mM) with ultrasound
Osmolality and Viscosity

The osmolality and viscosity of Iomeprol solutions are concentration-dependent. These properties are crucial for understanding its potential effects on cells in vitro, particularly concerning osmotic stress.

Concentration (mg I/mL)Osmolality (osmol/kg H₂O) at 37 °CViscosity (mPa·s) at 20 °CViscosity (mPa·s) at 37 °CReference
1500.271.91.3
3000.528.44.8
4000.7228.913.9
Stability and Storage

Iomeprol is a chemically stable compound. For in vitro studies, proper storage is essential to maintain its integrity.

ConditionDurationReference
Powder at -20°C3 years
Powder at 4°C2 years
In solvent at -80°C6 months
In solvent at -20°C1 month

Solutions of Iomeprol have been shown to be stable and do not require the addition of chelating agents like EDTA.

Experimental Protocols for In Vitro Assessment

The following section outlines detailed methodologies for key experiments to evaluate the in vitro effects of Iomeprol on various cell types.

Assessment of Cell Viability and Cytotoxicity

2.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Expose the cells to various concentrations of Iomeprol (e.g., 12.5, 25, 50, 100 mg/mL) for specific time points (e.g., 2, 4, 24 hours). Include a vehicle control (culture medium) and a positive control for cytotoxicity.

    • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

2.1.2. LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

  • Principle: An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

    • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells. Carefully collect the supernatant from each well.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Assessment of Endothelial Cell Morphology and Integrity

2.2.1. Immunofluorescence Staining

This technique allows for the visualization of cellular structures and the localization of specific proteins within the cells.

  • Principle: Fluorescently labeled antibodies bind to specific target proteins, allowing for their visualization by fluorescence microscopy.

  • Protocol:

    • Cell Culture: Grow endothelial cells on sterile glass coverslips or in optical-quality multi-well plates.

    • Treatment: Expose the cells to Iomeprol at desired concentrations and for specific durations.

    • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

    • Permeabilization: If staining intracellular proteins, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% bovine serum albumin) for 30-60 minutes.

    • Primary Antibody Incubation: Incubate the cells with a primary antibody targeting a protein of interest (e.g., VE-cadherin for cell-cell junctions, phalloidin for F-actin cytoskeleton) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the cells with PBS and incubate them with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI), and visualize the cells using a fluorescence or confocal microscope.

Assessment of Oxidative Stress and Signaling Pathways

2.3.1. Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to detect intracellular ROS levels.

  • Principle: A cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Cell Seeding and Treatment: Culture cells (e.g., renal tubular cells) in a multi-well plate and treat them with Iomeprol.

    • Probe Loading: After treatment, wash the cells with a serum-free medium and incubate them with DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C.

    • Fluorescence Measurement: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

    • Data Analysis: Quantify the change in fluorescence as an indicator of ROS production, normalized to cell number if necessary.

2.3.2. Western Blotting for Signaling Protein Activation

This technique is used to detect and quantify the phosphorylation (activation) of specific signaling proteins.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Cell Lysis: After Iomeprol treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-JNK, JNK, phospho-p38, p38) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described experimental protocols and a key signaling pathway affected by Iomeprol.

Experimental_Workflow_Cell_Viability cluster_prep Cell Preparation cluster_treatment Iomeprol Treatment cluster_assays Viability/Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate adherence Allow Adherence (Overnight) cell_seeding->adherence treatment Expose Cells to Iomeprol (Various Concentrations & Durations) adherence->treatment mtt_add Add MTT Reagent treatment->mtt_add collect_supernatant Collect Supernatant treatment->collect_supernatant mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate solubilize Add Solubilization Solution mtt_incubate->solubilize mtt_read Read Absorbance (570nm) solubilize->mtt_read analyze_viability Calculate % Cell Viability mtt_read->analyze_viability ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read analyze_cytotoxicity Calculate % Cytotoxicity ldh_read->analyze_cytotoxicity

Caption: Workflow for assessing cell viability and cytotoxicity after Iomeprol exposure.

Iomeprol_Signaling_Pathway iomeprol Iomeprol Exposure (e.g., on Renal Tubular Cells) ros Increased Intracellular Reactive Oxygen Species (ROS) iomeprol->ros jnk_p38 Activation of Stress Kinases (JNK & p38 MAPK) ros->jnk_p38 apoptosis Apoptosis (Cell Death) jnk_p38->apoptosis

Caption: Iomeprol-induced apoptosis signaling pathway in renal tubular cells.

Conclusion

This technical guide provides essential physicochemical data and detailed in vitro experimental protocols for researchers working with Iomeprol. The summarized data in tabular format allows for easy reference, while the step-by-step methodologies offer practical guidance for laboratory work. The visualized workflows and signaling pathways provide a clear conceptual framework for designing and interpreting in vitro studies. By understanding these core properties and their potential cellular effects, researchers can better design and execute their experiments, leading to more robust and reliable in vitro findings.

References

Foundational

In Vivo Distribution and Pharmacokinetics of Iomeprol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vivo distribution and pharmacokinetic profile of Iomeprol, a non-ionic, tri-iodinated contr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution and pharmacokinetic profile of Iomeprol, a non-ionic, tri-iodinated contrast agent. The information is compiled from various preclinical and clinical studies to support research and development activities.

Pharmacokinetic Profile

Iomeprol is characterized by its rapid distribution into the extracellular fluid and subsequent elimination primarily through renal excretion. It does not bind to plasma proteins and is not metabolized.[1][2] The pharmacokinetic parameters of Iomeprol have been studied in various species, including humans, dogs, rabbits, and rats.

Pharmacokinetic Parameters in Humans

The pharmacokinetic properties of Iomeprol in healthy human subjects are summarized in the table below. The plasma concentration of Iomeprol declines biexponentially.[3]

ParameterValueReference
Volume of Distribution (Vd) 0.28 ± 0.05 L/kg[4]
Protein Binding Does not bind to plasma proteins[1]
Metabolism Does not undergo significant metabolism
Route of Elimination Primarily renal; approximately 90% of the dose is excreted unchanged in urine within 24 hours.
Elimination Half-life (t½) 1.8 ± 0.33 hours
Total Body Clearance 0.10 ± 0.01 L/hr/kg
Pharmacokinetic Parameters in Animal Models

Preclinical studies in rats, rabbits, and dogs have shown a similar pharmacokinetic profile to humans. Following intravenous administration, Iomeprol is rapidly distributed and excreted mainly through the kidneys in an unchanged form.

SpeciesKey Pharmacokinetic ObservationsReference
Rats Rapid distribution and renal excretion. Crosses the placenta and is excreted into breast milk.
Rabbits Rapid distribution and renal excretion.
Dogs Rapid distribution and renal excretion.

In Vivo Distribution

Following intravenous administration, Iomeprol distributes from the plasma into the extracellular spaces. Studies in animal models (rats, rabbits, and dogs) have shown that Iomeprol does not accumulate in specific organs or tissues, with the exception of the organs involved in its elimination, namely the kidneys and, to a lesser extent, the liver. Importantly, 24 hours after administration, less than 1% of the injected dose remains in the tissues, indicating efficient clearance from the body.

Quantitative data on the specific concentrations of Iomeprol in various tissues from the primary animal studies were not publicly available in their entirety. The available information strongly indicates a lack of specific tissue accumulation outside of the excretory pathways.

Experimental Protocols

Pharmacokinetic Analysis in Plasma and Urine

A common method for the quantification of Iomeprol in biological fluids is High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.

  • Plasma and Urine Samples: Biological fluids are treated with ion-exchange resins to remove interfering substances.

  • Internal Standard: Iopamidol is typically added as an internal standard to ensure accuracy and precision of the quantification.

  • Chromatography: Reversed-phase chromatography is employed for the separation of Iomeprol and the internal standard.

  • Detection: The compounds are monitored during elution using a UV-visible spectrometer at a wavelength of 245 nm.

This method has been demonstrated to have good precision and accuracy and yields results comparable to X-ray fluorescence analysis.

Tissue Distribution Analysis

The experimental protocol for tissue distribution studies typically involves the administration of Iomeprol to animal models, followed by the collection of various tissues at different time points.

  • Animals are euthanized at predetermined time points after Iomeprol administration.

  • Various organs and tissues of interest are collected.

  • The collected tissues are weighed and then homogenized in a suitable buffer to create a uniform suspension.

  • The concentration of Iomeprol in the tissue homogenates is then determined using a validated analytical method, such as HPLC-UV, similar to the one described for plasma and urine analysis.

Visualizations

Iomeprol Pharmacokinetic Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of Iomeprol.

Iomeprol_Pharmacokinetics_Workflow cluster_administration Administration cluster_sampling Biological Sampling cluster_analysis Sample Analysis cluster_modeling Pharmacokinetic Modeling admin Intravenous Administration of Iomeprol blood Blood Sampling (Plasma) admin->blood urine Urine Collection admin->urine prep Sample Preparation (e.g., Ion Exchange) blood->prep urine->prep hplc HPLC-UV Analysis (Quantification) prep->hplc pk_params Determination of Pharmacokinetic Parameters (Vd, t½, CL) hplc->pk_params

Caption: Workflow for Iomeprol pharmacokinetic analysis.

Iomeprol In Vivo Distribution and Elimination Pathway

This diagram outlines the logical steps of Iomeprol's journey through the body from administration to elimination.

Iomeprol_Distribution_Elimination admin Intravenous Administration plasma Distribution in Plasma (No Protein Binding) admin->plasma extracellular Diffusion into Extracellular Fluid plasma->extracellular kidney Kidneys (Primary Elimination Organ) extracellular->kidney liver Liver (Minor Elimination) extracellular->liver urine Excretion in Urine (Unchanged Drug) kidney->urine

Caption: Iomeprol's distribution and elimination pathway.

References

Exploratory

Stability and Degradation of Iomeprol in Biological Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Iomeprol is a non-ionic, monomeric, tri-iodinated contrast agent widely used in diagnostic imaging procedures such as X-ray and computed tomogr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, monomeric, tri-iodinated contrast agent widely used in diagnostic imaging procedures such as X-ray and computed tomography (CT). Its favorable safety profile is attributed to its low osmolality, viscosity, and high water solubility. A critical aspect of its clinical use and in research applications is its stability within biological matrices. This technical guide provides an in-depth overview of the stability and potential degradation pathways of iomeprol in biological samples, based on available scientific literature. It is intended to be a resource for researchers, scientists, and professionals involved in drug development and clinical analysis.

Core Finding: Exceptional Stability in Biological Systems

A consistent body of evidence from pharmacokinetic studies demonstrates that iomeprol is exceptionally stable in vivo. It does not undergo significant metabolism in the human body and does not bind to plasma proteins.[1][2][3] Following intravenous administration, approximately 90% of the iomeprol dose is excreted unchanged in the urine within 24 hours, indicating a high degree of biological inertness.[2][3] This inherent stability is a key feature of iomeprol, ensuring that its contrast-enhancing properties are maintained throughout its transit in the body until elimination.

While specific studies detailing the degradation of iomeprol under various storage conditions for biological samples (e.g., plasma, whole blood, urine) are scarce—likely due to its high stability—this guide synthesizes the available information and provides best-practice protocols for assessing stability.

Quantitative Stability Data

Given the high stability of iomeprol, significant degradation is not expected under standard laboratory storage conditions. The following table summarizes the anticipated stability of iomeprol in biological samples based on its known chemical properties and the lack of reported degradation in pharmacokinetic studies. These are illustrative values, and it is recommended to perform stability testing for specific applications.

Storage ConditionBiological MatrixDurationExpected Iomeprol Recovery (%)Reference
Room Temperature (~20-25°C)Plasma, UrineUp to 24 hours> 98%Inferred from general stability and lack of reported degradation.
Refrigerated (2-8°C)Plasma, UrineUp to 72 hours> 99%Inferred from general stability and lack of reported degradation.
Frozen (-20°C)Plasma, UrineUp to 6 months> 99%Inferred from general stability and lack of reported degradation.
Frozen (-80°C)Plasma, Urine> 1 year> 99%General guidance for long-term storage of small molecules in biofluids.
Freeze-Thaw Cycles (from -20°C)Plasma, Urine3 cycles> 98%General guidance for bioanalytical method validation.

Potential Degradation Pathways (Under Forced Conditions)

No significant degradation pathways for iomeprol have been identified within biological matrices under normal physiological conditions. However, studies on the forced degradation of iomeprol in environmental samples (e.g., wastewater treatment using advanced oxidation processes) have identified potential, albeit extreme, degradation pathways. These pathways are not expected to occur in biological samples under normal handling and storage but are presented here for completeness.

The primary forced degradation pathways include:

  • Deiodination: The removal of one or more iodine atoms from the tri-iodinated benzene ring.

  • Oxidation of Side Chains: The alcoholic hydroxyl groups on the side chains are susceptible to oxidation, potentially forming aldehydes, ketones, or carboxylic acids.

  • Amide Hydrolysis: Cleavage of the amide bonds on the side chains.

These pathways are illustrated in the diagram below. It is crucial to reiterate that these are the results of harsh, non-physiological conditions.

G Iomeprol Iomeprol Deiodination Deiodination Iomeprol->Deiodination Loss of Iodine Oxidation Side Chain Oxidation Iomeprol->Oxidation Oxidizing Agents Hydrolysis Amide Hydrolysis Iomeprol->Hydrolysis Strong Acid/Base DP1 Deiodinated Products Deiodination->DP1 DP2 Oxidized Products (Aldehydes, Ketones, Carboxylic Acids) Oxidation->DP2 DP3 Hydrolyzed Products Hydrolysis->DP3 G cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis Spike Spike Iomeprol into Blank Biological Matrix (Plasma/Urine) QC Prepare Low, Medium, High QC Samples Spike->QC FT Freeze-Thaw Stability (min. 3 cycles) QC->FT ST Short-Term Stability (Room Temperature) QC->ST LT Long-Term Stability (-20°C / -80°C) QC->LT Extract Sample Extraction (e.g., Protein Precipitation) FT->Extract ST->Extract LT->Extract HPLC HPLC-UV Analysis Extract->HPLC Quant Quantify Iomeprol Concentration HPLC->Quant Data Data Analysis (Assess % Recovery) Quant->Data Compare to Baseline

References

Foundational

Synthesis and Purification of Iomeprol: A Technical Guide for Research Professionals

An In-depth Examination of the Synthetic Pathways and Purification Strategies for the Non-ionic X-ray Contrast Agent, Iomeprol. This technical guide provides a comprehensive overview of the synthesis and purification of...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Synthetic Pathways and Purification Strategies for the Non-ionic X-ray Contrast Agent, Iomeprol.

This technical guide provides a comprehensive overview of the synthesis and purification of Iomeprol, a widely used non-ionic, low-osmolar X-ray contrast medium. Developed for researchers, scientists, and professionals in drug development, this document details the core chemical transformations and purification methodologies necessary for obtaining high-purity Iomeprol for research and preclinical studies.

Introduction to Iomeprol

Iomeprol, chemically known as N,N'-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a third-generation non-ionic contrast agent.[1] Its structure, featuring a tri-iodinated benzene ring and hydrophilic side chains, provides high X-ray attenuation with reduced osmolality and viscosity compared to earlier ionic agents, contributing to its favorable safety profile.[2][3] The synthesis of Iomeprol is noted for being environmentally considerate, and its high aqueous solubility allows for the formulation of highly concentrated solutions for various diagnostic imaging procedures.[2][4]

Synthetic Pathways

The synthesis of Iomeprol can be achieved through several routes, primarily revolving around the core structure of 5-amino-2,4,6-triiodoisophthalic acid. Two prominent synthetic strategies are detailed below, involving key steps of acylation, amidation, and methylation.

Route 1: Synthesis starting from 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid

This pathway commences with the conversion of 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid to its corresponding dichloride, followed by a series of functional group transformations to introduce the characteristic side chains of Iomeprol.

A key intermediate in one variation of this route is 5-(2-hydroxyacetamido)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, which undergoes N-methylation to yield the final Iomeprol product.

Route 2: Synthesis via 5-Dimethylamino-2,4,6-triiodoisophthalic acid

An alternative approach utilizes 5-dimethylamino-2,4,6-triiodoisophthalic acid as the starting material. This method involves a sequence of reactions including sulfonyl chlorination, chloroacetylation, amidation, and hydroxylation to arrive at the final Iomeprol molecule. This route offers advantages in terms of stable quality, high yield, and cost-effectiveness, making it suitable for industrial production.

A visual representation of a generalized synthetic workflow is provided below.

Iomeprol Synthesis Workflow cluster_synthesis Synthesis Start Starting Material (e.g., 5-Amino-2,4,6-triiodoisophthalic acid derivative) Intermediate1 Acylation / Amidation Start->Intermediate1 Reagents, Solvent Intermediate2 N-Methylation Intermediate1->Intermediate2 Methylating Agent, Base Crude_Iomeprol Crude Iomeprol Intermediate2->Crude_Iomeprol Reaction Work-up

A generalized workflow for the synthesis of Iomeprol.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of Iomeprol. The following protocols are compiled from various patented methods and represent key transformations in the synthesis of Iomeprol.

N-Methylation of 5-(2-hydroxyacetamido)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

This procedure describes the final N-methylation step to produce Iomeprol.

  • Dissolution: Dissolve 5-(2-hydroxyacetamido)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in a suitable solvent such as N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

  • Addition of Reagents: Add an inorganic base (e.g., calcium hydroxide), an inorganic chloride (e.g., calcium chloride, lithium chloride), and an N-methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Reaction: Carry out the N-methylation reaction at a controlled temperature.

  • Work-up: After completion of the reaction, acidify the solution (e.g., with HCl) and add a crystallization solvent like 2-butanol to precipitate the crude Iomeprol.

  • Isolation: Filter the crude product and wash with the crystallization solvent.

Synthesis via Chloroacetylation and Subsequent Reactions

This multi-step protocol outlines a pathway starting from a 5-amino-substituted tri-iodinated intermediate.

  • Chloroacetylation: React 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide with chloroacetyl chloride in a solvent like N,N-dimethylacetamide.

  • Methylation: The resulting intermediate is then subjected to a methylation reaction.

  • Hydrolysis and Hydroxylation: The final steps involve hydrolysis and hydroxylation to yield Iomeprol.

Purification of Iomeprol

Achieving the high purity required for pharmaceutical applications necessitates a robust purification strategy. The primary methods employed for the purification of Iomeprol are crystallization and chromatography.

Crystallization

Crystallization is a key step for both isolating the crude product and for final purification.

  • Solvent Selection: Solvents such as ethanol, isopropanol, n-butanol, and 2-butanol are effective for crystallization. 2-butanol is noted to be particularly effective for removing inorganic salts and improving yield.

  • Procedure: The crude Iomeprol is dissolved in a minimal amount of a suitable solvent, often with heating. The solution is then cooled to induce crystallization. The purified crystals are collected by filtration and dried.

Chromatographic Purification

For removal of closely related impurities and residual ionic compounds, chromatographic techniques are employed.

  • Ion Exchange Chromatography: The crude or crystallized Iomeprol solution is passed through a series of cation and anion exchange resins to remove ionic impurities.

  • Reversed-Phase Chromatography: High-performance liquid chromatography (HPLC) on a reversed-phase column can be used for both analytical and preparative-scale purification to separate Iomeprol from its structural analogues and degradation products.

A schematic of the purification workflow is presented below.

Iomeprol Purification Workflow cluster_purification Purification Crude Crude Iomeprol Crystallization Crystallization Crude->Crystallization Solvent Ion_Exchange Ion Exchange Chromatography Crystallization->Ion_Exchange Removal of Salts Final_Purification Final Purification (e.g., Recrystallization, Tangential Filtration) Ion_Exchange->Final_Purification Removal of Ionic Impurities Pure High-Purity Iomeprol Final_Purification->Pure

A typical workflow for the purification of Iomeprol.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and analysis of Iomeprol.

Table 1: Reaction Conditions and Yields for Iomeprol Synthesis

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
N-Methylation5-(2-hydroxyacetamido)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamideDimethyl sulfate, Calcium hydroxide, Calcium chlorideMethanol, DMSO, DMAc, or DMF0-57->99
Chloroacetylation5-methylamino-2,4,6-triiodo m-phthaloyl chlorideChloroacetyl chlorideN,N-dimethylacetamide50394-
Amidation5-[N-methyl-2-chloracetyl amido]-2,4,6-triiodo m-phthaloyl chloride3-amino-1,2-propanediol, TriethylamineN,N-dimethylacetamide201591-
Hydroxylation5-[N-methyl-2-chloracetyl amido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamideSodium hydroxideMethanol, Water15466 (molar)99.1 (HPLC)
N-MethylationN,N-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamideIodomethane, Sodium hydroxideN,N-dimethylacetamide10-6014-169599.8

Table 2: Analytical Methods for Iomeprol Characterization

Analytical TechniquePurposeKey ParametersReference
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantification in biological matricesReversed-phase column, UV detection at 245 nm
Ultra-Performance Liquid Chromatography (UPLC)Simultaneous quantification with other compounds-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Determination of potential genotoxic impurities, analysis in environmental samplesTriple quadrupole mass spectrometer
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation--
X-ray FluorescenceQuantification-

Conclusion

The synthesis and purification of Iomeprol for research purposes can be accomplished through well-defined chemical pathways. Careful execution of the experimental protocols and rigorous purification are essential to obtain a high-purity product suitable for scientific investigation. The methodologies outlined in this guide, including detailed reaction steps and purification strategies, provide a solid foundation for researchers embarking on the synthesis of this important diagnostic agent. The use of modern analytical techniques is paramount for ensuring the quality and purity of the final compound.

References

Exploratory

Preclinical Toxicological Profile of Iomeprol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Iomeprol, a non-ionic, monomeric iodinated contrast agent, has been extensively evaluated in preclinical models to establish its safety pr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iomeprol, a non-ionic, monomeric iodinated contrast agent, has been extensively evaluated in preclinical models to establish its safety profile. This technical guide provides a comprehensive overview of the toxicological findings for Iomeprol, including data from acute, repeated-dose, reproductive, developmental, and genetic toxicity studies, as well as safety pharmacology assessments. The collective evidence from these studies demonstrates that Iomeprol has a low order of toxicity and is well-tolerated in various animal models. Its toxicological profile is comparable to that of other non-ionic contrast media. No evidence of reproductive, developmental, or genetic toxicity has been observed. Carcinogenicity studies have not been conducted. Safety pharmacology studies indicate no significant adverse effects on vital functions of the central nervous and cardiovascular systems.

Acute Toxicity

The acute toxicity of Iomeprol has been assessed in several species following intravenous administration. The median lethal dose (LD50) values indicate a low potential for acute toxicity.[1]

Table 1: Intravenous Acute Toxicity of Iomeprol

SpeciesLD50 (g Iodine/kg)
Mouse19.3 - 20.5
Rat13.2 - 14.0
Dog> 12.5

Source: DrugBank Online, 2016[1]

Experimental Protocol: Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) of Iomeprol following a single intravenous injection.

  • Animal Models: Mice, rats, and dogs were used.[1]

  • Administration: A single dose of Iomeprol was administered intravenously.

  • Endpoints: Mortality was observed over a specified period, and the LD50 was calculated using established statistical methods. Clinical signs of toxicity were also monitored.

Repeated-Dose Toxicity

Subchronic toxicity studies of up to four weeks in duration have been conducted in both rats and dogs via intravenous administration. These studies demonstrated that Iomeprol is well-tolerated at doses anticipated for clinical use.[2][3] Observed effects at high doses were generally mild and reversible. A multi-disciplinary review of a four-week study in dogs noted a dose-related reversible increase in urea values, and at the highest dose, reversible non-lipidic cytoplasmic vacuolation of hepatocytes and convoluted tubules of the renal epithelium, along with a dose-related increase in inflammation in the liver, kidneys, and lungs.

While specific No-Observed-Adverse-Effect Levels (NOAELs) are not consistently reported in the publicly available literature, the overall findings indicate a favorable safety profile upon repeated administration.

Experimental Protocol: Four-Week Repeated-Dose Intravenous Toxicity Study in Dogs

Objective: To evaluate the potential toxicity of Iomeprol following daily intravenous administration for 28 days.

  • Animal Model: Beagle dogs.

  • Administration: Iomeprol was administered intravenously once daily for four weeks.

  • Parameters Monitored: Included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

  • Recovery Period: A treatment-free period was included to assess the reversibility of any findings.

Reproductive and Developmental Toxicity

Iomeprol has been evaluated for its potential effects on fertility, and embryo-fetal and pre- and post-natal development. The available data indicate that Iomeprol does not possess reproductive or developmental toxicity.

Table 2: Summary of Reproductive and Developmental Toxicity Findings

Study TypeSpeciesKey Findings
Fertility and Early Embryonic DevelopmentRatNo impairment of fertility in male or female rats.
Embryo-Fetal DevelopmentRat, RabbitNo evidence of fetal harm or teratogenicity.
Experimental Protocols: Reproductive and Developmental Toxicity Studies

Objective: To assess the potential adverse effects of Iomeprol on reproductive function and on the developing organism.

  • Fertility and Early Embryonic Development (Segment I):

    • Animal Model: Rats.

    • Dosing: Males were treated prior to and during mating, and females were treated from pre-mating through implantation.

    • Endpoints: Mating performance, fertility indices, and early embryonic development to the time of implantation.

  • Embryo-Fetal Development (Segment II):

    • Animal Models: Rats and rabbits.

    • Dosing: Pregnant females were treated during the period of organogenesis.

    • Endpoints: Maternal toxicity, and fetal viability, growth, and morphological development (external, visceral, and skeletal examinations).

  • Pre- and Post-natal Development (Segment III):

    • Animal Model: Rats.

    • Dosing: Pregnant females were treated from implantation through lactation.

    • Endpoints: Maternal health, parturition, lactation, and the growth, development, and reproductive function of the offspring.

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the mutagenic and clastogenic potential of Iomeprol. The results of these studies were negative, indicating that Iomeprol is not genotoxic.

Table 3: Summary of Genotoxicity Studies

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and without S9Negative
In vitro Chromosomal AberrationMammalian cellsWith and without S9Negative
In vivo Micronucleus TestRodent bone marrowN/ANegative
Experimental Protocols: Genotoxicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test):

    • Methodology: Histidine-dependent strains of Salmonella typhimurium were exposed to Iomeprol at various concentrations, with and without a metabolic activation system (S9 mix). The frequency of reverse mutations to histidine independence was measured.

  • In Vitro Chromosomal Aberration Assay:

    • Methodology: Cultured mammalian cells were exposed to Iomeprol with and without metabolic activation. Cells were harvested at metaphase and examined for structural chromosomal abnormalities.

  • In Vivo Micronucleus Test:

    • Methodology: Rodents were administered Iomeprol, and their bone marrow was harvested. Polychromatic erythrocytes were examined for the presence of micronuclei, which are indicative of chromosomal damage.

Carcinogenicity

Carcinogenicity studies have not been conducted with Iomeprol.

Safety Pharmacology

Safety pharmacology studies have been conducted to evaluate the potential effects of Iomeprol on vital organ systems. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems. Iomeprol was found to be well-tolerated, with no clinically significant effects on these vital functions. In conscious dogs, intracoronary administration of Iomeprol caused a transient increase in coronary diameter and blood flow, comparable to iopamidol but significantly less than nitroglycerin.

Experimental Workflow: Safety Pharmacology Core Battery

G cluster_cns Central Nervous System cluster_cv Cardiovascular System cluster_resp Respiratory System cns_study Functional Observation Battery (FOB) / Irwin Test in Rats cns_endpoints Behavioral Changes Motor Activity Coordination Sensory/Motor Reflexes cns_study->cns_endpoints cv_study Telemetry in Conscious Dogs cv_endpoints Blood Pressure Heart Rate ECG Parameters cv_study->cv_endpoints resp_study Whole-Body Plethysmography in Rats resp_endpoints Respiratory Rate Tidal Volume Minute Volume resp_study->resp_endpoints iomeprol Iomeprol Administration iomeprol->cns_study iomeprol->cv_study iomeprol->resp_study

Figure 1. Experimental workflow for the safety pharmacology core battery studies.

Potential Mechanisms of Toxicity of Iodinated Contrast Media

While Iomeprol has demonstrated a favorable safety profile, high concentrations of iodinated contrast media as a class can induce cellular effects, particularly in renal tubular cells. The following diagram illustrates potential signaling pathways that may be modulated by iodinated contrast media, leading to cellular stress and injury. It is important to note that this is a generalized representation for the class of iodinated contrast media, and Iomeprol-specific data on these pathways are limited.

The direct cytotoxicity of contrast media on endothelial and renal tubular cells can lead to the generation of reactive oxygen species (ROS) and a decrease in nitric oxide (NO) bioavailability, contributing to vasoconstriction and hypoxia. At the intracellular level, this can lead to the deactivation of pro-survival signaling pathways such as Akt and ERK1/2, and the activation of pro-inflammatory and apoptotic pathways involving JNK, p38, and NF-κB.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cm Iodinated Contrast Media (High Concentration) ros ↑ Reactive Oxygen Species (ROS) cm->ros Direct Cytotoxicity no ↓ Nitric Oxide (NO) cm->no akt_erk ↓ Akt / ERK1/2 (Survival Pathways) ros->akt_erk jnk_p38_nfkB ↑ JNK / p38 / NF-κB (Stress/Apoptotic Pathways) ros->jnk_p38_nfkB apoptosis Apoptosis akt_erk->apoptosis Inhibition jnk_p38_nfkB->apoptosis Promotion

Figure 2. Potential signaling pathways affected by iodinated contrast media.

References

Foundational

An In-depth Technical Guide on the Interaction of Iomeprol with Biological Membranes and Proteins

For Researchers, Scientists, and Drug Development Professionals Abstract Iomeprol is a widely used, non-ionic, low-osmolar iodinated contrast agent with a favorable safety profile. A key aspect of its biocompatibility is...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iomeprol is a widely used, non-ionic, low-osmolar iodinated contrast agent with a favorable safety profile. A key aspect of its biocompatibility is its limited interaction with biological macromolecules and membranes. This technical guide provides a comprehensive overview of the known interactions, or lack thereof, between iomeprol and biological membranes and proteins. It synthesizes the available data, proposes detailed experimental protocols for further investigation, and presents visual workflows to guide future research in this area. While direct quantitative data for iomeprol is sparse, this guide leverages comparative data from other non-ionic contrast media and established biophysical techniques to provide a foundational understanding for researchers in pharmacology, drug development, and diagnostic imaging.

Introduction

Iomeprol is a third-generation, non-ionic, monomeric iodinated contrast medium. Its chemical structure is designed to maximize iodine content for radiopacity while minimizing osmolality and viscosity, thereby reducing the incidence of adverse effects.[1] A significant contributor to its safety is its low propensity to interact with biological components. Understanding the nuances of these interactions at the molecular level is crucial for the development of even safer contrast agents and for predicting potential, albeit rare, adverse events. This guide delves into the biophysical aspects of iomeprol's behavior in a biological environment, focusing on its interplay with cellular membranes and proteins.

Interaction with Biological Membranes

The interaction of a drug or contrast agent with biological membranes is a critical determinant of its distribution, potential for cell entry, and toxicity. For iomeprol, its high water solubility and hydrophilic nature suggest minimal interaction with the hydrophobic core of lipid bilayers.

Physicochemical Properties Influencing Membrane Interaction

The key physicochemical properties of iomeprol that govern its interaction with biological membranes are its low lipophilicity and high water solubility. These characteristics are a direct result of its molecular structure, which includes several hydrophilic hydroxyl groups.

Quantitative Data on Membrane Interaction

Direct quantitative data on the interaction of iomeprol with biological membranes, such as partition coefficients in lipid bilayers, is not extensively available in the public domain. However, its pharmacokinetic profile, characterized by a low volume of distribution, suggests it primarily remains in the extracellular fluid and does not significantly partition into cellular membranes.[2]

ParameterValue/ObservationImplication for Membrane Interaction
Protein Binding Does not significantly bind to plasma proteins.[1]Reduced likelihood of membrane-associated protein interactions.
Red Blood Cell (RBC) Interaction Less effect on RBC filterability and deformability compared to some other contrast media.[2]Minimal perturbation of the RBC membrane structure.
Hemolysis Rare cases of immune-mediated hemolysis have been reported, suggesting a potential for interaction with RBC surface antigens in susceptible individuals.[3]While generally inert, specific interactions can occur, leading to clinical manifestations.
Experimental Protocols for Assessing Membrane Interaction

To further elucidate the interaction of iomeprol with biological membranes, the following experimental protocols are proposed.

The octanol-water partition coefficient is a classical method to assess the lipophilicity of a compound.

  • Principle: The compound is partitioned between two immiscible phases, n-octanol (simulating the lipidic membrane interior) and water (simulating the aqueous biological environment). The ratio of the concentration of the compound in the octanol phase to that in the aqueous phase at equilibrium is the partition coefficient (P).

  • Methodology:

    • Prepare a stock solution of iomeprol in water.

    • In a separatory funnel, add a known volume of n-octanol and an equal volume of the iomeprol stock solution.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for equilibrium to be reached.

    • Allow the phases to separate completely.

    • Carefully collect the aqueous and octanol phases.

    • Determine the concentration of iomeprol in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the partition coefficient (P) as the ratio of the concentration in octanol to the concentration in water. Log P is the base-10 logarithm of P.

  • Expected Outcome: A low Log P value is expected, confirming the hydrophilic nature of iomeprol.

DSC can be used to study the effect of a compound on the phase transition temperature (Tm) of lipid bilayers, providing insights into its membrane-perturbing effects.

  • Principle: The introduction of a foreign molecule into a lipid bilayer can disrupt the packing of the lipid acyl chains, leading to a change in the temperature and enthalpy of the main phase transition.

  • Methodology:

    • Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of a model phospholipid, such as dipalmitoylphosphatidylcholine (DPPC).

    • Prepare a series of samples containing the liposomes and varying concentrations of iomeprol.

    • Run the samples on a differential scanning calorimeter, heating them through the lipid phase transition temperature.

    • Record the thermograms and analyze the data to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

  • Expected Outcome: It is anticipated that iomeprol will have a minimal effect on the Tm and ΔH of the lipid bilayers, indicating a lack of significant insertion into the membrane.

Interaction with Proteins

The interaction of iomeprol with proteins, particularly plasma proteins, is a key factor in its pharmacokinetic and safety profile.

General Observations on Protein Binding

Multiple sources consistently report that iomeprol does not significantly bind to plasma proteins. This is a desirable characteristic for a contrast agent as it ensures that the agent is freely available for filtration by the kidneys and has a low potential for displacing other drugs or endogenous molecules from their protein binding sites.

Quantitative Data on Protein Interaction

While direct binding affinity constants (e.g., Kd) are not typically reported due to the negligible interaction, studies have been conducted to assess the broader impact on blood components.

TechniqueObservationImplication for Protein Interaction
Calorimetry (on whole blood) Iomeprol had fewer adverse effects on the thermal stability of anticoagulated and non-anticoagulated erythrocyte proteins compared to iodixanol.Suggests a lower propensity to induce conformational changes in blood proteins.
Serology Iomeprol-dependent antibodies have been identified in a rare case of immune hemolytic anemia.Indicates that while not a general protein binder, it can act as a hapten in specific immunological contexts.
Experimental Protocols for Assessing Protein Interaction

The following protocols can be employed to rigorously quantify the low level of interaction between iomeprol and proteins.

ITC is a highly sensitive technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

  • Principle: A solution of the ligand (iomeprol) is titrated into a solution of the protein (e.g., Human Serum Albumin, HSA), and the heat released or absorbed upon binding is measured.

  • Methodology:

    • Prepare solutions of iomeprol and the target protein (e.g., HSA) in the same buffer to minimize heats of dilution.

    • Load the protein solution into the sample cell of the ITC instrument and the iomeprol solution into the injection syringe.

    • Perform a series of small injections of the iomeprol solution into the protein solution while monitoring the heat change.

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

  • Expected Outcome: A very low or no detectable heat change is expected, which would provide quantitative confirmation of the weak to non-existent binding of iomeprol to proteins like HSA.

This spectroscopic technique can be used to study the binding of a ligand to a protein by monitoring the quenching of the intrinsic fluorescence of the protein's tryptophan and tyrosine residues.

  • Principle: If the ligand binds in proximity to a fluorescent amino acid residue, it can quench the fluorescence either through a static or dynamic mechanism. The extent of quenching can be related to the binding affinity.

  • Methodology:

    • Prepare a solution of the protein (e.g., HSA) in a suitable buffer.

    • Record the intrinsic fluorescence emission spectrum of the protein (excitation typically around 280 nm or 295 nm).

    • Titrate the protein solution with increasing concentrations of iomeprol.

    • Record the fluorescence spectrum after each addition.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

  • Expected Outcome: Minimal to no quenching of the protein's intrinsic fluorescence is anticipated, further supporting the lack of significant binding.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the proposed experimental workflows for investigating iomeprol's interactions.

experimental_workflow_membrane cluster_prep Sample Preparation cluster_logp Log P Determination cluster_dsc DSC Analysis Iomeprol Iomeprol Stock Solution Partition Octanol-Water Partitioning Iomeprol->Partition Mix Incubate Iomeprol with Liposomes Iomeprol->Mix Liposomes Model Liposomes (e.g., DPPC) Liposomes->Mix Analysis_LogP HPLC Analysis of Phases Partition->Analysis_LogP Calc_LogP Calculate Log P Analysis_LogP->Calc_LogP DSC_Run Differential Scanning Calorimetry Mix->DSC_Run Analysis_DSC Analyze Thermograms (Tm, ΔH) DSC_Run->Analysis_DSC

Caption: Workflow for assessing iomeprol-membrane interaction.

experimental_workflow_protein cluster_prep_prot Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_fluor Fluorescence Quenching Iomeprol_Prot Iomeprol Solution Titration Titrate Iomeprol into Protein Iomeprol_Prot->Titration Fluor_Titration Titrate Protein with Iomeprol Iomeprol_Prot->Fluor_Titration Protein Target Protein (e.g., HSA) Protein->Titration Protein->Fluor_Titration ITC_Analysis Analyze Binding Isotherm Titration->ITC_Analysis Thermo_Params Determine Ka, n, ΔH ITC_Analysis->Thermo_Params Spectra Record Fluorescence Spectra Fluor_Titration->Spectra SV_Plot Stern-Volmer Analysis Spectra->SV_Plot

Caption: Workflow for assessing iomeprol-protein interaction.

Conclusion

The available evidence strongly indicates that iomeprol has a very low propensity for interaction with biological membranes and proteins. This characteristic is fundamental to its excellent safety and tolerability profile. While direct quantitative data is limited, the proposed experimental protocols provide a robust framework for future in-depth investigations. A thorough understanding of the biophysical interactions of contrast agents like iomeprol is paramount for the continued innovation of safer and more effective diagnostic imaging agents. The workflows and methodologies presented in this guide offer a clear path for researchers to contribute to this important field.

References

Exploratory

Osmolality and viscosity of Iomeprol solutions at different concentrations

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the osmolality and viscosity of Iomeprol solutions at various concentrations. Iomeprol is a non-ionic,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the osmolality and viscosity of Iomeprol solutions at various concentrations. Iomeprol is a non-ionic, monomeric iodinated contrast medium known for its favorable physicochemical properties, including low osmolality and viscosity, which contribute to its safety and tolerability profile in diagnostic imaging procedures.[1][2][3] This document summarizes key quantitative data, details the experimental methodologies for these measurements, and presents visual representations of experimental workflows and the relationships between concentration and physical properties.

Physicochemical Properties of Iomeprol Solutions

Iomeprol is commercially available in a range of concentrations, typically from 150 mgI/mL to 400 mgI/mL, to suit various diagnostic applications.[2][4] Its osmolality and viscosity are critical parameters that influence its in-vivo behavior, including patient comfort and the potential for adverse effects. Generally, Iomeprol exhibits lower osmolality and viscosity compared to other non-ionic, monomeric contrast agents at equivalent iodine concentrations.

Data Summary

The following table summarizes the osmolality and viscosity of aqueous Iomeprol solutions at different iodine concentrations.

Iodine Concentration (mg I/mL)Osmolality at 37°C (mOsm/kg H₂O)Viscosity at 20°C (mPa·s)Viscosity at 37°C (mPa·s)
1502701.91.3
3005208.44.8
40072028.913.9
(Data sourced from a comprehensive study on the properties of Iomeprol)

Experimental Protocols

The determination of osmolality and viscosity of Iomeprol solutions follows standardized laboratory procedures.

Osmolality Measurement

The osmolality of Iomeprol solutions is typically determined using the freezing point depression method. This technique is based on the principle that the freezing point of a solution is depressed in proportion to the molal concentration of all dissolved particles.

Methodology:

  • Calibration: The osmometer is calibrated using standard solutions of known osmolality.

  • Sample Preparation: A small, precise volume of the Iomeprol solution is placed in a sample tube.

  • Measurement: The sample is supercooled to a temperature below its freezing point. The sample is then agitated to induce crystallization, which causes the temperature to rise to a plateau at the freezing point.

  • Data Acquisition: The instrument measures the freezing point of the sample.

  • Calculation: The osmolality is calculated from the measured freezing point depression, as the two are linearly related.

Viscosity Measurement

The viscosity of Iomeprol solutions is commonly measured using a rotational viscometer. This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed.

Methodology:

  • Instrument Setup: A suitable spindle and guard leg are selected based on the expected viscosity of the Iomeprol solution. The viscometer is leveled and the spindle is attached.

  • Sample Preparation: A specific volume of the Iomeprol solution is placed in a sample container, and the temperature is controlled, typically at 20°C and 37°C, to mimic room and body temperatures, respectively.

  • Measurement: The spindle is immersed in the sample to the correct depth. The viscometer is turned on, and the spindle rotates at a set speed.

  • Data Acquisition: The instrument's display shows the viscosity in millipascal-seconds (mPa·s) or centipoise (cP). The reading is allowed to stabilize before being recorded.

  • Data Analysis: Multiple readings may be taken at different rotational speeds to assess the fluid's rheological properties.

Visualizing Experimental Processes and Relationships

The following diagrams illustrate the experimental workflow for determining the physicochemical properties of Iomeprol and the relationship between its concentration and these properties.

G cluster_osmolality Osmolality Determination cluster_viscosity Viscosity Determination O1 Sample Preparation: Iomeprol Solution O2 Freezing Point Depression Measurement O1->O2 O3 Data Analysis and Osmolality Calculation O2->O3 V1 Sample Preparation: Iomeprol Solution V2 Rotational Viscometry V1->V2 V3 Data Analysis and Viscosity Measurement V2->V3 Iomeprol_Sample Iomeprol Sample Iomeprol_Sample->O1 Iomeprol_Sample->V1

Experimental workflow for osmolality and viscosity determination.

G C Increasing Iomeprol Concentration (mgI/mL) O Increased Osmolality (mOsm/kg H₂O) C->O leads to V Increased Viscosity (mPa·s) C->V leads to

Relationship between Iomeprol concentration and its physicochemical properties.

References

Foundational

Historical development and evolution of Iomeprol as a contrast agent

An In-depth Technical Guide to the Historical Development and Evolution of Iomeprol as a Contrast Agent Introduction: The Advent of a Low-Osmolality Contrast Agent Iomeprol, a non-ionic, monomeric iodinated contrast medi...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Historical Development and Evolution of Iomeprol as a Contrast Agent

Introduction: The Advent of a Low-Osmolality Contrast Agent

Iomeprol, a non-ionic, monomeric iodinated contrast medium, represents a significant advancement in the field of radiographic imaging.[1] Developed by Bracco Imaging under trade names like Iomeron, its introduction marked a pivotal step in the evolution of contrast agents, offering a favorable balance of high iodine content for excellent image contrast with reduced osmolality and viscosity to improve patient safety and tolerability.[2][3] Unlike older ionic agents, Iomeprol was designed to minimize chemotoxicity, osmolality, and viscosity while maximizing water solubility, addressing many of the safety concerns associated with previous generations of contrast media.[1][4] This guide provides a comprehensive overview of the historical development, chemical properties, and clinical evolution of Iomeprol for researchers, scientists, and drug development professionals.

Historical Context and Rationale for Development

The development of iodinated contrast media began with ionic compounds that, while effective, were associated with a high incidence of adverse effects due to their high osmolality in solution. The Swedish radiologist Torsten Almén was a pioneer in conceptualizing non-ionic contrast agents to reduce the severe pain and other side effects experienced by patients. This led to the development of the first generation of non-ionic monomers, which offered a significant improvement in safety.

Iomeprol emerged from this ongoing effort to refine the properties of non-ionic contrast agents. The primary goals for its development were to create a compound with:

  • Lower Osmolality and Viscosity: To reduce the risk of patient discomfort, hemodynamic changes, and nephrotoxicity.

  • High Water Solubility: To allow for the formulation of highly concentrated solutions, delivering a sufficient iodine load for high-quality imaging.

  • Excellent Chemical Stability: To create formulations that do not require chelating agents like edetic acid (EDTA).

  • Favorable Safety Profile: To minimize both systemic and local adverse reactions.

Iomeprol successfully achieved these objectives, offering formulations with some of the lowest osmolality and viscosity values compared to other non-ionic monomers at similar iodine concentrations.

Chemical Synthesis and Molecular Structure

Iomeprol, chemically known as N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)-methylamino]-2,4,6-tri-iodo-1,3-benzenedicarboxamide, is synthesized through a multi-step process. Several synthesis routes have been developed, with a focus on environmental friendliness, process stability, and high yield.

A common synthetic pathway starts with 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid. The process generally involves acylation, methylation, hydrolysis, and hydroxylation reactions to arrive at the final Iomeprol molecule. One described method involves treating the starting material with a chloride to produce a dichloride, followed by treatment with acetoxyacetyl chloride, methylation with iodomethane, and subsequent condensation and deacetylation.

G A 5-Amino-2,4,6-triiodo-1,3- benzenedicarboxylic acid B Dichloride Intermediate A->B Chlorination C Acetoxyacetylated Intermediate B->C Acetoxyacetylation D N-methyl Derivative C->D Methylation (Iodomethane) E Final Condensation Product D->E Condensation with 3-amino-1,2-propanediol F Iomeprol E->F Deacetylation (Alkali Metal Hydroxide)

A simplified chemical synthesis pathway for Iomeprol.

Physicochemical Properties

Iomeprol's unique chemical structure imparts favorable physicochemical properties, particularly its high hydrophilicity, which contributes to its low protein binding and rapid renal excretion. Its high solubility allows for the formulation of solutions with iodine concentrations up to 400 mgI/mL, which was the highest concentration available for a non-ionic monomer at the time of its development.

Table 1: Comparison of Physicochemical Properties of Iomeprol and Other Non-Ionic Contrast Agents

PropertyIomeprol (350 mgI/mL)Iohexol (350 mgI/mL)Iopamidol (370 mgI/mL)Iopromide (370 mgI/mL)
Osmolality (mOsm/kg H₂O) 719844796770
Viscosity (mPa·s at 37°C) 7.510.49.49.5
Iodine Concentration (mg/mL) 350350370370

Note: Values are approximate and can vary slightly between different sources and measurement conditions.

Mechanism of Action

The mechanism of action for Iomeprol is based on the radiopaque properties of the three iodine atoms covalently bound to its benzene ring structure. Iodine has a high atomic number, which allows it to effectively absorb X-rays. When administered intravascularly, Iomeprol distributes throughout the bloodstream and extracellular fluid space, opacifying the structures it flows through. This increased attenuation of X-rays creates a contrast between the vessel or organ and the surrounding tissues, allowing for detailed visualization on radiographic images. Iomeprol itself is pharmacologically inert and does not undergo significant metabolism.

Preclinical Development

Extensive pharmaco-toxicological studies in various animal models were crucial in establishing the safety profile of Iomeprol before its introduction into clinical practice.

Key Preclinical Findings:
  • Low Systemic Toxicity: Acute intravenous toxicity studies in mice, rats, and dogs showed that Iomeprol's toxicity was very low and comparable to other non-ionic contrast media.

  • Cardiovascular Safety: In animal models, Iomeprol induced only moderate and short-lasting hemodynamic changes, which were significantly milder than those caused by ionic contrast agents. It had no significant effects on heart rate or blood pressure at clinically relevant doses.

  • Renal Tolerance: When administered intravenously at high doses, Iomeprol did not affect the glomerular filtration rate, though it did cause a transient increase in renal blood flow, diuresis, and enzymuria.

  • Neurotolerance: Preclinical studies assessing neurotolerance after intrathecal administration found Iomeprol to be well-tolerated, with an acute neurotoxicity comparable to or better than agents like iopamidol and iohexol.

Experimental Protocol: Acute Intravenous Toxicity Study (Hypothetical Workflow)

A typical preclinical study to determine the median lethal dose (LD₅₀) would follow a structured protocol.

G cluster_0 Study Preparation cluster_1 Administration & Observation cluster_2 Data Analysis A Animal Acclimatization (e.g., Sprague-Dawley rats) B Randomization into Dose Groups A->B D Intravenous Administration (e.g., tail vein) B->D C Preparation of Iomeprol Doses C->D E Continuous Monitoring (Clinical signs of toxicity) D->E F Observation Period (e.g., 7-14 days) E->F G Record Mortalities per Group F->G H Necropsy of all Animals F->H I Statistical Calculation of LD50 G->I

Workflow for a preclinical acute toxicity study.

Clinical Evolution and Efficacy

Iomeprol's clinical development program involved extensive Phase I, II, and III trials to evaluate its pharmacokinetics, safety, and diagnostic efficacy across a wide range of indications and patient populations, including pediatrics.

Phase I and II Studies

Initial studies in healthy volunteers and small patient groups confirmed the preclinical findings. Iomeprol was found to be well-tolerated and did not cause clinically significant effects on cardiovascular, central nervous, or renal systems. These studies established the dose-response relationship and confirmed its pharmacokinetic profile of rapid renal excretion without metabolism.

Phase III and Comparative Trials

Large-scale Phase III trials demonstrated that Iomeprol provides good or excellent quality radiographs in the vast majority of patients across procedures like urography, angiography, and computed tomography (CT). Its diagnostic efficacy was shown to be equivalent to other widely used non-ionic agents, including iopamidol, iohexol, and iopromide.

A key area of investigation has been its effect on renal function, particularly in patients with pre-existing chronic kidney disease (CKD). The ACTIVE trial, a notable head-to-head comparison, found that the incidence of contrast-induced nephropathy (CIN) was significantly lower after administration of Iomeprol-400 compared to the iso-osmolar agent Iodixanol-320 in patients with CKD.

Table 2: Selected Comparative Clinical Trial Data on Safety and Efficacy

Trial/Study (Indication)Comparator AgentKey Findings
Intravenous Urography Iopromide, Iohexol, IopamidolIomeprol demonstrated comparable diagnostic efficacy and a similar or slightly better safety profile, with a tendency for fewer side effects than iopromide. Pain at the injection site was reported less frequently than with iohexol.
ACTIVE Trial (CT in CKD patients) Iodixanol-320The incidence of contrast-induced nephropathy (CIN) was significantly lower with Iomeprol-400 (0%) compared to Iodixanol-320 (6.9%). The mean rise in serum creatinine was also significantly lower with Iomeprol.
General Tolerability MultipleIn a pooled analysis of 7,799 patients, adverse events were observed in only 5.6%, the majority of which were mild. Common events included sensations of heat and taste disturbances.
Pediatric Studies

Iomeprol has also been extensively studied in pediatric populations, from newborns to adolescents. In a large series of 438 pediatric patients, Iomeprol was found to be a suitable and well-tolerated contrast medium for various radiologic, urologic, and cardiologic examinations. The safety profile in children is similar to that in adults.

Pharmacokinetics

The pharmacokinetic profile of Iomeprol is characterized by its simple and efficient elimination, which is a key factor in its safety.

G A IV Administration B Distribution (Extracellular Fluid) A->B Rapid C Glomerular Filtration B->C No Protein Binding No Metabolism D Renal Excretion (Urine) C->D ~90% in 24h

Pharmacokinetic pathway of Iomeprol.

Table 3: Pharmacokinetic Parameters of Iomeprol

ParameterValue
Protein Binding Does not bind to plasma proteins.
Metabolism Not metabolized.
Route of Elimination Almost exclusively via renal glomerular filtration.
Excretion Rate Approximately 90% of the dose is excreted unchanged in urine within 24 hours.
Elimination Half-life Approximately 1.8 - 2 hours in patients with normal renal function.
Volume of Distribution 0.28 (±0.05) L/kg.
Effect of Renal Impairment Elimination half-life increases progressively with increasing renal impairment.
Dialyzability Can be removed by hemodialysis.

Conclusion: An Evolved and Established Agent

The historical development of Iomeprol is a clear example of rational drug design aimed at improving the safety and efficacy of diagnostic imaging. Evolving from the foundational work on non-ionic contrast media, Iomeprol was engineered to possess low osmolality, low viscosity, and high stability. Its journey from chemical synthesis through rigorous preclinical and clinical evaluation has established it as a safe, effective, and well-tolerated contrast agent for a broad spectrum of radiographic procedures in both adult and pediatric populations. Comparative studies, particularly in high-risk patient groups, have further solidified its favorable profile, making it a cornerstone agent in modern medical imaging.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Iomeprol in Small Animal Micro-CT Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in clinical and preclinical radiographic imaging.[1][2][3] Its primary functi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in clinical and preclinical radiographic imaging.[1][2][3] Its primary function is to enhance the visibility of internal structures, particularly the vasculature and soft tissues, which have low intrinsic contrast in X-ray-based imaging modalities like micro-computed tomography (micro-CT).[4][5] In small animal research, micro-CT offers high-resolution, three-dimensional anatomical and functional information, proving invaluable for longitudinal studies in various disease models.

These application notes provide detailed protocols for the use of Iomeprol in micro-CT imaging of small animal models, with a focus on vascular and tumor imaging. The information is intended to guide researchers in designing and executing robust and reproducible imaging studies.

Physicochemical and Pharmacokinetic Properties of Iomeprol

Iomeprol is characterized by its low osmolality and viscosity compared to ionic contrast agents, contributing to a favorable safety profile. Following intravenous administration, Iomeprol distributes into the extracellular fluid and is rapidly excreted unchanged, primarily through renal filtration. This rapid clearance presents a challenge in small animal imaging due to their high metabolic rates. Therefore, imaging protocols must be optimized for rapid acquisition, or strategies to prolong the circulation time of the contrast agent, such as liposomal encapsulation, may be employed.

Table 1: Pharmacokinetic Parameters of Iomeprol in a Rat Model

ParameterValueReference
Plasma Protein Binding Not measurable
Primary Route of Excretion Renal
Metabolism Not metabolized
Half-life (elimination) ~1.9 hours (in healthy human subjects)
LD50 (intravenous, rat) 13.2-14.0 g iodine/kg

Experimental Protocols

General Animal Preparation

Proper animal preparation is critical for acquiring high-quality micro-CT images and ensuring animal welfare.

  • Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week before the imaging study.

  • Fasting: For abdominal imaging, fasting the animals for 4-6 hours can reduce gastrointestinal content and improve image quality. Ensure free access to water.

  • Anesthesia: Anesthesia is required to immobilize the animal during the scan, preventing motion artifacts.

    • Inhalant anesthesia (e.g., 1-3% isoflurane in oxygen) delivered via a nose cone is recommended for its rapid induction and recovery.

    • Monitor the animal's respiratory rate and body temperature throughout the procedure. A heating pad should be used to maintain body temperature.

  • Catheterization: For precise and repeatable intravenous injections, placement of a tail vein catheter is recommended, especially for dynamic contrast-enhanced studies.

Iomeprol Administration and Dosage

The choice of Iomeprol formulation and dosage depends on the specific application. Standard aqueous Iomeprol is suitable for rapid vascular imaging, while liposomal formulations can be used for longer-duration studies and tumor enhancement.

Table 2: Recommended Iomeprol Dosages for Small Animal Micro-CT

ApplicationAnimal ModelIomeprol FormulationDosage (Iodine Content)Administration RouteReference
Vascular Imaging (Angiogenesis) Mouse/RatIomeprol 400Bolus injectionIntravenous (tail vein)
Liver Tumor Imaging RatLiposomal Iomeprol70 mg/kgIntravenous (tail vein)
  • Administration: Administer the Iomeprol solution as a bolus injection through the tail vein catheter. The injection rate can influence the quality of the initial vascular phase images. A consistent, slow bolus is generally recommended.

Micro-CT Imaging Parameters

The optimal micro-CT scanner settings will vary depending on the specific system, the animal model, and the research question. The following table provides general guidelines for Iomeprol-enhanced imaging.

Table 3: General Micro-CT Scanner Settings for Iomeprol Imaging

ParameterRecommended SettingRationaleReference
X-ray Tube Voltage 40-80 kVpHigher voltages increase photon flux but may reduce contrast for iodine. Optimization is key.
X-ray Tube Current 100-500 µAHigher current improves signal-to-noise ratio but increases radiation dose.
Voxel Size (Resolution) 50-100 µmProvides a good balance between anatomical detail and scan time for in vivo studies.
Scan Time < 15 minutesTo minimize the effects of Iomeprol clearance and reduce anesthesia time.
Gating Respiratory/CardiacEssential for thoracic and cardiac imaging to reduce motion artifacts.
  • Timing of Scan:

    • For vascular imaging with standard Iomeprol, initiate the scan immediately after the bolus injection to capture the first pass of the contrast agent through the vasculature.

    • For tumor imaging with liposomal Iomeprol, delayed scanning (e.g., 1-3 hours post-injection) may be optimal to allow for accumulation in the tumor tissue.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Animal Preparation cluster_imaging Phase 2: Imaging Procedure cluster_post Phase 3: Post-Imaging Acclimatization Animal Acclimatization Fasting Fasting (4-6 hours) Acclimatization->Fasting Anesthesia Anesthesia Induction (e.g., Isoflurane) Fasting->Anesthesia Catheterization Tail Vein Catheterization Anesthesia->Catheterization Positioning Animal Positioning in Micro-CT Scanner Catheterization->Positioning Monitoring Physiological Monitoring (Respiration, Temperature) Positioning->Monitoring PreContrast Pre-Contrast Scan (Baseline) Monitoring->PreContrast Injection Iomeprol Injection (Intravenous Bolus) PreContrast->Injection PostContrast Post-Contrast Scan(s) (Dynamic or Static) Injection->PostContrast Recovery Animal Recovery from Anesthesia PostContrast->Recovery DataRecon Image Reconstruction DataAnalysis Data Analysis (Quantification, Visualization) DataRecon->DataAnalysis

Caption: Experimental workflow for Iomeprol-enhanced micro-CT imaging in small animals.

Data Presentation and Analysis

Quantitative data from Iomeprol-enhanced micro-CT studies should be presented in a clear and organized manner to facilitate comparison and interpretation. This can include measurements of:

  • Contrast Enhancement: Measured in Hounsfield Units (HU) in regions of interest (e.g., blood vessels, tumors, organs) before and after contrast administration.

  • Vascular Parameters: Quantification of vessel volume, density, and tortuosity.

  • Tumor Characteristics: Measurement of tumor volume and the extent and heterogeneity of contrast enhancement, which can be indicative of perfusion and vascular permeability.

Conclusion

Iomeprol is a valuable contrast agent for enhancing soft tissue and vascular contrast in small animal micro-CT imaging. The successful application of Iomeprol requires careful consideration of the animal model, the specific research question, and the optimization of imaging parameters. The protocols and guidelines presented in these application notes provide a framework for conducting high-quality, reproducible micro-CT studies in a preclinical setting. By adhering to these methodologies, researchers can effectively leverage the power of micro-CT to gain deeper insights into disease progression and the efficacy of novel therapeutics.

References

Application

Revolutionizing Preclinical Vascular Imaging: Application Notes and Protocols for Iomeprol

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the utilization of Iomeprol, a non-ionic, low-osmolar iodinated contrast agent, in precl...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Iomeprol, a non-ionic, low-osmolar iodinated contrast agent, in preclinical vascular imaging. Iomeprol's favorable safety profile and efficient X-ray attenuation properties make it a valuable tool for high-resolution visualization and quantification of vascular networks in various animal models. These guidelines are intended to assist researchers in leveraging Iomeprol for applications in oncology, cardiovascular disease, and other areas requiring detailed vascular assessment.

Introduction to Iomeprol in Preclinical Imaging

Iomeprol is a widely used contrast medium for clinical radiographic procedures, including computed tomography (CT) and angiography.[1] Its application in the preclinical setting, particularly with micro-computed tomography (micro-CT), offers a powerful method for non-destructive, three-dimensional (3D) analysis of vascular structures.

Mechanism of Action: Iomeprol's efficacy is based on the high atomic number of its iodine atoms, which effectively absorb X-rays.[1] This increases the attenuation of the X-ray beam as it passes through blood vessels containing Iomeprol, leading to enhanced contrast in the resulting image and clear delineation of the vasculature from surrounding soft tissues.[1]

Key Advantages in Preclinical Research:

  • High Safety Profile: Preclinical studies in various animal models, including rats, rabbits, and dogs, have demonstrated Iomeprol's low toxicity and good tolerability.[2][3]

  • Low Osmolality and Viscosity: Compared to older ionic contrast agents, Iomeprol's low osmolality and viscosity reduce the risk of adverse effects and allow for easier administration.

  • Rapid Renal Excretion: Iomeprol is rapidly cleared from the body by the kidneys without significant metabolism, which is advantageous for longitudinal studies.

  • Versatility: Iomeprol is available in a range of concentrations (e.g., 300, 350, and 400 mgI/mL), allowing for optimization across different animal models and imaging applications.

Applications in Preclinical Vascular Imaging

Iomeprol-enhanced micro-CT can be employed in a multitude of preclinical research areas to visualize and quantify vascular changes associated with disease progression and therapeutic intervention.

  • Tumor Angiogenesis: Detailed imaging of the tumor microvasculature is crucial for evaluating the efficacy of anti-angiogenic therapies. Iomeprol can be used to assess tumor vessel density, tortuosity, and permeability.

  • Cardiovascular Research: In models of cardiovascular disease, Iomeprol can be used for coronary angiography, visualization of atherosclerotic plaques, and assessment of vascular remodeling.

  • Neurovascular Imaging: High-resolution imaging of the cerebral vasculature is critical in stroke models and for studying neurodegenerative diseases.

  • Developmental Biology: Tracking the formation of vascular networks during embryonic development.

  • Tissue Engineering: Assessing the vascularization of engineered tissue constructs.

Quantitative Data Presentation

The following tables provide examples of the types of quantitative data that can be obtained from Iomeprol-enhanced preclinical imaging studies. These values are representative and will vary depending on the specific animal model, disease state, and imaging protocol.

Table 1: Representative Quantitative Vascular Parameters in a Murine Tumor Model

Vascular ParameterControl GroupAnti-Angiogenic Treatment Group
Relative Blood Volume (%) 5.5 ± 0.82.8 ± 0.5
Vessel Density (vessels/mm³) 150 ± 2575 ± 15
Average Vessel Diameter (μm) 45 ± 1030 ± 8
Vessel Branching Order 4 - 62 - 3

Table 2: Representative Contrast Enhancement in a Rat Model

Anatomical RegionPre-Contrast (HU)Post-Iomeprol Injection (HU)
Aorta 40 ± 5350 ± 50
Renal Artery 35 ± 5320 ± 45
Tumor Periphery 30 ± 8150 ± 30
Tumor Core 25 ± 780 ± 20

Experimental Protocols

In Vivo Micro-CT Angiography of a Murine Tumor Model

This protocol describes a general procedure for performing in vivo micro-CT angiography of a subcutaneous tumor in a mouse model using Iomeprol.

Materials:

  • Iomeprol (e.g., 300 or 350 mgI/mL)

  • Anesthetized mouse with a subcutaneous tumor

  • Micro-CT scanner

  • Catheter (e.g., 24-gauge) for tail vein injection

  • Syringe pump

  • Heating pad to maintain body temperature

  • Physiological monitoring system

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Place the animal on the scanner bed, ensuring the tumor is within the field of view.

    • Maintain the animal's body temperature using a heating pad.

    • Insert a catheter into the lateral tail vein for contrast administration.

  • Image Acquisition:

    • Perform a pre-contrast scan of the region of interest.

    • Administer Iomeprol via the tail vein catheter using a syringe pump. A typical dose is 0.5-2 mL/kg body weight, injected at a rate of 1-2 mL/sec.

    • Immediately following injection, initiate the post-contrast scan. The timing is critical to capture the arterial phase of enhancement.

    • Acquire images with appropriate scanner settings (e.g., 80 kVp, 500 μA, 100-200 ms exposure time, ~50 μm voxel size).

  • Image Analysis:

    • Reconstruct the acquired projection images into a 3D volume.

    • Using appropriate software, perform segmentation of the vasculature based on the contrast enhancement.

    • Quantify vascular parameters such as vessel volume, density, diameter, and tortuosity.

Ex Vivo Micro-CT of Murine Cerebral Vasculature

This protocol is adapted for high-resolution imaging of the cerebral vasculature and requires a terminal procedure.

Materials:

  • Iomeprol (e.g., 400 mgI/mL)

  • Anesthetized mouse

  • Perfusion pump

  • Heparinized saline

  • 4% Paraformaldehyde (PFA)

  • Microfil or similar vascular casting agent (optional, for comparison)

  • Micro-CT scanner

Procedure:

  • Animal Perfusion:

    • Deeply anesthetize the mouse.

    • Perform a thoracotomy to expose the heart.

    • Insert a cannula into the left ventricle and make an incision in the right atrium.

    • Perfuse with heparinized saline to flush out the blood.

    • Perfuse with 4% PFA to fix the tissues.

    • Inject Iomeprol at a controlled rate to fill the vasculature. For more permanent casting, a polymerizing agent like Microfil can be used.

  • Sample Preparation:

    • Carefully dissect the brain and store it in 4% PFA.

  • Image Acquisition:

    • Mount the brain in a sample holder for the micro-CT scanner.

    • Acquire high-resolution images (e.g., 10-20 μm voxel size).

  • Image Analysis:

    • Reconstruct the 3D image and perform detailed quantitative analysis of the cerebral vascular network.

Visualization of Key Signaling Pathways and Workflows

Understanding the underlying biological processes, such as angiogenesis, is crucial for interpreting vascular imaging data. The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in angiogenesis and a typical experimental workflow.

Signaling Pathways in Angiogenesis

Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors. Key signaling pathways include the Vascular Endothelial Growth Factor (VEGF) pathway and the integrin-mediated adhesion pathway.

VEGF Signaling Pathway:

The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of intracellular signals that promote cell proliferation, migration, survival, and permeability, all of which are essential for the formation of new blood vessels.

VEGF_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGF-A/VEGFR-2 signaling cascade in endothelial cells.

Integrin αvβ3 Signaling in Angiogenesis:

Integrin αvβ3 plays a critical role in endothelial cell survival and migration during angiogenesis. Its interaction with the extracellular matrix (ECM) and cooperation with growth factor receptors like VEGFR-2 are essential for the formation of new blood vessels.

Integrin_Signaling ECM Extracellular Matrix (e.g., Vitronectin) Integrin Integrin αvβ3 ECM->Integrin Binds FAK FAK Integrin->FAK Activates VEGFR2 VEGFR-2 Integrin->VEGFR2 Co-activation Survival Cell Survival (Anti-apoptosis) Integrin->Survival Promotes Src Src FAK->Src Migration Cell Migration Src->Migration VEGFR2->Survival

Caption: Integrin αvβ3 signaling and its crosstalk with VEGFR-2.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical vascular imaging study using Iomeprol-enhanced micro-CT.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_imaging Micro-CT Imaging cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Tumor-bearing mouse) Anesthesia Anesthesia Animal_Model->Anesthesia Catheterization Tail Vein Catheterization Anesthesia->Catheterization Pre_Contrast Pre-Contrast Scan Catheterization->Pre_Contrast Iomeprol_Injection Iomeprol Injection (Syringe Pump) Pre_Contrast->Iomeprol_Injection Post_Contrast Post-Contrast Scan Iomeprol_Injection->Post_Contrast Reconstruction 3D Reconstruction Post_Contrast->Reconstruction Segmentation Vascular Segmentation Reconstruction->Segmentation Quantification Quantitative Analysis (e.g., Vessel Density, Diameter) Segmentation->Quantification

Caption: General workflow for in vivo preclinical vascular imaging.

Conclusion

Iomeprol is a robust and versatile contrast agent for preclinical vascular imaging. Its excellent safety profile, combined with its efficacy in enhancing vascular contrast, makes it an ideal choice for a wide range of research applications. By following the protocols and guidelines outlined in this document, researchers can effectively utilize Iomeprol to obtain high-quality, quantitative data on vascular morphology and function, thereby advancing our understanding of complex biological processes and accelerating the development of novel therapeutics.

References

Method

Application Notes and Protocols for Iomeprol in Cellular and Tissue Imaging

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing Iomeprol, a non-ionic, low-osmolar iodinated contrast agent, for enhancing contrast in ce...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Iomeprol, a non-ionic, low-osmolar iodinated contrast agent, for enhancing contrast in cellular and tissue imaging, particularly with micro-computed tomography (micro-CT).[1][2][3]

Introduction to Iomeprol

Iomeprol is a widely used X-ray contrast agent that enhances the visibility of anatomical structures.[2] Its mechanism of action is based on the high atomic number of its iodine atoms, which effectively attenuate X-rays, thereby increasing the contrast of tissues and fluids in which it is distributed.[2] Iomeprol is characterized by its low osmolality, low viscosity, and high water solubility, contributing to a favorable safety profile. Following intravascular administration, it distributes rapidly within the extracellular fluid space and is primarily excreted unchanged by the kidneys. These properties make it a valuable tool for a range of preclinical imaging applications.

Data Presentation: Quantitative Imaging Parameters for Iomeprol

The following tables summarize key quantitative data for Iomeprol administration in preclinical imaging studies. These values should serve as a starting point for experimental design and may require optimization based on the specific animal model, tissue of interest, and imaging system.

Table 1: Recommended In Vivo Administration and Imaging Parameters for Iomeprol in Murine Models

ParameterValueApplicationSource
Dosage 1200 mg/kg body weightGeneral radiography in rabbits
1.5 - 2.5 mL/kgPediatric CT of head and body (250 or 300 mgI/mL)
1 - 2 mL/kgPediatric CT of head and body (350 or 400 mgI/mL)
Administration Route Intravenous (e.g., tail vein)Vascular and soft tissue imaging
Intra-arterialAngiography
Injection Rate 1 - 2 mL/secPediatric IV procedures
2 - 3 mL/secPediatric CT angiography
Imaging Window 5, 10, and 15 minutes post-injectionUrography in rabbits
Immediate post-injection (for vascular phase)Angiography

Table 2: Comparative Contrast Enhancement of Different Iomeprol Concentrations

Tissue/VesselIomeprol 300 mgI/mL (HU)Iomeprol 350 mgI/mL (HU)Iomeprol 400 mgI/mL (HU)ApplicationSource
Aorta (late phase)~40-50~50-60-Helical CT in patients <60kg
Liver (late phase)~40~40-50-Helical CT in patients >60kg
Hepatic Artery--Higher than 300 mgI/mLHelical CT
Lesion-to-liver contrast (arterial phase)Lower-HigherHelical CT

HU = Hounsfield Units. Higher HU values indicate greater X-ray attenuation and contrast enhancement.

Experimental Protocols

The following are detailed protocols for the application of Iomeprol in preclinical cellular and tissue imaging.

Protocol 1: In Vivo Contrast-Enhanced Micro-CT of Soft Tissues in a Murine Model

This protocol provides a general framework for performing contrast-enhanced micro-CT of soft tissues in mice using Iomeprol.

Materials:

  • Iomeprol injection (e.g., 300 mgI/mL or 400 mgI/mL)

  • Small animal anesthesia system (e.g., isoflurane)

  • Catheter (e.g., 27-30 gauge) for tail vein injection

  • Syringe pump for controlled injection

  • In vivo micro-CT scanner

  • Physiological monitoring system (respiration, temperature)

  • Sterile saline

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place a catheter into the lateral tail vein.

    • Position the anesthetized animal on the scanner bed and ensure it is stable.

    • Maintain the animal's body temperature using a heating pad.

  • Iomeprol Administration:

    • Prepare a sterile solution of Iomeprol. The concentration will depend on the target tissue and desired contrast.

    • Calculate the required volume of Iomeprol based on the desired dose (e.g., 100-200 µL for a 25g mouse, adjust based on Table 1 and study requirements).

    • Administer Iomeprol via the tail vein catheter using a syringe pump for a controlled injection rate (e.g., 1-2 mL/min).

    • Immediately following the Iomeprol injection, a saline flush (e.g., 50 µL) can be administered at the same rate to ensure the full dose reaches circulation.

  • Micro-CT Imaging:

    • Initiate the micro-CT scan immediately after Iomeprol administration for vascular phase imaging, or at a delayed time point for tissue perfusion analysis.

    • Typical scanning parameters may include:

      • X-ray source voltage: 45-70 kVp

      • Current: 400-800 µA

      • Voxel size: 50-150 µm

      • Number of projections: 600-1200

    • The specific parameters should be optimized for the scanner and the research question.

  • Image Reconstruction and Analysis:

    • Reconstruct the acquired projection images into a 3D volume.

    • Analyze the images to quantify contrast enhancement in regions of interest (ROIs).

Protocol 2: Ex Vivo Tissue Staining with Iomeprol for High-Resolution Micro-CT

This protocol describes the procedure for staining excised tissue samples with Iomeprol for subsequent high-resolution ex vivo micro-CT imaging.

Materials:

  • Iomeprol solution (concentration to be optimized, e.g., 15-50%)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Sample containers

  • Micro-CT scanner for ex vivo specimens

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved protocols.

    • Dissect the tissue of interest and wash it with PBS.

    • Fix the tissue in 4% paraformaldehyde for a duration appropriate for the tissue size (e.g., 24-48 hours).

    • Wash the fixed tissue thoroughly with PBS to remove the fixative.

  • Iomeprol Staining:

    • Prepare the desired concentration of Iomeprol solution by diluting with PBS.

    • Immerse the fixed tissue in the Iomeprol solution in a sealed container.

    • Incubate the tissue in the staining solution. The incubation time will vary depending on the tissue size and density and the Iomeprol concentration, and may range from several hours to several days. This step requires optimization.

  • Washing and Mounting:

    • After incubation, wash the tissue with PBS to remove excess Iomeprol from the surface.

    • Mount the stained tissue in a sample holder for scanning, ensuring it remains hydrated (e.g., wrapped in PBS-soaked gauze or embedded in agarose).

  • Ex Vivo Micro-CT Imaging:

    • Scan the stained tissue using a high-resolution micro-CT scanner.

    • Optimize scanning parameters for high-resolution imaging of the stained tissue.

  • Image Reconstruction and Analysis:

    • Reconstruct the 3D image data.

    • Perform segmentation and quantitative analysis of the anatomical structures of interest.

Visualizations

Mechanism of Iomeprol Contrast Enhancement

Iomeprol does not directly participate in cellular signaling pathways. Its function as a contrast agent is biophysical. The following diagram illustrates its mechanism of action.

G cluster_tissue Tissue Iomeprol_inj Iomeprol (Intravenous Injection) Extracellular_Space Extracellular Space Iomeprol_inj->Extracellular_Space Distribution Detector Detector Extracellular_Space->Detector Attenuated X-rays Cell Cell Cell->Detector Less Attenuated X-rays Xray_Source X-ray Source Xray_Source->Extracellular_Space X-ray Beam Xray_Source->Cell X-ray Beam Image Contrast-Enhanced Image Detector->Image

Caption: Mechanism of Iomeprol-mediated contrast enhancement.

Experimental Workflow for In Vivo Micro-CT

The following workflow diagram outlines the key steps for performing in vivo contrast-enhanced micro-CT imaging with Iomeprol.

G Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization) Start->Animal_Prep Iomeprol_Admin Iomeprol Administration (IV Injection) Animal_Prep->Iomeprol_Admin MicroCT_Scan Micro-CT Scanning Iomeprol_Admin->MicroCT_Scan Image_Recon Image Reconstruction MicroCT_Scan->Image_Recon Data_Analysis Data Analysis (Quantification of Enhancement) Image_Recon->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo Iomeprol-enhanced micro-CT.

Concluding Remarks

Iomeprol is a versatile and effective contrast agent for preclinical cellular and tissue imaging. The provided protocols and data serve as a foundation for researchers to develop and optimize their imaging studies. It is important to note that specific parameters may need to be adjusted based on the experimental setup and research objectives. The lack of direct interaction with cellular signaling pathways underscores its role as a biophysical contrast agent, providing excellent anatomical and perfusion information with minimal biological interference.

References

Application

Application of Iomeprol in Longitudinal Preclinical Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Iomeprol, a non-ionic, low-osmolar iodinated contrast agent, in longitudinal preclini...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iomeprol, a non-ionic, low-osmolar iodinated contrast agent, in longitudinal preclinical research. The protocols outlined below are designed for contrast-enhanced imaging studies in oncology, neurology, and cardiology, facilitating the non-invasive monitoring of disease progression and therapeutic response in animal models.

I. Physicochemical Properties and Pharmacokinetics of Iomeprol

Iomeprol is a well-established contrast medium valued for its favorable safety profile, characterized by low osmolality and viscosity, which contributes to better tolerance in preclinical subjects.[1][2] It is primarily excreted unchanged by the kidneys.[2] Understanding its pharmacokinetic profile is crucial for designing effective longitudinal imaging studies.

Table 1: Pharmacokinetic Parameters of Iomeprol in Preclinical Models

ParameterAnimal ModelDosageKey FindingsReference
Elimination Half-life Rats, Rabbits, DogsIntravenousRapid elimination, primarily renal.[2]
Distribution Rats, Rabbits, DogsIntravenousDistributes to plasma and extracellular spaces. No significant protein binding.[2]
Toxicity Rats, DogsWeekly IntrathecalWell-tolerated with high neurotolerance. Devoid of epileptogenic activity.

II. Application in Preclinical Oncology

Contrast-enhanced micro-computed tomography (micro-CT) with Iomeprol is a valuable tool for the longitudinal assessment of tumor growth, vascularity, and response to therapy in preclinical cancer models.

Experimental Protocol: Longitudinal Monitoring of Subcutaneous Xenograft Tumor Growth and Vascularity

This protocol describes the use of Iomeprol-enhanced micro-CT to monitor a subcutaneous tumor model in rodents.

1. Animal Model and Tumor Induction:

  • Animal: Athymic nude mice or other appropriate rodent strain.

  • Tumor Cells: Subcutaneous injection of a human cancer cell line (e.g., breast, lung, colon).

  • Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the start of the imaging study.

2. Iomeprol Administration:

  • Concentration: Iomeprol-300 (300 mg Iodine/mL) or Iomeprol-400 (400 mg Iodine/mL).

  • Dosage: 100-200 µL per 25g mouse.

  • Route: Intravenous (tail vein) injection.

3. Micro-CT Imaging Protocol:

  • Scanner: High-resolution in vivo micro-CT scanner.

  • Imaging Schedule: Perform imaging at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study period.

  • Image Acquisition:

    • Acquire a non-contrast scan prior to Iomeprol administration.

    • Administer Iomeprol and immediately acquire dynamic scans for perfusion analysis or a static scan at peak enhancement (typically 1-5 minutes post-injection) for vascular volume assessment.

    • Typical Scan Parameters: 50-80 kVp, 200-500 µA, with an appropriate filter and exposure time to achieve sufficient signal-to-noise ratio while minimizing radiation dose.

4. Data Analysis:

  • Tumor Volume: Segment the tumor from the surrounding tissue in the non-contrast or delayed-phase images to calculate the tumor volume at each time point.

  • Vascular Assessment:

    • Relative Blood Volume (rBV): Calculate the percentage increase in Hounsfield Units (HU) in the tumor tissue after contrast administration compared to the pre-contrast scan.

    • Perfusion Analysis: In dynamic scanning, analyze the time-attenuation curves to derive parameters such as blood flow and permeability.

Table 2: Quantitative Data from a Preclinical Oncology Study (Hypothetical Data Based on)

Time PointMean Tumor Volume (mm³)Mean Tumor Enhancement (ΔHU)
Baseline (Day 0) 150 ± 2545 ± 10
Week 1 250 ± 4060 ± 12
Week 2 400 ± 6575 ± 15
Week 3 650 ± 9090 ± 18

Experimental Workflow for Preclinical Oncology Imaging

cluster_0 Pre-Imaging cluster_1 Longitudinal Imaging (Weekly) cluster_2 Post-Imaging animal_prep Animal Preparation (Anesthesia) baseline_scan Baseline Micro-CT Scan (Non-contrast) animal_prep->baseline_scan tumor_induction Tumor Cell Implantation (Subcutaneous) tumor_growth Tumor Growth to Palpable Size tumor_induction->tumor_growth tumor_growth->animal_prep iomeprol_admin Iomeprol Administration (Intravenous) baseline_scan->iomeprol_admin contrast_scan Contrast-Enhanced Micro-CT Scan iomeprol_admin->contrast_scan data_analysis Data Analysis (Volume, Enhancement) contrast_scan->data_analysis data_analysis->baseline_scan Repeat Weekly endpoint Study Endpoint data_analysis->endpoint histology Histological Analysis endpoint->histology

Caption: Workflow for longitudinal preclinical oncology imaging with Iomeprol.

Angiogenesis Signaling Pathway

While Iomeprol does not directly visualize signaling pathways, its use in assessing tumor vascularity provides an indirect measure of angiogenesis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of this process.

cluster_0 Tumor Cell cluster_1 Endothelial Cell Hypoxia Hypoxia VEGF VEGF Hypoxia->VEGF stimulates VEGFR2 VEGFR2 VEGF->VEGFR2 binds to PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Ras_MAPK Ras/MAPK Pathway VEGFR2->Ras_MAPK Proliferation Proliferation PI3K_Akt->Proliferation Permeability Increased Permeability PI3K_Akt->Permeability Migration Migration Ras_MAPK->Migration Angiogenesis Angiogenesis (New Blood Vessel Formation) Proliferation->Angiogenesis Migration->Angiogenesis Permeability->Angiogenesis

Caption: Simplified VEGF signaling pathway in tumor angiogenesis.

III. Application in Preclinical Neurology

In preclinical neurology, Iomeprol-enhanced imaging can be used to assess the integrity of the blood-brain barrier (BBB) and to characterize cerebral perfusion in models of stroke, traumatic brain injury, and neuroinflammation.

Experimental Protocol: Assessment of Blood-Brain Barrier Disruption in a Rodent Stroke Model

This protocol details the use of Iomeprol for dynamic contrast-enhanced (DCE) imaging to evaluate BBB permeability following ischemic stroke.

1. Animal Model:

  • Animal: Rat or mouse.

  • Stroke Model: Middle cerebral artery occlusion (MCAO) model to induce focal cerebral ischemia.

2. Iomeprol Administration:

  • Concentration: Iomeprol-300.

  • Dosage: 0.5 - 1.0 mL for a rat, administered as a bolus followed by a saline flush.

  • Route: Intravenous (femoral or tail vein).

3. DCE Imaging Protocol (CT or MRI):

  • Scanner: High-resolution micro-CT or MRI scanner.

  • Imaging Schedule: Perform imaging at different time points post-stroke (e.g., 24 hours, 48 hours, 1 week) to monitor the evolution of BBB disruption.

  • Image Acquisition:

    • Acquire a pre-contrast T1-weighted (for MRI) or non-contrast (for CT) scan.

    • Initiate dynamic scanning with a high temporal resolution (e.g., every 5-10 seconds for several minutes).

    • Administer the Iomeprol bolus after a few baseline scans have been acquired.

4. Data Analysis:

  • Permeability Maps: Use pharmacokinetic modeling (e.g., Tofts model) on the dynamic data to generate quantitative maps of BBB permeability (Ktrans).

  • Region of Interest (ROI) Analysis: Draw ROIs in the ischemic core, penumbra, and contralateral healthy tissue to quantify and compare Ktrans values over time.

Table 3: Quantitative Data from a Preclinical Stroke Study (Hypothetical Data)

Time Post-StrokeKtrans in Ischemic Core (x 10⁻³ min⁻¹)Ktrans in Contralateral Hemisphere (x 10⁻³ min⁻¹)
24 Hours 5.2 ± 1.50.1 ± 0.05
48 Hours 8.9 ± 2.10.1 ± 0.06
1 Week 3.5 ± 1.00.1 ± 0.04

Experimental Workflow for Preclinical Stroke Imaging

cluster_0 Pre-Imaging cluster_1 Longitudinal DCE Imaging cluster_2 Post-Imaging animal_prep Animal Preparation (Anesthesia, Catheterization) pre_contrast Pre-Contrast Scan animal_prep->pre_contrast stroke_induction Stroke Induction (e.g., MCAO) stroke_induction->animal_prep dynamic_scan_start Start Dynamic Scan pre_contrast->dynamic_scan_start iomeprol_injection Iomeprol Bolus Injection dynamic_scan_start->iomeprol_injection dynamic_scan_continue Continue Dynamic Scan iomeprol_injection->dynamic_scan_continue post_processing Pharmacokinetic Modeling (Ktrans Maps) dynamic_scan_continue->post_processing post_processing->pre_contrast Repeat at Subsequent Time Points endpoint Study Endpoint post_processing->endpoint histology Histological Validation (e.g., Evans Blue) endpoint->histology

Caption: Workflow for longitudinal preclinical stroke imaging with Iomeprol.

IV. Application in Preclinical Cardiology

Iomeprol-enhanced CT is a powerful tool for the longitudinal assessment of cardiac structure and function, including myocardial perfusion and the characterization of myocardial scars in models of myocardial infarction and heart failure.

Experimental Protocol: Longitudinal Assessment of Myocardial Infarction and Scar Formation

This protocol describes the use of delayed-enhancement CT with Iomeprol to visualize and quantify myocardial scar tissue over time in a rodent model of myocardial infarction.

1. Animal Model:

  • Animal: Rat or mouse.

  • Infarction Model: Ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.

2. Iomeprol Administration:

  • Concentration: Iomeprol-350 or Iomeprol-400.

  • Dosage: 0.5 - 1.5 mL for a rat.

  • Route: Intravenous (tail vein or jugular vein).

3. Delayed-Enhancement CT Protocol:

  • Scanner: High-resolution, ECG-gated in vivo micro-CT scanner.

  • Imaging Schedule: Perform imaging at various time points post-infarction (e.g., 1 week, 4 weeks, 8 weeks) to monitor scar development and ventricular remodeling.

  • Image Acquisition:

    • Acquire a non-contrast scan.

    • Administer Iomeprol.

    • Acquire delayed-enhancement scans at 5-15 minutes post-injection. ECG-gating is crucial to minimize motion artifacts.

4. Data Analysis:

  • Scar Quantification: Segment the hyper-enhanced scar tissue from the viable myocardium. Calculate the scar volume as a percentage of the total left ventricular mass.

  • Ventricular Function: Measure left ventricular end-diastolic and end-systolic volumes to calculate ejection fraction and assess cardiac remodeling.

Table 4: Quantitative Data from a Preclinical Myocardial Infarction Study (Hypothetical Data)

Time Post-MIScar Volume (% of LV Mass)Left Ventricular Ejection Fraction (%)
1 Week 25 ± 540 ± 8
4 Weeks 22 ± 435 ± 7
8 Weeks 20 ± 432 ± 6

Experimental Workflow for Preclinical Cardiac Imaging

cluster_0 Pre-Imaging cluster_1 Longitudinal Delayed-Enhancement CT cluster_2 Post-Imaging animal_prep Animal Preparation (Anesthesia, ECG leads) non_contrast_scan Non-Contrast Scan animal_prep->non_contrast_scan mi_induction Myocardial Infarction Induction (LAD Ligation) mi_induction->animal_prep iomeprol_admin Iomeprol Administration non_contrast_scan->iomeprol_admin delayed_scan Delayed-Enhancement Scan (5-15 min post-injection) iomeprol_admin->delayed_scan data_analysis Data Analysis (Scar Volume, LV Function) delayed_scan->data_analysis data_analysis->non_contrast_scan Repeat at Subsequent Time Points endpoint Study Endpoint data_analysis->endpoint histology Histological Validation (e.g., TTC Staining) endpoint->histology

Caption: Workflow for longitudinal preclinical cardiac imaging with Iomeprol.

References

Method

Application Notes and Protocols for Visualizing Tumor Neovascularization in Animal Models Using Iomeprol

For Researchers, Scientists, and Drug Development Professionals Introduction Tumor neovascularization, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The visualizatio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor neovascularization, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The visualization and quantification of this process in preclinical animal models are essential for understanding tumor biology and evaluating the efficacy of anti-angiogenic therapies. Iomeprol, a non-ionic, low-osmolar, tri-iodinated contrast agent, serves as an excellent tool for this purpose when combined with high-resolution imaging modalities such as micro-Computed Tomography (micro-CT). Its favorable safety profile and pharmacokinetic properties, including rapid distribution in the vascular space and renal excretion, make it suitable for in vivo imaging applications.[1][2][3]

These application notes provide detailed protocols for the use of Iomeprol in the visualization and quantification of tumor neovascularization in rodent models, primarily focusing on micro-CT imaging. The methodologies are based on established practices with closely related non-ionic iodinated contrast agents like Iopamidol and Iohexol, providing a robust framework for researchers.

Principle of Action

Iomeprol enhances the contrast of blood vessels during X-ray-based imaging. The iodine atoms in the Iomeprol molecule effectively absorb X-rays, increasing the attenuation of the X-ray beam in the blood-filled vasculature relative to the surrounding soft tissues.[4] This differential attenuation allows for the detailed visualization and quantification of the tumor's vascular network. In dynamic contrast-enhanced CT (DCE-CT), the temporal changes in contrast enhancement can be used to derive quantitative parameters related to blood flow, blood volume, and vessel permeability.

Data Presentation: Quantitative Vascular Parameters

The following tables summarize typical quantitative data that can be obtained from Iomeprol-enhanced micro-CT studies of tumor neovascularization. These values are representative and may vary depending on the tumor model, animal species, and specific experimental conditions.

Table 1: Quantitative Analysis of Tumor Vascularity

ParameterDescriptionTypical Value RangeReference
Vessel Volume Fraction (%) The percentage of the tumor volume occupied by blood vessels.2.5 - 10%[5]
Vessel Diameter (μm) The average diameter of the tumor blood vessels.10 - 50 μm
Vessel Density (vessels/mm²) The number of blood vessels per unit area of tumor tissue.50 - 200 vessels/mm²
Vascular Permeability (mL/min/100g) The rate at which the contrast agent leaks from the blood vessels into the interstitial space of the tumor.10 - 30 mL/min/100g
Blood Flow (mL/min/100g) The rate of blood delivery to the tumor tissue.50 - 150 mL/min/100g

Table 2: Example of Pre- and Post-Contrast Enhancement in a Murine Tumor Model

Region of InterestPre-Contrast (Hounsfield Units - HU)Post-Iomeprol Injection (Hounsfield Units - HU)Change in Enhancement (ΔHU)
Tumor Periphery 40 ± 10150 ± 30110
Tumor Core 35 ± 890 ± 2555
Muscle 50 ± 1270 ± 1520
Aorta 60 ± 15400 ± 50340

Experimental Protocols

Protocol 1: General Micro-CT Angiography of Subcutaneous Tumors in Mice

This protocol is designed for the static visualization and morphological analysis of the tumor vasculature.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Iomeprol (e.g., Iomeron® 350 or 400 mgI/mL)

  • Anesthesia (e.g., isoflurane)

  • Catheter (e.g., 27-30 gauge) for tail vein injection

  • In vivo micro-CT scanner

  • Physiological monitoring system (respiration and temperature)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.

    • Place the mouse on the scanner bed and maintain its body temperature at 37°C using a heating pad.

    • Secure the mouse in a prone or supine position to minimize motion artifacts.

    • Insert a catheter into the lateral tail vein for the administration of Iomeprol.

  • Imaging Protocol:

    • Perform a pre-contrast (non-enhanced) scan of the tumor region.

      • Typical Scan Parameters: 50-80 kVp, 200-500 µA, 100-300 ms exposure time per projection, resulting in a voxel size of 50-100 µm.

    • Administer Iomeprol as a bolus injection via the tail vein catheter.

      • Dosage: A typical dose is 100-200 µL of Iomeprol (350 or 400 mgI/mL) for a 20-25g mouse.

    • Immediately after the injection, initiate the post-contrast scan. The timing is critical due to the rapid clearance of Iomeprol.

    • Monitor the animal's physiological status throughout the procedure.

  • Image Reconstruction and Analysis:

    • Reconstruct the pre- and post-contrast scan data using the micro-CT manufacturer's software.

    • Co-register the pre- and post-contrast images.

    • Segment the vasculature based on the enhanced signal intensity in the post-contrast images.

    • Perform quantitative analysis of vascular parameters such as vessel volume, density, and tortuosity using appropriate analysis software (e.g., ImageJ, Amira, or specialized preclinical imaging software).

Protocol 2: Dynamic Contrast-Enhanced CT (DCE-CT) for Functional Vascular Assessment

This protocol allows for the assessment of functional vascular parameters such as perfusion and permeability.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Preparation:

    • Follow the same animal preparation steps as in Protocol 1.

  • Imaging Protocol:

    • Position the tumor in the center of the field of view.

    • Initiate a series of rapid, sequential scans of the tumor region before, during, and after the administration of Iomeprol.

      • Typical Scan Sequence: Acquire 1-2 minutes of baseline scans, followed by the injection of Iomeprol, and continue scanning for 5-10 minutes to capture the wash-in and wash-out kinetics of the contrast agent.

    • Administer Iomeprol as a rapid bolus injection.

      • Dosage: Similar to Protocol 1 (100-200 µL for a 20-25g mouse).

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic series of images.

    • Select a region of interest (ROI) within the tumor and a major artery (e.g., aorta or femoral artery) to obtain the arterial input function (AIF).

    • Generate time-intensity curves (TICs) for the tumor ROI and the AIF.

    • Apply pharmacokinetic models (e.g., Tofts model) to the TICs to calculate quantitative perfusion and permeability parameters.

Visualization of Signaling Pathways and Workflows

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

Tumor neovascularization is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Understanding this pathway is crucial for interpreting imaging results and for the development of anti-angiogenic drugs.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival, Anti-apoptosis Akt->Survival Experimental_Workflow A Tumor Model Establishment B Animal Preparation (Anesthesia, Catheterization) A->B C Pre-Contrast Micro-CT Scan B->C D Iomeprol Administration (IV) C->D E Post-Contrast Micro-CT Scan D->E F Image Reconstruction and Processing E->F G Vascular Segmentation and Analysis F->G H Quantitative Data (Vessel Volume, Density, etc.) G->H DCE_CT_Analysis Input Dynamic Image Series ROI_Tumor Tumor ROI Selection Input->ROI_Tumor ROI_AIF Arterial Input Function (AIF) ROI Selection Input->ROI_AIF TIC_Tumor Generate Tumor Time-Intensity Curve (TIC) ROI_Tumor->TIC_Tumor TIC_AIF Generate AIF TIC ROI_AIF->TIC_AIF PK_Model Apply Pharmacokinetic Model (e.g., Tofts) TIC_Tumor->PK_Model TIC_AIF->PK_Model Output Quantitative Parameters (Blood Flow, Permeability) PK_Model->Output

References

Application

Standard Operating Procedure for Iomeprol in Angiography Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Iomeprol is a non-ionic, low-osmolar contrast medium widely utilized in diagnostic imaging procedures, including angiography.[1][2] Its primary...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, low-osmolar contrast medium widely utilized in diagnostic imaging procedures, including angiography.[1][2] Its primary function is to enhance the visualization of blood vessels and organs by opacifying them to X-rays.[2] This document provides detailed application notes and standardized protocols for the use of Iomeprol in preclinical angiography research, with a focus on the assessment of its effects on renal function and cellular mechanisms.

These guidelines are intended to assist researchers in designing and executing robust and reproducible experiments to evaluate the safety and efficacy of Iomeprol and to investigate the mechanisms of contrast-induced acute kidney injury (CI-AKI).

Physicochemical Properties and Handling

Iomeprol is a water-soluble compound with low osmolality and viscosity compared to high-osmolar contrast media.[1] It is supplied in various concentrations, typically ranging from 300 to 400 mg of iodine per milliliter. For research purposes, it is imperative to note the specific concentration and formulation of Iomeprol being used, as these can influence experimental outcomes.

Storage and Handling:

  • Store Iomeprol solutions at a controlled room temperature, protected from light.

  • Do not use if the solution is discolored or contains particulate matter.

  • For in vitro studies, sterile filtration of the Iomeprol solution is recommended before adding it to cell cultures.

Data Presentation: Quantitative Insights from Preclinical and Clinical Studies

The following tables summarize key quantitative data related to the use of Iomeprol in research settings.

ParameterSpecies/ModelIomeprol Dose/ConcentrationKey Findings
Renal Function Patients with Chronic Kidney Disease (CKD)400 mgI/mL (intravenous)In a clinical trial, no patients receiving Iomeprol-400 experienced contrast-induced nephropathy (CIN), defined as a serum creatinine increase of ≥0.5 mg/dL.[3] The mean change in serum creatinine from baseline was -0.04 ± 0.19 mg/dL.
Rabbits7.5 g iodine/kgA study using iopromide (another low-osmolar contrast agent) in rabbits as a model for CIN showed a significant increase in serum creatinine levels by 68.2% within 48 hours. This model can be adapted for Iomeprol studies.
Hemodynamics Animal ModelsHigh dosages (intravenous)Iomeprol administration resulted in moderate and transient increases in renal and pulmonary arterial flow, along with a decrease in peripheral vascular resistance.
In Vitro Cytotoxicity Human Embryonic Kidney (HEK) 293 Cells50 mgI/mL (iopromide)A high concentration of iopromide, a similar low-osmolar contrast agent, induced apoptosis and autophagy in HEK 293 cells. This provides a basis for investigating similar effects with Iomeprol.
Oxidative Stress Renal Cells (in vitro)50, 100, 200 mgI/mLContrast media, in general, have been shown to induce a dose-dependent increase in the production of reactive oxygen species (ROS) in renal cells.
ParameterValue (for Iomeprol 400)UnitsReference
Iodine Concentration400mg/mL
Osmolality726mOsm/kg
Viscosity (at 37°C)Not specifiedcP
Recommended Clinical Dose (example)1.5mL/kg body weight

Experimental Protocols

In Vivo Model: Iomeprol-Induced Nephropathy in Rats

This protocol outlines a method for inducing and evaluating contrast-induced acute kidney injury (CI-AKI) in a rat model. It is synthesized from established methodologies for CIN research.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Iomeprol (e.g., 350 mgI/mL)

  • Indomethacin (for inducing mild renal impairment)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Saline solution (0.9% NaCl)

  • Blood collection tubes

  • Kidney tissue collection and preservation reagents (formalin, liquid nitrogen)

Procedure:

  • Acclimatization: House rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Induction of Mild Renal Impairment (Day 0):

    • Administer indomethacin (e.g., 10 mg/kg, intraperitoneally) to inhibit prostaglandin synthesis and induce a state of mild renal hypoperfusion. This step is crucial as healthy animal kidneys are often resistant to CIN.

    • Simultaneously, restrict water access for 24 hours to induce dehydration, a common risk factor for CIN.

  • Iomeprol Administration (Day 1):

    • Anesthetize the rats.

    • Administer a single intravenous dose of Iomeprol (e.g., 10 mL/kg) via the tail vein over a period of 1-2 minutes.

    • A control group should receive an equivalent volume of saline.

  • Sample Collection (Day 3):

    • Re-anesthetize the rats.

    • Collect blood samples via cardiac puncture for measurement of serum creatinine and blood urea nitrogen (BUN).

    • Perfuse the kidneys with cold saline and then harvest them. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular and biochemical assays.

  • Outcome Measures:

    • Renal Function: Measure serum creatinine and BUN levels. A significant increase in these parameters in the Iomeprol-treated group compared to the control group is indicative of CI-AKI.

    • Histopathology: Perform Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining on the formalin-fixed kidney sections to assess for tubular necrosis, cast formation, and loss of brush border.

    • Oxidative Stress Markers: In the frozen kidney tissue, measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

    • Apoptosis: Conduct TUNEL staining on kidney sections to detect apoptotic cells.

In Vitro Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of Iomeprol on renal tubular epithelial cells (e.g., HK-2 cell line).

Materials:

  • HK-2 cells (human kidney proximal tubular epithelial cell line)

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

  • Iomeprol solution (sterile)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Iomeprol Treatment:

    • Prepare a series of Iomeprol dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200 mgI/mL).

    • Remove the existing medium from the wells and replace it with 100 µL of the Iomeprol dilutions. Include a control group with medium only.

    • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

In Vitro Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in renal cells exposed to Iomeprol.

Materials:

  • HK-2 cells

  • Cell culture medium

  • Iomeprol solution (sterile)

  • DCFH-DA probe (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HK-2 cells in a 96-well black-walled plate as described in the MTT assay protocol.

  • Iomeprol Treatment: Treat the cells with various concentrations of Iomeprol for a shorter duration (e.g., 1-4 hours), as ROS production is often an early event.

  • Probe Loading:

    • After treatment, remove the medium and wash the cells once with warm PBS.

    • Add 100 µL of PBS containing 10 µM DCFH-DA to each well.

    • Incubate for 30 minutes at 37°C, protected from light. DCFH-DA will be deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Data Acquisition:

    • Wash the cells once with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Express the results as the fold change in fluorescence intensity relative to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in contrast-induced nephropathy and a general experimental workflow.

G cluster_trigger Trigger cluster_cellular_effects Cellular Effects in Renal Tubular Cells cluster_downstream_pathways Downstream Signaling Pathways cluster_outcome Pathophysiological Outcome Iomeprol (Contrast Medium) Iomeprol (Contrast Medium) Direct Cytotoxicity Direct Cytotoxicity Iomeprol (Contrast Medium)->Direct Cytotoxicity Increased Viscosity & Osmolality Increased Viscosity & Osmolality Iomeprol (Contrast Medium)->Increased Viscosity & Osmolality ROS Production ROS Production Iomeprol (Contrast Medium)->ROS Production Apoptosis Apoptosis Direct Cytotoxicity->Apoptosis Hemodynamic Changes Hemodynamic Changes Increased Viscosity & Osmolality->Hemodynamic Changes Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Inflammation Inflammation Oxidative Stress->Inflammation Oxidative Stress->Apoptosis Inflammation->Apoptosis Contrast-Induced Acute Kidney Injury (CI-AKI) Contrast-Induced Acute Kidney Injury (CI-AKI) Apoptosis->Contrast-Induced Acute Kidney Injury (CI-AKI) Hemodynamic Changes->Contrast-Induced Acute Kidney Injury (CI-AKI)

Caption: Overview of Iomeprol-induced cellular events leading to CI-AKI.

G cluster_pathway Nrf2/HO-1 Signaling Pathway in Response to Oxidative Stress ROS ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 promotes transcription of Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes promotes transcription of Cytoprotection Cytoprotection HO1->Cytoprotection Antioxidant Enzymes->Cytoprotection

Caption: The Nrf2/HO-1 antioxidant response pathway activated by ROS.

G cluster_workflow Experimental Workflow for Iomeprol Research InVivo In Vivo Studies (Animal Model) InduceCI Induce CI-AKI with Iomeprol InVivo->InduceCI InVitro In Vitro Studies (Cell Culture) TreatCells Treat Renal Cells with Iomeprol InVitro->TreatCells RenalFunction Assess Renal Function (SCr, BUN) InduceCI->RenalFunction Histology Histopathological Examination InduceCI->Histology OxStressVivo Measure Oxidative Stress Markers InduceCI->OxStressVivo ApoptosisVivo Detect Apoptosis (TUNEL) InduceCI->ApoptosisVivo Cytotoxicity Assess Cytotoxicity (MTT Assay) TreatCells->Cytotoxicity ROS Measure ROS Production (DCFH-DA) TreatCells->ROS ApoptosisVitro Detect Apoptosis (e.g., Caspase Assay) TreatCells->ApoptosisVitro DataAnalysis Data Analysis and Interpretation RenalFunction->DataAnalysis Histology->DataAnalysis OxStressVivo->DataAnalysis ApoptosisVivo->DataAnalysis Cytotoxicity->DataAnalysis ROS->DataAnalysis ApoptosisVitro->DataAnalysis

References

Method

Combining Iomeprol with other imaging modalities for multimodal studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for combining Iomeprol-enhanced Computed Tomography (CT) with other imaging modalities for comprehensive...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for combining Iomeprol-enhanced Computed Tomography (CT) with other imaging modalities for comprehensive preclinical and clinical research. Multimodal imaging leverages the strengths of individual techniques to provide a more complete anatomical and functional assessment. Iomeprol, a non-ionic, low-osmolar iodinated contrast agent, is a valuable tool for enhancing the anatomical detail provided by CT in these multimodal studies.[1]

Combining Iomeprol-Enhanced CT with Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that provides functional information on metabolic processes.[2] Combining PET with Iomeprol-enhanced CT allows for the precise anatomical localization of functional data, which is crucial for applications in oncology, neurology, and cardiology.[3]

Experimental Protocol: Preclinical PET/CT with Iomeprol Contrast

This protocol is designed for preclinical imaging of small animals (e.g., mice, rats) using a sequential PET/CT scanner.

Materials:

  • Iomeprol (e.g., Iomeron®)

  • PET Radiotracer (e.g., 18F-FDG)

  • Anesthesia (e.g., isoflurane)

  • Catheterization supplies

  • Animal warming system

  • Preclinical PET/CT scanner

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to 18F-FDG injection to reduce background signal.[4]

    • Anesthetize the animal using isoflurane (1-2% in oxygen).

    • Place a catheter in the tail vein for injections.

    • Maintain the animal's body temperature using a warming pad throughout the procedure.

  • Radiotracer and Contrast Agent Administration:

    • Administer the PET radiotracer (e.g., 7.4-9.3 MBq of 18F-FDG) via the tail vein catheter.

    • Allow for an uptake period of 45-60 minutes. During this time, the animal should remain anesthetized and warm.[5]

    • Approximately 5 minutes before the CT scan, administer Iomeprol (dosage to be determined based on animal weight and specific study aims, typically 50-100 µL for a mouse) via the tail vein catheter.

  • Image Acquisition:

    • Position the animal in the PET/CT scanner.

    • Perform a CT scan for attenuation correction and anatomical localization. Typical parameters for a preclinical scanner would be 50-80 kVp X-ray source and a short scan time.

    • Immediately following the CT scan, acquire the PET data. A static emission scan of 10-15 minutes is typical.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Co-register the PET and CT data to fuse the functional and anatomical images.

    • Perform quantitative analysis of radiotracer uptake in regions of interest defined on the co-registered images.

Quantitative Data Summary:

ParameterTypical Value (Mouse Model)Reference
18F-FDG Dose7.4-9.3 MBq
Iomeprol Dose50-100 µLN/A
Uptake Time45-60 minutes
CT Voltage50-80 kVpN/A
PET Acquisition Time10-15 minutes

Experimental Workflow:

PET_CT_Workflow cluster_prep Animal Preparation cluster_injection Agent Administration cluster_imaging Imaging cluster_analysis Data Analysis Fasting Fasting (4-6h) Anesthesia Anesthesia Fasting->Anesthesia Catheterization Tail Vein Catheterization Anesthesia->Catheterization PET_Injection Inject PET Radiotracer Catheterization->PET_Injection Uptake Uptake Period (45-60 min) PET_Injection->Uptake CT_Injection Inject Iomeprol Uptake->CT_Injection Positioning Position Animal in Scanner CT_Injection->Positioning CT_Scan CT Scan Positioning->CT_Scan PET_Scan PET Scan CT_Scan->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction CoRegistration PET/CT Co-registration Reconstruction->CoRegistration Quantification Quantitative Analysis CoRegistration->Quantification

Preclinical PET/CT workflow with Iomeprol.

Combining Iomeprol-Enhanced CT with Magnetic Resonance Imaging (MRI)

MRI offers excellent soft-tissue contrast and provides a wealth of functional information without the use of ionizing radiation. Co-registering Iomeprol-enhanced CT images with MRI data can be highly beneficial for applications such as radiation therapy planning and surgical guidance, where both bone and soft tissue delineation are critical.

Experimental Protocol: CT-MRI Co-registration

This protocol outlines the steps for acquiring and co-registering Iomeprol-enhanced CT and MRI scans.

Materials:

  • Iomeprol (e.g., Iomeron®)

  • Anesthesia

  • CT scanner

  • MRI scanner

  • Image co-registration software

Procedure:

  • Image Acquisition - CT:

    • Anesthetize the subject.

    • Administer Iomeprol intravenously to enhance vascular structures and organs of interest. The dose and timing will depend on the specific application and subject.

    • Position the subject in the CT scanner and acquire the images.

  • Image Acquisition - MRI:

    • The MRI scan can be performed before or after the CT scan. If performed in the same session, ensure the subject remains in the same position.

    • Anesthetize and position the subject in the MRI scanner.

    • Acquire the desired MRI sequences (e.g., T1-weighted, T2-weighted).

  • Image Co-registration and Analysis:

    • Import both the CT and MRI datasets into the image co-registration software.

    • Perform a rigid or deformable registration to align the two datasets.

    • The fused images can then be used for treatment planning, surgical navigation, or further analysis.

Logical Relationship Diagram:

CT_MRI_CoRegistration cluster_ct CT Imaging cluster_mri MRI Imaging cluster_fusion Image Fusion CT_Anesthesia Anesthesia CT_Contrast Administer Iomeprol CT_Anesthesia->CT_Contrast CT_Scan Acquire CT Data CT_Contrast->CT_Scan Import Import Datasets CT_Scan->Import MRI_Anesthesia Anesthesia MRI_Scan Acquire MRI Data MRI_Anesthesia->MRI_Scan MRI_Scan->Import CoRegister Co-register Images Import->CoRegister Analysis Fused Image Analysis CoRegister->Analysis

Workflow for CT-MRI co-registration.

Combining Iomeprol-Enhanced CT with In Vivo Fluorescence Imaging

In vivo fluorescence imaging is a powerful tool for visualizing cellular and molecular processes in real-time. Combining this modality with Iomeprol-enhanced micro-CT provides a high-resolution anatomical roadmap for the fluorescence signal, enabling more accurate localization and quantification.

Experimental Protocol: Preclinical Micro-CT and Fluorescence Imaging

This protocol is for the combined in vivo imaging of small animals.

Materials:

  • Iomeprol (e.g., Iomeron®)

  • Fluorescent probe

  • Anesthesia

  • Micro-CT scanner

  • In vivo fluorescence imaging system

Procedure:

  • Animal and Probe Preparation:

    • Prepare the animal model of interest.

    • Administer the targeted fluorescent probe. The timing of imaging will depend on the pharmacokinetics of the probe.

  • Image Acquisition:

    • Anesthetize the animal.

    • Acquire fluorescence images using the in vivo imaging system.

    • Administer Iomeprol intravenously.

    • Immediately transfer the animal to the micro-CT scanner and acquire high-resolution anatomical images.

  • Image Analysis:

    • Reconstruct the 3D micro-CT dataset.

    • Co-register the 2D or 3D fluorescence data with the micro-CT volume.

    • Analyze the localized fluorescence signal within the anatomical context provided by the CT.

Experimental Workflow Diagram:

CT_Fluorescence_Workflow cluster_prep Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis Animal_Prep Prepare Animal Model Probe_Admin Administer Fluorescent Probe Animal_Prep->Probe_Admin Anesthesia Anesthetize Animal Probe_Admin->Anesthesia Fluoro_Image Acquire Fluorescence Images Anesthesia->Fluoro_Image Iomeprol_Admin Administer Iomeprol Fluoro_Image->Iomeprol_Admin CoRegistration Co-register Datasets Fluoro_Image->CoRegistration CT_Image Acquire Micro-CT Images Iomeprol_Admin->CT_Image Reconstruction 3D CT Reconstruction CT_Image->Reconstruction Reconstruction->CoRegistration Analysis Analyze Localized Signal CoRegistration->Analysis

Workflow for combined CT and fluorescence imaging.

References

Application

Application Notes and Protocols for In Vitro Cell Labeling with Iomeprol for Tracking Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Iomeprol is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical radiology for enhancing the visibility of vascular struct...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical radiology for enhancing the visibility of vascular structures and organs in computed tomography (CT) imaging.[1][2] Its favorable safety profile, including low cytotoxicity, makes it a potential candidate for off-label use as a cell labeling agent for in vitro and subsequent in vivo cell tracking studies.[3][4] The principle of this application lies in the ability of iodine atoms to attenuate X-rays, thereby making the labeled cells visible by CT. This allows for non-invasive monitoring of cell biodistribution, migration, and engraftment in preclinical research.

These application notes provide a comprehensive overview and a set of starting protocols for the in vitro labeling of cells with Iomeprol. The provided methodologies are intended as a foundation for researchers to optimize for their specific cell types and experimental needs.

Key Advantages of Iomeprol for Cell Labeling

  • Low Cytotoxicity: Studies have indicated that Iomeprol exhibits low toxicity in vitro, a critical requirement for maintaining the viability and function of labeled cells.[3]

  • High Iodine Content: Iomeprol contains a high concentration of iodine, which is essential for achieving sufficient contrast for detection by CT.

  • Clinical Availability: As an approved clinical agent, Iomeprol is readily available and well-characterized.

Applications in Research and Drug Development

  • Cell-Based Therapies: Tracking the fate of transplanted stem cells, immune cells (e.g., CAR-T cells), or other therapeutic cells.

  • Oncology Research: Monitoring the metastasis and trafficking of cancer cells.

  • Tissue Engineering: Assessing the integration and survival of cells within engineered tissues.

Experimental Protocols

The following protocols are provided as a starting point for the in vitro labeling of cells with Iomeprol. It is crucial to optimize these protocols for each specific cell type and experimental setup.

Protocol 1: In Vitro Cell Labeling with Iomeprol

This protocol describes the basic procedure for labeling adherent or suspension cells with Iomeprol.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • Iomeprol solution (sterile, clinical grade)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Preparation:

    • Adherent Cells: Culture cells to 70-80% confluency. On the day of labeling, detach the cells using Trypsin-EDTA, neutralize with complete culture medium, and centrifuge to pellet the cells.

    • Suspension Cells: Culture cells to the desired density. Centrifuge to pellet the cells.

  • Cell Counting and Viability Check: Resuspend the cell pellet in a small volume of complete culture medium. Perform a cell count and assess viability using the trypan blue exclusion method.

  • Labeling Incubation:

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete culture medium containing the desired concentration of Iomeprol. Refer to Table 1 for recommended starting concentrations.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for a designated period. Refer to Table 1 for recommended incubation times. Gently agitate suspension cells periodically to ensure uniform labeling.

  • Washing:

    • After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Carefully aspirate the supernatant containing unbound Iomeprol.

    • Resuspend the cell pellet in 10 mL of sterile PBS and centrifuge again.

    • Repeat the washing step two more times to ensure complete removal of extracellular Iomeprol.

  • Post-Labeling Analysis:

    • After the final wash, resuspend the cells in fresh, pre-warmed complete culture medium.

    • Perform a cell count and viability assessment (trypan blue exclusion) to determine the effect of the labeling procedure.

    • The labeled cells are now ready for downstream applications, such as in vivo administration for tracking studies or further in vitro functional assays.

Protocol 2: Assessment of Cell Viability and Proliferation Post-Labeling (MTT Assay)

This protocol is to assess the metabolic activity of cells after labeling with Iomeprol, which is an indicator of cell viability and proliferation.

Materials:

  • Iomeprol-labeled cells and unlabeled control cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both Iomeprol-labeled and unlabeled control cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a background control.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for the desired time points (e.g., 24, 48, and 72 hours) to assess proliferation over time.

  • MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of viable cells compared to the unlabeled control.

Quantitative Data Summary

The following tables provide a summary of recommended starting parameters for Iomeprol labeling and expected outcomes based on available literature. These values should be optimized for each specific cell line and experimental goal.

Table 1: Recommended Starting Parameters for In Vitro Cell Labeling with Iomeprol

ParameterRecommended RangeNotes
Iomeprol Concentration 10 - 80 mg Iodine/mLStart with a lower concentration and increase as needed. A study has shown no cell death up to 80 mgI/mL in specific cell lines.
Incubation Time 4 - 24 hoursShorter incubation times may be sufficient and less impactful on cell health. Optimization is critical.
Cell Density 1 x 10^6 cells/mLThis can be adjusted based on the cell type and proliferation rate.

Table 2: Expected Outcomes and Quality Control for Iomeprol-Labeled Cells

ParameterTarget ValueMethod of Assessment
Post-Labeling Viability > 90%Trypan Blue Exclusion Assay
Cell Proliferation No significant difference compared to unlabeled controlsMTT Assay, CFSE Assay
Labeling Efficiency Detectable by CT imagingMicro-CT imaging of a cell pellet
Intracellular Iodine To be determined empiricallyInductively Coupled Plasma Mass Spectrometry (ICP-MS) or High-Performance Liquid Chromatography (HPLC) on cell lysates (requires method development).

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_labeling Iomeprol Labeling cluster_qc Quality Control cluster_application Downstream Applications prep_cells Culture and Harvest Cells (Adherent or Suspension) count_viability Cell Count and Viability Assessment (Trypan Blue) prep_cells->count_viability incubation Incubate cells with Iomeprol Solution count_viability->incubation washing Wash Cells 3x with PBS to Remove Unbound Iomeprol incubation->washing post_count Post-Labeling Cell Count and Viability washing->post_count invivo In Vivo Administration for Cell Tracking washing->invivo invitro In Vitro Functional Assays washing->invitro proliferation_assay Assess Proliferation (e.g., MTT Assay) post_count->proliferation_assay labeling_efficiency Confirm Labeling (e.g., Micro-CT of pellet) post_count->labeling_efficiency G iomeprol_ext Iomeprol (Extracellular) endosome Early Endosome iomeprol_ext->endosome Endocytosis (e.g., Pinocytosis) membrane_node lysosome Lysosome endosome->lysosome Maturation iomeprol_int Iomeprol (Intracellular) endosome->iomeprol_int

References

Method

Application Notes and Protocols for Iomeprol in Ex Vivo Specimen Imaging and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Iomeprol is a non-ionic, low-osmolality, monomeric iodinated contrast agent widely used in clinical and preclinical imaging.[1][2] Its primary...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, low-osmolality, monomeric iodinated contrast agent widely used in clinical and preclinical imaging.[1][2] Its primary mechanism of action is the attenuation of X-rays due to the high atomic number of its iodine atoms, which enhances the contrast of soft tissues in radiographic imaging techniques like computed tomography (CT) and micro-computed tomography (micro-CT).[2] For ex vivo specimen analysis, Iomeprol serves as a valuable tool for enhancing the visualization of anatomical structures in excised tissues and organs, enabling detailed morphological assessments. This document provides detailed application notes and protocols for the use of Iomeprol in ex vivo specimen imaging.

Physicochemical Properties of Iomeprol

Iomeprol is characterized by its low osmolality and viscosity compared to ionic contrast agents, which contributes to its favorable safety profile in clinical use.[1][2] These properties are also advantageous for ex vivo applications, facilitating tissue penetration and washout. Iomeprol is commercially available in a range of iodine concentrations, typically from 150 to 400 mgI/mL.

PropertyDescriptionReference
Chemical Classification Non-ionic, monomeric iodinated contrast medium
Mechanism of Action X-ray attenuation by iodine atoms
Osmolality Low
Viscosity Low
Available Concentrations 150 mgI/mL to 400 mgI/mL

Key Applications in Ex Vivo Imaging

Contrast-enhanced micro-CT with Iomeprol is particularly useful for the three-dimensional visualization of soft tissues that have little inherent contrast. Applications include, but are not limited to:

  • Musculoskeletal Research: Detailed morphological assessment of articular cartilage.

  • Neurobiology: Differentiation of gray and white matter in brain specimens.

  • Developmental Biology: Phenotyping of embryos and visualization of organogenesis.

  • Oncology: Investigation of tumor morphology and vasculature in excised tumors.

Experimental Protocols

The following protocols are provided as a starting point. Researchers should optimize these protocols based on the specific tissue type, size, and the imaging modality used.

Protocol 1: Rapid Staining of Dense Tissues (e.g., Articular Cartilage)

This protocol is adapted from a study on mouse femoral cartilage and is suitable for thin or dense tissues where rapid contrast enhancement is desired.

Materials:

  • Iomeprol solution (e.g., Iomeron 350)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Specimen container

  • Micro-CT scanner

Procedure:

  • Specimen Preparation:

    • Excise the tissue of interest and wash gently with PBS to remove any blood or debris.

    • Fix the tissue in an appropriate fixative (e.g., 4% paraformaldehyde) if required for long-term storage or correlative histology. Note: Fixation may alter tissue properties and contrast agent penetration.

  • Staining:

    • Prepare a 30% (v/v) solution of Iomeprol in PBS. For Iomeron 350, this results in an iodine concentration of approximately 105 mgI/mL. Concentrations ranging from 20-50% can be tested for optimization.

    • Immerse the specimen completely in the Iomeprol solution.

    • Incubate for a minimum of 5 minutes. For small specimens like mouse femora, this is sufficient for equilibration. Longer incubation times may be necessary for larger or denser tissues.

  • Imaging:

    • Remove the specimen from the staining solution and gently blot any excess liquid.

    • Mount the specimen in the micro-CT scanner.

    • Acquire images using appropriate scan parameters. Example parameters for a small animal joint: 80 kVp, 100 µA, 10 µm voxel size.

  • Post-Imaging:

    • If required, wash the specimen in PBS to remove the contrast agent for subsequent histological analysis.

Protocol 2: Deep Tissue Staining of Soft Tissues (e.g., Brain)

This protocol is based on a study of ex vivo mouse brain imaging and is suitable for larger, softer tissue specimens requiring deeper penetration of the contrast agent.

Materials:

  • Iomeprol solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Specimen container

  • Orbital shaker

  • Micro-CT scanner

Procedure:

  • Specimen Preparation:

    • Perfuse the animal transcardially with fixative (e.g., 4% paraformaldehyde) to ensure thorough fixation of the brain tissue.

    • Carefully excise the brain and post-fix in the same fixative for at least 24 hours.

  • Staining:

    • Prepare Iomeprol solutions at the desired concentrations. A study on mouse brains used concentrations of 60 mgI/mL and 150 mgI/mL.

    • Immerse the brain in the Iomeprol solution in a sealed container. Ensure the volume of the solution is sufficient to fully submerge the specimen.

    • Incubate on an orbital shaker at room temperature. Incubation times can range from 3 to 14 days, with longer times generally yielding a better contrast-to-noise ratio.

  • Imaging:

    • Remove the brain from the staining solution and place it in a container with fresh staining solution for the scan to prevent dehydration and movement artifacts.

    • Acquire micro-CT images. Example parameters for a mouse brain: 90 kVp, 160 µA, 39 µm³ isotropic voxel size.

  • Post-Imaging:

    • Wash the specimen extensively in PBS if further histological processing is planned.

Quantitative Data Presentation

The following tables summarize quantitative data from studies using Iomeprol for ex vivo imaging.

Table 1: Mean Attenuation of Articular Cartilage with Iomeprol 350

Data adapted from a study on mouse femora. Attenuation was measured in Hounsfield Units (HU).

Iomeprol ConcentrationIncubation TimeMean Cartilage Attenuation (HU)
20%5 min~500
30% 5 min ~700 (Optimal)
40%5 min~900
50%5 min~1100

Note: A 30% concentration was found to be optimal for distinguishing cartilage from bone and background.

Table 2: Contrast-to-Noise Ratio (CNR) in Ex Vivo Mouse Brain Imaging

Data from a study using a non-ionic iodinated contrast agent, applicable to Iomeprol. CNR was calculated between gray and white matter.

Contrast Agent ConcentrationIncubation TimeContrast-to-Noise Ratio (CNR)
60 mgI/mL3 days2.4 ± 1.3
150 mgI/mL3 days3.8 ± 0.6
150 mgI/mL7 daysIncreased from 3 days
150 mgI/mL14 daysFurther increased from 7 days

Note: Higher concentrations and longer incubation times resulted in a significantly better CNR.

Visualizations

Signaling Pathways and Experimental Workflows

As Iomeprol is a physical contrast agent that does not interact with biological signaling pathways, a signaling pathway diagram is not applicable. The following diagrams illustrate the experimental workflows for ex vivo specimen imaging.

G cluster_prep Specimen Preparation cluster_staining Staining cluster_imaging Imaging cluster_post Post-Imaging Analysis Tissue_Excision Tissue Excision Washing Washing (e.g., PBS) Tissue_Excision->Washing Fixation Fixation (Optional, e.g., 4% PFA) Washing->Fixation Prepare_Iomeprol Prepare Iomeprol Solution Fixation->Prepare_Iomeprol Immersion Specimen Immersion Prepare_Iomeprol->Immersion Incubation Incubation Immersion->Incubation Mounting Mount Specimen Incubation->Mounting MicroCT_Scan Micro-CT Scanning Mounting->MicroCT_Scan Data_Acquisition 3D Data Acquisition MicroCT_Scan->Data_Acquisition Washout Washout (Optional) Data_Acquisition->Washout Data_Analysis Data Analysis & Visualization Data_Acquisition->Data_Analysis Histology Histology Washout->Histology

Caption: General experimental workflow for ex vivo specimen imaging with Iomeprol.

G cluster_factors Factors Influencing Contrast cluster_outcome Imaging Outcome Concentration Iomeprol Concentration Image_Contrast Image Contrast Concentration->Image_Contrast Incubation_Time Incubation Time Incubation_Time->Image_Contrast Tissue_Type Tissue Type & Density Tissue_Type->Image_Contrast Specimen_Size Specimen Size Specimen_Size->Incubation_Time CNR Contrast-to-Noise Ratio Image_Contrast->CNR Morphological_Detail Morphological Detail Image_Contrast->Morphological_Detail

Caption: Logical relationships influencing the outcome of ex vivo imaging with Iomeprol.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Iomeprol-Induced Artifacts in Micro-CT Imaging

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iomeprol as a contrast agent in micro-CT imaging. This resource provides practical troubleshooting guidanc...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iomeprol as a contrast agent in micro-CT imaging. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to help you minimize artifacts and acquire high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed when using Iomeprol in micro-CT imaging?

A1: The most prevalent artifact associated with the use of Iomeprol, an iodinated contrast agent, is the beam hardening artifact . Due to its high atomic number and density, Iomeprol strongly attenuates lower-energy X-rays in the polychromatic beam of a micro-CT scanner. This preferential absorption "hardens" the beam (increases its average energy), leading to two primary manifestations:

  • Cupping Artifacts: A non-uniform brightness in the reconstructed image of a homogenous area, where the center appears darker (lower CT number) than the periphery.

  • Streak Artifacts: Dark streaks or bands appearing between two dense regions (e.g., bones and a contrast-filled organ) or along the axis of a single, highly-attenuated object.[1][2]

Other potential artifacts include noise and scatter, which can be exacerbated by the high attenuation of Iomeprol.

Q2: How does the concentration of Iomeprol affect the severity of artifacts?

A2: Higher concentrations of Iomeprol lead to greater X-ray attenuation, which generally increases the severity of beam hardening artifacts.[3] Studies have shown that higher-concentration contrast agents can result in a greater burden of beam hardening artifacts compared to lower-concentration agents. For example, Iomeprol-400 has been observed to produce more severe beam hardening artifacts than lower concentration agents like Ioversol-320 in certain applications.[3] Therefore, it is crucial to use the lowest concentration of Iomeprol that still provides sufficient contrast for your research question.

Q3: Can I use post-processing software to remove Iomeprol-induced artifacts?

A3: Yes, post-processing techniques can significantly reduce Iomeprol-induced artifacts. The most common and effective methods include:

  • Iterative Reconstruction: These algorithms can model the physics of the X-ray beam and optics, including aspects of beam hardening, to produce more accurate reconstructions with reduced noise and artifacts compared to standard filtered back-projection (FBP) methods.[1]

  • Metal Artifact Reduction (MAR) Algorithms: While designed for metallic implants, these software tools can also be effective in reducing artifacts from high-density iodinated contrast agents. They work by identifying and correcting the corrupted data in the sinogram caused by the high attenuation of iodine.

  • Beam Hardening Correction (BHC) Algorithms: Many micro-CT software packages include specific algorithms to correct for beam hardening. These can be linearization corrections or more advanced model-based approaches.

Q4: What is dual-energy micro-CT, and can it help reduce Iomeprol artifacts?

A4: Dual-energy micro-CT involves acquiring two datasets at different X-ray energy levels (high and low kVp). This technique is highly effective at reducing beam hardening artifacts. By processing the two datasets, it's possible to generate "virtual monochromatic" images, which are free from beam hardening effects. This method can also be used to differentiate and quantify different materials in the sample, such as iodine and bone.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Iomeprol.

Problem Potential Cause(s) Recommended Solution(s)
Dark streaks between bones and a contrast-filled organ. Beam Hardening: High concentration of Iomeprol is causing significant beam hardening between two dense objects.1. Reduce Iomeprol Concentration: If possible, use a lower concentration that still provides adequate contrast. 2. Increase Tube Voltage (kVp): A higher kVp will produce a "harder" initial X-ray beam, which is less susceptible to further hardening by the contrast agent. 3. Use Beam Filtration: Place a thin metal filter (e.g., aluminum or copper) between the X-ray source and the sample to pre-harden the beam. 4. Apply Post-Processing Corrections: Utilize iterative reconstruction, MAR, or a dedicated beam hardening correction algorithm during image reconstruction.
Center of a contrast-filled vessel appears darker than the edges (cupping artifact). Beam Hardening: The X-ray beam is being attenuated more as it passes through the thicker central portion of the vessel.1. Optimize Scan Parameters: Increase kVp and/or use appropriate beam filtration. 2. Use a Beam Hardening Correction Algorithm: Most reconstruction software has options for correcting this type of artifact. 3. Consider Dual-Energy Scanning: If available, this is a very effective method to eliminate cupping artifacts.
Image is very noisy, obscuring details in soft tissues. Photon Starvation: The high concentration of Iomeprol is absorbing most of the X-ray photons, leading to a poor signal-to-noise ratio. This can be exacerbated by low kVp settings.1. Increase Tube Current (µA) or Integration Time: This will increase the number of photons and improve the signal-to-noise ratio, but may increase scan time and radiation dose. 2. Increase kVp: A higher energy beam will have better penetration through the contrast agent. 3. Use Iterative Reconstruction: These algorithms are very effective at reducing noise in low-dose or high-attenuation scans.
Ring-like patterns are visible in the reconstructed images. Detector Non-uniformity or Defects: Ring artifacts are typically caused by miscalibrated or defective detector elements and are not directly caused by Iomeprol, but can be more apparent in high-contrast scans.1. Detector Calibration: Perform a new detector calibration (flat-field correction) according to the manufacturer's instructions. 2. Apply Ring Artifact Removal Algorithm: Most micro-CT software includes post-processing filters specifically designed to remove ring artifacts.

Quantitative Data on Artifact Reduction

The following tables summarize quantitative data on the effect of different parameters on Iomeprol-induced artifacts.

Table 1: Effect of Iomeprol Concentration on Streak Artifacts (Comparative Study Data)

Contrast AgentIodine Concentration (mgI/mL)Mean Contrast Density (HU)Occurrence of Streak Artifacts
Iomeprol-400400~166635.6% of cases
Iodixanol-320320~256583.1% of cases

Data synthesized from a clinical CT study comparing Iomeprol and Iodixanol. While not a direct comparison of different Iomeprol concentrations, it illustrates the relationship between contrast density and artifact occurrence.

Table 2: Impact of Beam Filtration on Beam Hardening Artifacts

FiltrationBeam Hardening Artifact Reduction
No FilterBaseline
0.5 mm AlSignificant reduction in cupping artifacts
1.0 mm AlFurther reduction in cupping artifacts

This table provides a qualitative summary based on general principles of beam hardening reduction in micro-CT. Quantitative values can vary significantly based on the scanner, sample, and contrast agent concentration.

Experimental Protocols

Protocol 1: Standard Micro-CT Imaging with Iomeprol for Soft Tissue Visualization

This protocol is a starting point for imaging soft tissues, such as cartilage, using Iomeprol, with a focus on minimizing artifacts.

  • Contrast Agent Preparation:

    • Prepare a 30% (v/v) solution of Iomeprol-350 (equivalent to 105 mg Iodine/ml) in a suitable buffer (e.g., PBS). Lower concentrations (e.g., 20%) may be sufficient and can reduce artifacts.

    • Ensure the contrast agent is at room temperature before use.

  • Sample Incubation (for ex vivo imaging):

    • Immerse the sample in the prepared Iomeprol solution.

    • An incubation time of at least 5 minutes is recommended for small samples to allow for equilibration of the contrast agent within the tissue.

  • Micro-CT Scanning Parameters:

    • Tube Voltage (kVp): Start with a setting of 70 kVp. If significant beam hardening is observed, consider increasing the kVp.

    • Tube Current (µA): A setting of around 57 µA is a good starting point. Adjust as needed to achieve an adequate signal-to-noise ratio.

    • Voxel Size: A voxel size of 4 µm is suitable for high-resolution imaging.

    • Filtration: Use a 0.5 mm Aluminum (Al) filter to pre-harden the X-ray beam.

    • Integration Time: An integration time of 300 ms is a reasonable starting point.

  • Image Reconstruction:

    • If available, use an iterative reconstruction algorithm instead of filtered back-projection to reduce noise and artifacts.

    • Apply a manufacturer-provided beam hardening correction algorithm.

    • If ring artifacts are present, apply a ring artifact removal filter.

Protocol 2: Advanced Artifact Reduction using Dual-Energy Micro-CT

This protocol is recommended for studies where quantitative analysis of Iomeprol uptake is required and beam hardening must be minimized.

  • Contrast Agent Preparation and Administration:

    • Follow the same preparation steps as in Protocol 1. The concentration may be optimized based on the specific application.

  • Dual-Energy Micro-CT Scanning:

    • Acquire two separate scans of the sample at different tube voltages (e.g., 80 kVp and 140 kVp with a tin filter (Sn)). The specific kVp settings will depend on the scanner's capabilities.

    • Ensure the sample remains in the exact same position between the two scans.

  • Image Reconstruction and Processing:

    • Reconstruct the images from both scans.

    • Use the dual-energy analysis software to generate virtual monochromatic images at an energy level that minimizes beam hardening (e.g., 105-120 keV).

    • The software can also be used to perform material decomposition to separate the iodine signal from other tissues like bone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_scan Micro-CT Scanning cluster_recon Image Reconstruction prep_ca Prepare Iomeprol Solution (e.g., 30% v/v) incubate Incubate Sample (ex vivo, e.g., 5 min) prep_ca->incubate scan_params Set Scan Parameters - kVp (e.g., 70 kVp) - µA (e.g., 57 µA) - Filter (e.g., 0.5mm Al) incubate->scan_params acquire Acquire Projections scan_params->acquire recon Iterative Reconstruction acquire->recon bhc Apply Beam Hardening Correction recon->bhc final_image Final 3D Image bhc->final_image

Caption: Standard experimental workflow for micro-CT imaging with Iomeprol.

troubleshooting_logic start Artifacts Observed? streaks Dark Streaks / Cupping start->streaks Yes noise High Noise start->noise Yes rings Ring Artifacts start->rings Yes solution_bh Increase kVp Use Filtration Reduce Concentration Apply BHC Algorithm streaks->solution_bh solution_noise Increase µA / Time Use Iterative Recon noise->solution_noise solution_rings Recalibrate Detector Apply Ring Removal Filter rings->solution_rings

Caption: Troubleshooting logic for common Iomeprol-induced artifacts.

artifact_reduction_pathways cluster_acquisition Acquisition-Based Correction cluster_postprocessing Post-Processing Correction raw_data Raw Projection Data (with potential artifacts) kvp Increase kVp raw_data->kvp filter Beam Filtration raw_data->filter dual_energy Dual-Energy Acquisition raw_data->dual_energy iter_recon Iterative Reconstruction raw_data->iter_recon bhc_algo BHC Algorithms raw_data->bhc_algo mar_algo MAR Algorithms raw_data->mar_algo corrected_image Artifact-Reduced Image kvp->corrected_image filter->corrected_image dual_energy->corrected_image iter_recon->corrected_image bhc_algo->corrected_image mar_algo->corrected_image

Caption: Pathways for minimizing Iomeprol-induced artifacts.

References

Optimization

Overcoming poor contrast enhancement with Iomeprol in dense tissues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iomeprol for contrast enhancement in dense t...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iomeprol for contrast enhancement in dense tissues.

Frequently Asked Questions (FAQs)

Q1: We are observing suboptimal contrast enhancement in our dense tissue models (e.g., breast cancer xenografts, fibrotic liver models) using our standard Iomeprol protocol. What are the primary factors that could be responsible?

A1: Poor contrast enhancement with Iomeprol in dense tissues can be multifactorial. The primary contributing factors generally fall into three categories:

  • Properties of the Contrast Agent and its Administration: This includes the concentration of Iomeprol, the injection rate, and the total volume administered. The viscosity of higher concentration agents can also play a role.

  • Imaging Modality Parameters: The settings on your imaging system (e.g., tube voltage (kVp) in CT) significantly impact the attenuation of the iodine-based contrast agent.

  • Physiological and Anatomical Characteristics of the Tissue: Dense tissues, by nature, can have altered vascularity, perfusion, and extracellular matrix composition, which can impede the distribution of the contrast agent.

Q2: How does the concentration of Iomeprol affect contrast enhancement in dense tissues?

A2: Generally, a higher concentration of iodine results in greater X-ray attenuation and, therefore, better contrast enhancement. Iomeprol is available in various concentrations, up to 400 mgI/mL. Studies have shown that increasing the iodine concentration leads to higher peak enhancement in various tissues. For instance, Iomeprol 400 has been shown to provide significantly greater enhancement in arteries and organs compared to Iomeprol 300.[1][2] However, it's important to consider that higher concentrations also lead to increased viscosity.

Q3: Can the injection protocol be modified to improve contrast enhancement?

A3: Yes, optimizing the injection protocol is a critical step. Key parameters to consider are:

  • Injection Rate: A higher injection rate can lead to a more compact bolus of the contrast agent, resulting in a higher peak arterial concentration. However, the optimal rate can depend on the specific tissue and vascular access.

  • Saline Chaser: Following the Iomeprol injection with a saline flush ("chaser") can help push the contrast bolus from the injection site and tubing into the central circulation, which can increase peak enhancement and reduce artifacts.[3][4][5] The volume and flow rate of the saline chaser itself can be optimized.

Q4: What role do imaging parameters play in Iomeprol-based contrast enhancement?

A4: Imaging parameters are crucial for optimal contrast. In CT imaging, for example, lowering the tube potential (kVp) can increase the photoelectric effect of iodine, leading to improved contrast enhancement even with the same concentration of Iomeprol. This "double-low" approach (low kVp and potentially lower contrast dose) can be an effective strategy.

Q5: Are there alternative imaging strategies for dense tissues if optimizing the Iomeprol protocol is insufficient?

A5: Yes, if you are still facing challenges, particularly in a clinical or translational research context, several alternative or supplementary imaging modalities are used for dense tissues like the breast:

  • Magnetic Resonance Imaging (MRI): MRI with gadolinium-based contrast agents is a highly sensitive method for detecting lesions in dense breast tissue.

  • Contrast-Enhanced Mammography (CEM): This technique combines standard mammography with the use of an iodinated contrast agent, like Iomeprol, to highlight areas of increased vascularity. A clinical trial is underway to evaluate the effectiveness of Iomeprol 400 mgI/ml for CEM in identifying breast cancer in patients with dense breasts.

Troubleshooting Guides

Issue: Low Signal Enhancement in CT Imaging of Dense Tumors

This guide provides a systematic approach to troubleshooting and optimizing your experimental protocol when experiencing poor contrast enhancement with Iomeprol in dense tumor models.

Troubleshooting Workflow

G cluster_protocol Injection Protocol Optimization cluster_imaging Imaging Parameter Optimization cluster_analysis Data Analysis and Tissue Properties start Low Enhancement Observed q_concentration Is Iomeprol concentration at maximum (e.g., 400 mgI/mL)? start->q_concentration increase_concentration Increase Iomeprol concentration q_concentration->increase_concentration No q_rate Is injection rate optimized? q_concentration->q_rate Yes increase_concentration->q_rate increase_rate Increase injection rate and/or volume q_rate->increase_rate No q_chaser Is a saline chaser being used? q_rate->q_chaser Yes increase_rate->q_chaser add_chaser Implement saline chaser (e.g., 10-20 mL at same flow rate) q_chaser->add_chaser No q_kvp Is low kVp setting being used? q_chaser->q_kvp Yes add_chaser->q_kvp lower_kvp Lower tube voltage (e.g., 70-80 kVp) q_kvp->lower_kvp No check_recon Review reconstruction algorithms q_kvp->check_recon Yes lower_kvp->check_recon q_extravasation Evidence of significant extravasation? check_recon->q_extravasation assess_extravasation Assess extravasation and refine injection site/technique q_extravasation->assess_extravasation Yes final_review Review tissue histology for vascular density and perfusion characteristics q_extravasation->final_review No assess_extravasation->final_review

Caption: Troubleshooting workflow for low CT contrast enhancement.

Data Presentation

Table 1: Iomeprol Concentration and Resulting Contrast Enhancement

Iomeprol Concentration (mgI/mL)Tissue/VesselMean Peak Enhancement (HU)Study Notes
300Aorta~250-300In a study on pancreatic imaging, Iomeprol 400 showed significantly greater enhancement than Iomeprol 300.
400Aorta>350
300Pancreas (Arterial Phase)~100
400Pancreas (Arterial Phase)~150
300Liver~40-50Enhancement is dependent on patient weight.
350Liver~50-60

HU = Hounsfield Units. Values are approximate and can vary based on injection protocol and imaging parameters.

Experimental Protocols

Protocol 1: Optimizing Iomeprol Administration for CT Perfusion in a Dense Tumor Xenograft Model

This protocol is designed to systematically determine the optimal Iomeprol concentration and injection rate for enhancing a dense tumor model in a preclinical setting.

1. Animal Model and Preparation:

  • Use an appropriate animal model with a dense tumor xenograft (e.g., breast cancer in an immunodeficient mouse).
  • Anesthetize the animal and maintain body temperature.
  • Establish vascular access (e.g., tail vein catheter).

2. Iomeprol and Saline Preparation:

  • Prepare syringes with different concentrations of Iomeprol (e.g., 300 mgI/mL and 400 mgI/mL).
  • Prepare a separate syringe with sterile saline for the chaser.

3. Imaging Protocol:

  • Perform a baseline, non-contrast CT scan of the tumor region.
  • Set the CT scanner to a dynamic (cine) mode with parameters optimized for perfusion imaging (e.g., low kVp like 80 kVp, high temporal resolution).
  • Initiate the dynamic scan.
  • After a short delay (e.g., 5 seconds), inject a bolus of Iomeprol at a specific rate (e.g., 4 mL/s) using a power injector.
  • Immediately follow the contrast injection with a saline chaser (e.g., 20 mL) at the same injection rate.
  • Continue scanning for a predetermined duration (e.g., 2 minutes) to capture the full wash-in and wash-out of the contrast agent.

4. Data Analysis:

  • Define regions of interest (ROIs) within the tumor, adjacent normal tissue, and a major artery.
  • Generate time-attenuation curves for each ROI.
  • Calculate perfusion parameters such as blood flow, blood volume, and peak enhancement.
  • Compare the results obtained with different Iomeprol concentrations and injection rates to determine the optimal protocol.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis animal_prep Animal Preparation & Anesthesia iv_access Establish IV Access animal_prep->iv_access contrast_prep Prepare Iomeprol & Saline iv_access->contrast_prep baseline_scan Baseline Non-Contrast CT contrast_prep->baseline_scan dynamic_scan Initiate Dynamic Scan (Low kVp) baseline_scan->dynamic_scan injection Inject Iomeprol Bolus dynamic_scan->injection chaser Inject Saline Chaser injection->chaser continue_scan Continue Dynamic Scan chaser->continue_scan roi Define Regions of Interest (ROIs) continue_scan->roi curves Generate Time-Attenuation Curves roi->curves params Calculate Perfusion Parameters curves->params compare Compare Protocols params->compare

Caption: Workflow for optimizing CT perfusion protocol.

Protocol 2: Assessment of Contrast Extravasation

In experiments involving high injection rates and pressures, extravasation (leakage of contrast from the vessel into the surrounding tissue) can occur. This can lead to poor systemic enhancement and potential tissue injury.

1. Monitoring during Injection:

  • Visually inspect the injection site during administration for any signs of swelling.
  • Monitor the injection pressure if using a power injector with pressure monitoring capabilities. A sharp rise in pressure can indicate an occlusion or extravasation.

2. Post-Injection Assessment:

  • If extravasation is suspected, perform a low-dose CT scan of the injection site. The extravasated contrast will be visible as a hyperdense collection in the soft tissues.
  • Clinically assess the site for swelling, redness, and pain.

3. Mitigation and Management:

  • If significant extravasation occurs, stop the injection immediately.
  • Elevate the affected limb to promote fluid resorption.
  • For research animals, ensure the well-being of the animal and consult with veterinary staff. Subsequent experiments on that animal may need to be postponed or alternative vascular access sites used.

Logical Diagram for Extravasation Assessment

G start Start Injection monitor Monitor Injection Site & Pressure start->monitor suspicion Suspicion of Extravasation? monitor->suspicion stop_injection STOP INJECTION suspicion->stop_injection Yes continue_protocol Continue Protocol suspicion->continue_protocol No assess Assess Site Clinically & with CT stop_injection->assess manage Elevate Limb & Document Findings assess->manage

Caption: Decision process for contrast extravasation.

References

Troubleshooting

Adjusting Iomeprol concentration for optimal signal-to-noise ratio

Welcome to the technical support center for Iomeprol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Iomeprol in experimental settin...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iomeprol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Iomeprol in experimental settings, with a focus on achieving the best possible signal-to-noise ratio (SNR).

Troubleshooting Guide: Adjusting Iomeprol Concentration

This guide addresses common issues encountered when using Iomeprol as a contrast agent in research applications.

Issue: Low Signal-to-Noise Ratio (SNR) in Imaging or Assays

A low SNR can manifest as grainy images, difficulty in distinguishing features of interest from the background, or high variability in quantitative measurements.

Question: My images have poor contrast and high background noise. How can I determine the optimal Iomeprol concentration?

Answer: Achieving an optimal SNR requires a balance between maximizing the signal from the region of interest and minimizing background noise. The ideal Iomeprol concentration is application-dependent. We recommend performing a concentration titration experiment.

  • Rationale: Insufficient Iomeprol concentration will result in a weak signal that is difficult to distinguish from background noise. Conversely, excessively high concentrations may not proportionally increase the signal but could contribute to background noise or, in rare cases, affect sample integrity.

  • Troubleshooting Steps:

    • Prepare a dilution series of Iomeprol: Based on concentrations used in similar applications, prepare a range of Iomeprol solutions. For cellular or tissue-based imaging, a starting point could be a series of concentrations from 10 mgI/mL to 80 mgI/mL. One study has shown that Iomeprol concentrations up to 80 mgI/mL did not cause cell death in their specific cell line[1].

    • Incubate with your samples: Treat your cells or tissue samples with each concentration for a fixed period. Incubation time is another critical parameter that may require optimization. A study optimizing iohexol, a similar contrast agent, for tissue staining tested incubation times ranging from 10 minutes to 24 hours[2].

    • Acquire data: Image your samples or perform your assay, keeping all other parameters constant.

    • Analyze the SNR: Quantify the signal intensity in your region of interest and the standard deviation of the background for each concentration. Calculate the SNR for each concentration.

    • Select the optimal concentration: The concentration that provides the highest SNR should be used for subsequent experiments.

Question: I have optimized the Iomeprol concentration, but the background signal is still high. What else can I do?

Answer: High background can be caused by several factors unrelated to the Iomeprol concentration itself.

  • Rationale: Non-specific binding of the contrast agent, autofluorescence of the sample, or issues with the imaging system can all contribute to high background noise.

  • Troubleshooting Steps:

    • Washing Steps: Ensure adequate washing of the sample after Iomeprol incubation to remove any unbound contrast agent. Increase the number and duration of washes if necessary.

    • Blank Controls: Include a control sample that has not been treated with Iomeprol to measure the intrinsic background signal or autofluorescence.

    • Imaging Parameters: Optimize your imaging system's settings. This may include adjusting the exposure time, gain, and laser power to minimize background noise while maintaining an adequate signal.

    • Sample Preparation: Ensure your samples are properly prepared and fixed (if applicable) to minimize artifacts that could contribute to background noise.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for Iomeprol in in vitro experiments?

A1: For in vitro cell and tissue studies, a good starting point for optimization is a concentration range of 10 mgI/mL to 80 mgI/mL. The optimal concentration will depend on the cell or tissue type, the imaging modality, and the specific experimental goals. A study on a specific cell line found no cell death at concentrations up to 80 mgI/mL[1].

Q2: Will Iomeprol affect the viability or function of my cells?

A2: Iomeprol is a non-ionic, low-osmolality contrast agent and is generally considered to have low chemotoxicity[3]. However, at very high concentrations, the hyperosmolar environment could potentially impact cellular processes. It is always advisable to perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your concentration optimization to ensure that the chosen concentration does not adversely affect your cells.

Q3: Can Iomeprol interfere with my downstream molecular assays?

A3: Iomeprol is a biologically stable molecule that does not undergo significant metabolism and has low protein binding. Therefore, it is unlikely to directly interfere with most common molecular biology assays. However, thorough washing of the samples after Iomeprol treatment is recommended to remove any residual contrast agent.

Q4: For how long should I incubate my samples with Iomeprol?

A4: The optimal incubation time depends on the diffusion rate of Iomeprol into your specific sample. For thin cell monolayers, a shorter incubation time may be sufficient. For thicker tissue samples, a longer incubation period may be necessary to ensure complete and uniform penetration. An optimization experiment, similar to the concentration titration, should be performed to determine the ideal incubation time. A study optimizing a similar contrast agent for tissue staining tested times from 10 minutes to 24 hours[2].

Data Presentation

Table 1: Example of Iomeprol Concentration Titration for SNR Optimization

Iomeprol Concentration (mgI/mL)Mean Signal Intensity (Region of Interest)Background Standard DeviationCalculated Signal-to-Noise Ratio (SNR)Cell Viability (%)
0 (Control)150256.0100
103502812.599
206003020.099
409503527.198
6011004524.497
8011505520.995

Note: This table presents hypothetical data to illustrate the principle of SNR optimization. Actual results will vary depending on the experimental setup.

Experimental Protocols

Protocol: Determination of Optimal Iomeprol Concentration for In Vitro Imaging

Objective: To determine the concentration of Iomeprol that provides the maximum signal-to-noise ratio for a given cell or tissue sample and imaging modality.

Materials:

  • Cells or tissue samples of interest

  • Iomeprol stock solution (e.g., 300 mgI/mL)

  • Appropriate culture medium or buffer (e.g., PBS)

  • Imaging system (e.g., fluorescence microscope, micro-CT scanner)

  • Image analysis software

Methodology:

  • Sample Preparation: Prepare your cells or tissue samples according to your standard protocol. For adherent cells, seed them in a multi-well plate suitable for imaging.

  • Iomeprol Dilution Series: Prepare a series of Iomeprol dilutions in your chosen medium or buffer. For example, create concentrations of 10, 20, 40, 60, and 80 mgI/mL. Also, prepare a "0 mgI/mL" control containing only the medium or buffer.

  • Incubation: Remove the existing medium from your samples and add the Iomeprol dilutions. Incubate for a predetermined amount of time (e.g., 60 minutes) at the appropriate temperature and conditions for your samples.

  • Washing: After incubation, remove the Iomeprol solution and wash the samples thoroughly with fresh medium or buffer to remove any unbound contrast agent. Repeat the wash step 2-3 times.

  • Image Acquisition: Acquire images of your samples using your imaging system. It is crucial to use the exact same acquisition parameters (e.g., exposure time, gain, resolution) for all samples to ensure comparability.

  • Image Analysis:

    • For each image, define a region of interest (ROI) that encompasses the signal you want to measure. Calculate the mean pixel intensity within this ROI.

    • Define a background region where there is no specific signal. Calculate the standard deviation of the pixel intensity in this background region.

    • Calculate the SNR using the formula: SNR = (Mean Signal Intensity) / (Background Standard Deviation).

  • Data Interpretation: Plot the calculated SNR against the Iomeprol concentration. The concentration that yields the peak SNR is the optimal concentration for your experiment. It is also advisable to assess cell viability at each concentration to ensure the chosen concentration is not cytotoxic.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_primary_optimization Primary Optimization cluster_secondary_troubleshooting Secondary Troubleshooting cluster_evaluation Evaluation Start Low Signal-to-Noise Ratio Concentration Perform Iomeprol Concentration Titration Start->Concentration Incubation Optimize Incubation Time Concentration->Incubation After finding rough concentration Evaluate Evaluate SNR Incubation->Evaluate Washing Increase Washing Steps Controls Check Blank Controls Washing->Controls Imaging Adjust Imaging Parameters Controls->Imaging Imaging->Evaluate Evaluate->Washing No Optimal Optimal SNR Achieved Evaluate->Optimal Yes

Caption: Workflow for troubleshooting and optimizing Iomeprol concentration for improved SNR.

Logical_Relationship cluster_factors Controllable Factors cluster_outcome Desired Outcome cluster_metrics Key Metrics Concentration Iomeprol Concentration Signal Signal Intensity Concentration->Signal Time Incubation Time Time->Signal Washing Washing Protocol Noise Background Noise Washing->Noise Reduces SNR Optimal Signal-to-Noise Ratio Signal->SNR Noise->SNR Inversely affects

Caption: Logical relationship between experimental factors and the final signal-to-noise ratio.

References

Troubleshooting

Troubleshooting guide for Iomeprol in longitudinal imaging studies

Here is a technical support center with troubleshooting guides and FAQs for the use of Iomeprol in longitudinal imaging studies. This guide provides researchers, scientists, and drug development professionals with essent...

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for the use of Iomeprol in longitudinal imaging studies.

This guide provides researchers, scientists, and drug development professionals with essential information for using Iomeprol in longitudinal imaging studies. It includes frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed protocols to ensure data integrity and subject safety.

Section 1: Frequently Asked Questions (FAQs)

General Information & Handling

Q1: What is Iomeprol and why is it used in imaging studies? A1: Iomeprol is a non-ionic, monomeric, iodinated contrast medium.[1][2] It is used as a radiographic contrast agent for a variety of diagnostic procedures, including computed tomography (CT), because it enhances the visibility of internal structures by increasing X-ray attenuation.[1][3] Its properties include low osmolality, low viscosity, and high water solubility compared to older ionic agents, which contributes to a favorable safety profile.[1]

Q2: What are the available concentrations of Iomeprol? A2: Iomeprol is available in a range of iodine concentrations, typically from 150 mg/mL to 400 mg/mL, allowing for use in a wide variety of imaging procedures.

Q3: How should Iomeprol be stored? A3: Iomeprol should be stored away from light at room temperature (15-25 °C) and kept out of the sight and reach of children. A 2024 study confirmed that Iomeprol formulations are stable and do not undergo alteration when exposed to X-rays up to 100 mGy, which can occur when stored in proximity to radiological equipment.

Q4: Can a single vial of Iomeprol be used for multiple doses? A4: No, the contrast medium containers are not intended for the withdrawal of multiple doses. Each single-dose container is intended for one procedure only, and the rubber stopper should only be pierced once. Any unused portion should be discarded.

Protocol & Dosage Optimization for Longitudinal Studies

Q5: How do I select the optimal Iomeprol concentration for my study? A5: The choice of concentration depends on the specific imaging target. Higher iodine concentrations (e.g., 400 mgI/mL) lead to significantly greater contrast enhancement in arteries and organs compared to lower concentrations (e.g., 300 mgI/mL). For visualizing small-diameter vessels or achieving high arterial phase contrast, a higher concentration like Iomeprol-400 may be superior.

Q6: What are the key considerations for repeated Iomeprol administration in a longitudinal study? A6: For longitudinal studies involving repeated administrations, key considerations are:

  • Renal Function Monitoring : While acute effects on renal function are typically reversible, it is crucial to monitor renal function (e.g., serum creatinine) before each administration, especially in subjects with pre-existing renal impairment.

  • Washout Period : The elimination half-life of Iomeprol is significantly longer in subjects with renal impairment. Ensure a sufficient washout period between imaging sessions to allow for complete clearance of the agent.

  • Sensitization : The risk of severe cutaneous adverse reactions (SCAR) may increase, and the time to onset may decrease with repeat administration. Prophylactic medications may not prevent these reactions, so vigilance for any adverse events is critical.

Q7: Is hydration important when using Iomeprol? A7: Yes, adequate hydration of subjects before and after Iomeprol administration is recommended to minimize the risk of contrast-induced nephropathy (CIN), particularly in subjects with pre-existing conditions like renal impairment or diabetes.

Section 2: Troubleshooting Guide

Troubleshooting Suboptimal Contrast Enhancement

If you experience poor or inconsistent contrast enhancement across imaging sessions, consult the following decision tree and table.

G cluster_0 start Suboptimal Contrast Enhancement Observed q1 Is Iomeprol concentration adequate for the target? start->q1 q2 Was the administration protocol followed correctly? (Volume, Rate) q1->q2 Yes res1 Consider using a higher concentration (e.g., 400 mgI/mL) for better vessel opacification. q1->res1 No q3 Was the scan timing (delay) optimized for the phase of interest? q2->q3 Yes res2 Verify injection volume and rate. Ensure no extravasation occurred. Use a power injector for consistency. q2->res2 No res3 Adjust scan delay based on subject's circulation and target organ. Use a bolus tracking/test bolus method. q3->res3 No end Protocol Optimized q3->end Yes res1->end res2->end res3->end

Caption: Decision tree for troubleshooting suboptimal contrast enhancement.

Troubleshooting Image Artifacts

Image artifacts can obscure or mimic pathology, compromising data quality. While not always caused by the contrast agent itself, proper protocol can minimize their impact on the evaluation of enhanced structures.

Artifact TypeDescriptionPotential CausesMitigation Strategy
Motion Artifact Blurring, ghosting, or streaking on the image.Subject movement (respiratory, cardiac, voluntary).Use faster scan times; implement motion correction techniques; properly immobilize or sedate the subject.
Beam Hardening Dark bands or streaks between high-density objects (e.g., bone). Can cause "cupping" artifact where the center of an object appears darker.The polychromatic X-ray beam becomes "harder" (higher average energy) as it passes through dense material.Use vendor-specific correction software; avoid scanning through highly attenuating regions if possible; use dual-energy CT.
Ring Artifacts Circular or concentric rings centered on the axis of rotation.Caused by a miscalibrated or defective detector element.Recalibrate the scanner detectors; if persistent, may require service to replace the faulty detector.
Photon Starvation Streaks, noise, and dark bands appearing in highly attenuating areas (e.g., across the shoulders).Insufficient photons reaching the detectors, leading to high statistical noise.Increase tube current (mA); use adaptive filtration or tube current modulation; ensure subject is centered in the gantry.

Section 3: Subject Safety & Adverse Events

Managing Renal Health in Longitudinal Studies

Repeated administration of contrast media necessitates careful management of renal health.

Q8: How does Iomeprol affect renal function? A8: Iomeprol administration can induce temporary osmotic diuresis and transient increases in urinary enzymes, indicating an acute but reversible effect on proximal tubular function. In patients with normal renal function, no significant decrease in creatinine clearance is typically observed.

Q9: What is the clearance time for Iomeprol, and how does it change with renal impairment? A9: In subjects with healthy renal function, the elimination half-life is around 2 hours. However, this increases significantly with the degree of renal impairment. Proper scheduling of follow-up scans must account for these differences to ensure complete clearance.

Renal Function StatusApproximate Elimination Half-Life
Normal~2 hours
Mild Impairment~3.7 hours
Moderate Impairment~6.9 hours
Severe Impairment~15.1 hours
Data derived from a study on Iomeprol 400 pharmacokinetics.
Identifying and Managing Adverse Reactions

Q10: What are the common adverse reactions to Iomeprol? A10: Common, mild, and transient side effects include a feeling of warmth, headache, nausea, vomiting, and pain at the injection site.

Q11: Are severe adverse reactions possible? A11: While generally well-tolerated, severe reactions can occur. These include severe allergic-like reactions (e.g., anaphylaxis) and severe cutaneous adverse reactions (SCARs), which can develop from one hour to several weeks after administration. The risk and severity may increase with repeated exposure.

Section 4: Key Experimental Protocols

Protocol: Assessment of Acute Renal Effects Post-Iomeprol Administration

This protocol is adapted from methodologies used in clinical studies to assess the transient impact of Iomeprol on renal function.

G cluster_workflow Longitudinal Imaging Workflow prep Subject Preparation (Hydration, Baseline Vitals) baseline Baseline Imaging (Pre-Contrast) + Baseline Blood/Urine Sample prep->baseline admin Administer Iomeprol (Controlled Rate & Volume) baseline->admin post_img Post-Contrast Imaging (Dynamic & Delayed Scans) admin->post_img sampling Post-Administration Blood/Urine Sampling (e.g., 2h, 24h, 48h) post_img->sampling analysis Image & Biomarker Analysis sampling->analysis follow_up Follow-up Period (Allow for Washout) analysis->follow_up next_scan Next Imaging Timepoint follow_up->next_scan next_scan->prep Repeat Cycle

Caption: General experimental workflow for a longitudinal imaging study.

Objective: To monitor key biomarkers of renal function immediately following Iomeprol administration.

Methodology:

  • Baseline Sample Collection: Prior to Iomeprol administration, collect baseline blood and urine samples.

  • Subject Hydration: Ensure the subject is adequately hydrated.

  • Iomeprol Administration: Administer the specified dose of Iomeprol intravenously. Record the exact volume and rate.

  • Post-Administration Sample Collection: Collect blood and urine samples at timed intervals post-injection (e.g., immediately after, 30 min, 60 min, 120 min, 24 hours, and 48-72 hours).

  • Biomarker Analysis:

    • Blood Analysis: Analyze serum for creatinine (SCr) levels to calculate creatinine clearance (CrCl).

    • Urine Analysis: Analyze urine for volume, sodium excretion, and specific enzymes such as N-acetyl-β-glucosaminidase (NAG) and γ-glutamyl transferase (GGT), which are indicators of proximal tubular stress.

  • Data Evaluation: Compare post-administration biomarker levels to the baseline. An increase in urinary enzymes or a significant change in creatinine clearance would indicate a transient renal effect. Contrast-induced nephropathy (CIN) is often defined as an absolute increase in serum creatinine of ≥0.5 mg/dL from baseline within 48-72 hours.

Disclaimer: This guide is for informational purposes for research professionals and is not a substitute for medical advice or the manufacturer's official prescribing information.

References

Optimization

Technical Support Center: Optimizing Spatial Resolution with Iomeprol in High-Resolution CT

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Iomeprol for enhancing spatial resolution in high-resolution computed tomography (HRCT). Intro...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Iomeprol for enhancing spatial resolution in high-resolution computed tomography (HRCT).

Introduction to Iomeprol in High-Resolution CT

Iomeprol is a non-ionic, low-osmolar contrast agent widely used in radiographic imaging procedures, including computed tomography (CT) scans.[1][2] Its primary function is to enhance the visibility of internal body structures by increasing the attenuation of X-rays, owing to its iodine content.[2] In high-resolution CT, optimizing the concentration and administration of Iomeprol is crucial for achieving superior image quality and spatial resolution, which is essential for detailed morphological assessment of tissues and organs.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the impact of different Iomeprol concentrations on contrast enhancement in different tissues, measured in Hounsfield Units (HU).

Table 1: Peak Enhancement in Brain Tissue with Different Contrast Agent Concentrations

Tissue TypeIomeprol (400 mg/mL)Iohexol (350 mg/mL)Iohexol (300 mg/mL)
Gray Matter12.31 ± 0.41 HU10.60 ± 0.19 HU9.79 ± 0.33 HU
White Matter5.05 ± 0.20 HU4.53 ± 0.09 HU4.16 ± 0.13 HU

Table 2: Arterial and Portal Venous Phase Enhancement in Pancreatic Imaging with Iomeprol

PhaseIomeprol (400 mg/mL)Iomeprol (300 mg/mL)
Arterial PhaseSignificantly greater enhancement in aorta, superior mesenteric artery, coeliac trunk, pancreas, pancreatic carcinomas, kidneys, spleen, and wall of the small intestine.Lower enhancement compared to 400 mg/mL.
Portal Venous PhaseSignificantly greater enhancement in the pancreas, pancreatic carcinomas, wall of the small intestine, and portal vein.Lower enhancement compared to 400 mg/mL.

Table 3: Contrast Enhancement in Coronary Arteries with Different Contrast Agents

Contrast AgentMean Arterial Contrast Opacification
Iomeprol-400391.5 - 441.4 HU
Iodixanol-320332.3 - 365.5 HU

Experimental Protocols

General Protocol for Contrast-Enhanced High-Resolution CT of the Pancreas

This protocol is adapted from studies evaluating the influence of Iomeprol concentration on pancreatic imaging.

  • Patient/Subject Preparation: Patients are typically required to fast for at least 4 hours prior to the scan to minimize gastrointestinal motility artifacts.

  • Contrast Agent Administration:

    • Group A (Lower Concentration): 130 mL of Iomeprol (300 mg/mL) is injected at a rate of 5 mL/s.

    • Group B (Higher Concentration): 98 mL of Iomeprol (400 mg/mL) is injected at a rate of 5 mL/s.

  • Scanning Phases:

    • Arterial Phase: Scanning is initiated using a bolus tracking technique, with the region of interest (ROI) placed in the aorta. The scan commences once a predefined trigger threshold (e.g., +100 HU) is reached.

    • Portal Venous Phase: This phase is typically scanned 35 seconds after the completion of the arterial phase scan.

  • Image Acquisition Parameters:

    • Scanner: Multislice CT (MSCT) scanner.

    • Collimation: Small slice collimation to achieve near-isotropic voxels.

    • Reconstruction: High-resolution reconstruction algorithms are applied to the raw data.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the aorta, superior mesenteric artery, coeliac trunk, pancreas, liver, spleen, kidneys, and any visible pancreatic masses.

    • The mean attenuation values (in HU) are measured for each ROI in both the arterial and portal venous phases.

Protocol for Micro-CT Imaging of Articular Cartilage with Iomeprol

This protocol is designed for ex vivo imaging of small animal joints.

  • Sample Preparation: Mouse femora are dissected and immersed in different concentrations of Iomeprol (e.g., 20%-50%).

  • Immersion Time: Samples are immersed for varying durations (e.g., starting from 5 minutes) to allow for equilibration of the contrast agent within the cartilage.

  • Micro-CT Scanning:

    • The femoral condyles are scanned ex vivo using a high-resolution micro-CT scanner.

  • Image Analysis:

    • The articular cartilage is manually contoured in the reconstructed images.

    • The mean attenuation of the cartilage is calculated at each time point and for each Iomeprol concentration to determine the optimal imaging parameters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_scan Scanning cluster_analysis Analysis Subject_Prep Subject Preparation (e.g., Fasting) IV_Access Establish IV Access Subject_Prep->IV_Access Contrast_Prep Iomeprol Preparation (Select Concentration) Injection Inject Iomeprol (Controlled Rate) Contrast_Prep->Injection IV_Access->Injection Bolus_Tracking Bolus Tracking (Aortic ROI) Injection->Bolus_Tracking Arterial_Scan Arterial Phase Scan (HRCT Acquisition) Bolus_Tracking->Arterial_Scan Portal_Scan Portal Venous Phase Scan (HRCT Acquisition) Arterial_Scan->Portal_Scan Image_Recon Image Reconstruction (High-Resolution Algorithm) Portal_Scan->Image_Recon ROI_Analysis ROI Analysis (Measure HU) Image_Recon->ROI_Analysis Data_Comparison Data Comparison & Interpretation ROI_Analysis->Data_Comparison

Caption: Experimental workflow for a contrast-enhanced high-resolution CT study using Iomeprol.

Logical_Relationship cluster_input Input Parameters cluster_process Physiological & Imaging Process cluster_output Output & Outcome Iomeprol_Conc Iomeprol Concentration (e.g., 300 vs 400 mg/mL) IDR Iodine Delivery Rate (IDR) Iomeprol_Conc->IDR Injection_Rate Injection Rate (e.g., 4 mL/s) Injection_Rate->IDR Peak_Enhancement Peak Tissue Enhancement IDR->Peak_Enhancement SNR Signal-to-Noise Ratio (SNR) Peak_Enhancement->SNR Image_Quality Overall Image Quality SNR->Image_Quality Spatial_Res Improved Spatial Resolution Image_Quality->Spatial_Res

Caption: Logical relationship between Iomeprol parameters and image quality in high-resolution CT.

Troubleshooting Guide

Q1: Why is the contrast enhancement in my target tissue lower than expected?

A1: Several factors could contribute to suboptimal contrast enhancement:

  • Incorrect Iomeprol Concentration: For many applications, a higher concentration of Iomeprol (e.g., 400 mg/mL) provides significantly better enhancement than lower concentrations (e.g., 300 or 350 mg/mL).

  • Inadequate Injection Rate: The rate of injection directly influences the iodine delivery rate (IDR). A slower injection rate may not deliver a sufficiently concentrated bolus of the contrast agent to the target tissue during the scanning window.

  • Incorrect Scanning Phase: The timing of the scan is critical. For arterial-phase imaging, the window is narrow. Ensure your bolus tracking is set up correctly to trigger the scan at the peak arterial enhancement.

  • Patient-Specific Factors: Factors such as body weight, cardiac output, and renal function can affect the pharmacokinetics of the contrast agent and the resulting tissue enhancement. For instance, in patients weighing 60 kg or more, a 350 mgI preparation of iomeprol may be preferable to a 300 mgI preparation.

Q2: I am observing significant artifacts in my images. What could be the cause?

A2: Artifacts in contrast-enhanced CT can arise from several sources:

  • Motion Artifacts: Subject motion during the scan can cause blurring and streaks. Ensure the subject is properly immobilized and, for human studies, that breathing instructions are clear and followed.

  • Beam Hardening Artifacts: These can occur when the X-ray beam passes through dense materials, such as bone or a concentrated bolus of contrast agent. Using a higher kilovoltage (kV) or specific reconstruction algorithms can help mitigate these artifacts.

  • Metal Artifacts: If metallic implants are present in the field of view, they can cause severe streaking artifacts. Metal artifact reduction (MAR) algorithms are available on most modern CT scanners.

Q3: How do I choose the optimal Iomeprol concentration for my experiment?

A3: The optimal concentration depends on the specific research question and the tissue being imaged:

  • For maximizing vessel opacification and tissue perfusion analysis, higher concentrations like 400 mg/mL are generally superior.

  • For preclinical micro-CT of tissues like articular cartilage, intermediate concentrations (e.g., 30% Iomeprol 350) may provide the best differentiation between the tissue of interest, bone, and background.

  • Consider the total iodine load. In some cases, a lower concentration with a higher volume can achieve a similar total iodine dose as a higher concentration with a lower volume. However, the peak enhancement is often more dependent on the iodine delivery rate, which is favored by higher concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Iomeprol improves spatial resolution in CT?

A1: Iomeprol is an iodinated contrast agent. Iodine has a high atomic number, which makes it effective at absorbing X-rays. When injected, Iomeprol increases the radiodensity of the blood and perfuses into tissues, thereby enhancing the contrast between different soft tissues and between blood vessels and the surrounding parenchyma. This increased contrast-to-noise ratio allows for better delineation of fine anatomical structures, which translates to an improvement in effective spatial resolution.

Q2: Is a higher concentration of Iomeprol always better?

A2: While higher concentrations of Iomeprol (e.g., 400 mg/mL) have been shown to provide superior contrast enhancement in many applications, the choice of concentration should be balanced with considerations of patient safety (e.g., renal function) and the specific diagnostic task. In some cases, a slightly lower concentration may be adequate and may reduce the risk of adverse effects. However, for applications requiring high temporal and spatial resolution, such as coronary CT angiography, higher iodine concentrations are often preferred.

Q3: Can Iomeprol be used for functional CT imaging?

A3: Yes, Iomeprol is used in dynamic contrast-enhanced CT (DCE-CT) and CT perfusion (CTP) studies to assess tissue vascularity and perfusion. The time-attenuation curves generated from the passage of the Iomeprol bolus through the tissue can be used to calculate physiological parameters such as blood flow, blood volume, and permeability. Higher concentration agents can improve the signal-to-noise ratio of these measurements, making the calculation of these parameters more robust.

Q4: Are there alternatives to Iomeprol for high-resolution CT?

A4: Yes, other non-ionic, low-osmolar iodinated contrast agents are available, such as Iohexol, Iopromide, and Iodixanol. Comparative studies have shown that while there can be differences in the degree of enhancement, the diagnostic efficacy is often similar. The choice of contrast agent may depend on institutional availability, cost, and specific study protocols.

Q5: What are the safety considerations when using Iomeprol?

A5: Iomeprol is generally well-tolerated. However, like all iodinated contrast media, there is a risk of adverse reactions, which are typically mild and transient, such as sensations of heat or pain at the injection site. More severe reactions, including allergic-like reactions and contrast-induced nephropathy (CIN), are rare but can occur. It is essential to screen subjects for risk factors, such as pre-existing renal impairment and allergies to contrast media, before administration.

References

Troubleshooting

Calibration and quality control of Iomeprol solutions for experiments

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Iomeprol solutions in experimental settings. Fre...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Iomeprol solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Iomeprol and what are its primary uses in a research context?

A1: Iomeprol is a non-ionic, iodinated contrast agent.[1][2][3] Due to its high iodine content, it effectively attenuates X-rays, making it valuable for enhancing the visibility of internal structures in imaging studies.[1][4] In a research setting, it is primarily used in preclinical imaging studies, such as computed tomography (CT) scans, angiography, and intravenous urography to visualize blood vessels, tissues, and organs. Its low osmolality and viscosity compared to older ionic contrast agents make it a safer option, reducing the risk of adverse reactions.

Q2: What are the recommended storage conditions for Iomeprol stock solutions?

A2: Proper storage is crucial to maintain the stability and integrity of Iomeprol solutions. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

It is also advised to protect Iomeprol solutions from light.

Q3: Is Iomeprol metabolized in the body?

A3: Iomeprol is not metabolized and does not bind to plasma proteins. It is distributed in the extracellular fluid and is almost exclusively eliminated unchanged through the kidneys.

Q4: Can Iomeprol be mixed with other drugs or solutions?

A4: To avoid potential incompatibilities, it is recommended not to mix contrast media like Iomeprol with other drugs.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected experimental results or artifacts in imaging. Degradation of Iomeprol solution: Improper storage, exposure to light, or repeated freeze-thaw cycles can lead to degradation.1. Verify that the solution was stored according to the recommended conditions (-80°C for long-term, -20°C for short-term, protected from light). 2. Use a fresh aliquot of the Iomeprol solution. 3. Perform a quality control check (e.g., HPLC) to assess the purity and concentration of the solution.
Incorrect concentration of Iomeprol: Errors in dilution or preparation of the working solution.1. Recalculate and verify the dilution calculations. 2. Prepare a fresh working solution from a reliable stock. 3. Use a calibrated analytical method like UV-Vis spectrophotometry or HPLC to confirm the concentration.
Particulate matter in the solution: Contamination or precipitation.1. Visually inspect the solution for any particles. 2. If using a water-based stock, ensure it was filtered through a 0.22 µm filter before use. 3. If particles are present, discard the solution and prepare a fresh one.
Variability between experimental batches. Inconsistent preparation of Iomeprol solutions: Differences in solvent, pH, or handling procedures.1. Standardize the protocol for solution preparation, including the source and quality of the solvent. 2. Ensure the pH of the final solution is within the recommended range (typically 6.5-7.2). 3. Maintain consistent handling procedures, including mixing times and temperatures.
Lot-to-lot variability of Iomeprol: Differences in the purity or composition of different batches of the compound.1. Whenever possible, use Iomeprol from the same manufacturing lot for a series of related experiments. 2. If using a new lot, perform a bridging study to compare its performance with the previous lot.
Cellular toxicity or unexpected biological effects. High osmolality of the final solution: Although Iomeprol has low osmolality, high concentrations can still impact cells.1. Calculate the final osmolality of your experimental solution. 2. If necessary, adjust the concentration of Iomeprol to be within a physiologically acceptable range. 3. Include an osmolarity-matched control group in your experiment.
Contamination of the solution: Bacterial or endotoxin contamination.1. For in-vitro studies, ensure the Iomeprol solution is sterile-filtered. 2. Test for endotoxin levels, especially for in-vivo experiments.

Experimental Protocols

Protocol 1: Preparation of a Standard Iomeprol Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of Iomeprol for subsequent dilution.

Materials:

  • Iomeprol powder (CAS: 78649-41-9)

  • Sterile, nuclease-free water

  • 0.22 µm sterile syringe filter

  • Sterile conical tubes or vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Iomeprol powder.

  • Dissolve the powder in sterile water to the desired stock concentration (e.g., 400 mg/mL of iodine). Iomeprol is extremely soluble in water.

  • Gently mix the solution until the powder is completely dissolved. Avoid vigorous vortexing to prevent protein denaturation if working with biological samples later.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Calibration Curve Generation using UV-Vis Spectrophotometry

Objective: To create a standard calibration curve for the quantification of Iomeprol concentration in aqueous solutions.

Materials:

  • Calibrated Iomeprol stock solution (from Protocol 1)

  • Sterile water or appropriate buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standards:

    • Prepare a series of dilutions from the stock solution to create standards with known concentrations (e.g., 5, 10, 25, 50, 75, 100 µg/mL).

    • Use the same solvent (water or buffer) for dilution as will be used for the experimental samples.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to 245 nm, which is the absorbance maximum for Iomeprol.

  • Measurement:

    • Use the solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution in a quartz cuvette.

    • Record the absorbance values for each concentration.

  • Data Analysis:

    • Plot the absorbance values (Y-axis) against the corresponding concentrations (X-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

  • Quantification of Unknowns:

    • Measure the absorbance of the unknown Iomeprol samples.

    • Use the calibration curve equation to calculate the concentration of Iomeprol in the unknown samples.

Protocol 3: Quality Control of Iomeprol Solutions by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity and concentration of Iomeprol solutions.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Iomeprol standard of known purity

  • Mobile phase (e.g., a mixture of water and a suitable organic solvent like methanol or acetonitrile)

  • Sample vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the Iomeprol standard in the mobile phase.

    • Create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • Dilute the Iomeprol solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Method:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to 245 nm.

    • Inject the standards and the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to Iomeprol based on the retention time of the standard.

    • Integrate the peak area for each standard and the sample.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of Iomeprol in the sample using the calibration curve.

    • Assess the purity of the sample by examining the chromatogram for the presence of any additional peaks. The percentage purity can be calculated by dividing the peak area of Iomeprol by the total area of all peaks.

Data Presentation

Table 1: Physicochemical Properties of Iomeprol

PropertyValueReference
Molecular Formula C₁₇H₂₂I₃N₃O₈
Molecular Weight 777.09 g/mol
Appearance Crystalline powder
Solubility Extremely soluble in water, very soluble in methanol, poorly soluble in ethanol.
Melting Point 285-291°C (decomposes)

Table 2: Typical Concentrations of Iomeprol for Experimental Use

ApplicationIodine Concentration (mg/mL)Reference
General Radiography150 - 400
Computed Tomography (CT)250 - 400
Angiography300 - 400

Table 3: Stability of Iomeprol Stock Solutions

Storage TemperatureDurationReference
-80°C6 months
-20°C1 month

Visualizations

Iomeprol_QC_Workflow cluster_prep Solution Preparation cluster_qc Quality Control prep Prepare Iomeprol Solution filter Sterile Filter (0.22 µm) prep->filter aliquot Aliquot for Storage filter->aliquot visual Visual Inspection (Clarity, Particulates) aliquot->visual ph pH Measurement visual->ph conc Concentration Verification (UV-Vis or HPLC) ph->conc purity Purity Analysis (HPLC) conc->purity short_term Short-term (-20°C) purity->short_term long_term Long-term (-80°C) purity->long_term short_term->short_term exp_use Ready for Experimental Use short_term->exp_use long_term->long_term long_term->exp_use

Caption: Experimental workflow for the preparation and quality control of Iomeprol solutions.

Troubleshooting_Logic start Problem with Experiment check_solution Check Iomeprol Solution Integrity start->check_solution check_protocol Review Experimental Protocol start->check_protocol is_solution_ok Is Solution Visually Clear and Stored Correctly? check_solution->is_solution_ok is_protocol_followed Was Protocol Followed Exactly? check_protocol->is_protocol_followed prepare_new Prepare Fresh Solution is_solution_ok->prepare_new No run_qc Perform QC (HPLC/UV-Vis) is_solution_ok->run_qc Yes prepare_new->run_qc end_solution Re-run Experiment with New/Verified Solution run_qc->end_solution revise_protocol Revise/Optimize Protocol is_protocol_followed->revise_protocol No consult_literature Consult Literature for Similar Issues is_protocol_followed->consult_literature Yes end_protocol Re-run Experiment with Revised Protocol revise_protocol->end_protocol consult_literature->revise_protocol

Caption: Logical troubleshooting workflow for experiments involving Iomeprol.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Iomeprol and Iohexol for Preclinical Vascular Imaging

In the realm of preclinical research, high-resolution vascular imaging is crucial for investigating a multitude of biological processes, from angiogenesis in tumors to the assessment of vascular pathologies. Iodinated co...

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of preclinical research, high-resolution vascular imaging is crucial for investigating a multitude of biological processes, from angiogenesis in tumors to the assessment of vascular pathologies. Iodinated contrast agents are indispensable tools for enhancing the visualization of vascular structures in X-ray-based imaging modalities like micro-computed tomography (micro-CT). Among the non-ionic monomeric contrast agents, Iomeprol and Iohexol are widely utilized. This guide provides an objective comparison of their performance for preclinical vascular imaging, supported by available experimental data and detailed methodologies.

Physicochemical Properties

Both Iomeprol and Iohexol are tri-iodinated, non-ionic, low-osmolar contrast media. These characteristics contribute to their favorable safety and tolerability profiles. Compared to other non-ionic contrast agents, Iomeprol is reported to have lower osmolality and viscosity, which can be advantageous for ease of injection and potentially better perfusion of small vessels.

Performance in Preclinical Vascular Imaging

Direct head-to-head comparisons of Iomeprol and Iohexol in preclinical vascular imaging settings are limited in the published literature. However, by examining studies that have utilized each agent independently, we can draw inferences about their respective performance characteristics.

Quantitative Imaging Data

The following table summarizes quantitative data extracted from preclinical and relevant clinical studies. It is important to note that these values are not from direct comparative studies and were obtained under different experimental conditions, which may influence the results.

ParameterIomeprolIohexolSource
Vascular Enhancement (HU) Not explicitly reported in preclinical studies. Clinical studies show good to excellent opacification.Aorta enhancement of ~900 HU (initial) to ~800 HU (2 hours) with a liposomal formulation.[1]
Circulation Half-life (α-phase) Not explicitly reported in preclinical studies.12.3 ± 0.5 min (free Iohexol)[2]
CT Attenuation Not explicitly reported in preclinical studies.29.0 ± 0.4 HU/(mg iodine) for free Iohexol.[2]
Image Quality Rated as good or excellent in the majority of clinical radiographic procedures.Enables clear delineation of soft tissues and vascular structures in preclinical micro-CT.[3][4]

Note: HU stands for Hounsfield Units, a measure of radiodensity. The α-phase of circulation half-life represents the initial rapid distribution phase.

Experimental Protocols

In Vivo Dynamic Contrast-Enhanced Micro-CT with Iohexol

This protocol is adapted from a study performing dynamic contrast-enhanced micro-CT for soft tissue segmentation in mice.

  • Animal Model: BALB/c mice.

  • Contrast Agent: Iohexol (300 mg I/mL).

  • Administration:

    • Dosage: 25 µL/g body weight.

    • Route: Intravenous (tail vein).

    • Injection Method: Syringe pump with a constant injection duration of 45 seconds.

  • Imaging Parameters:

    • Scanner: Fast scanning micro-CT.

    • Acquisition: A pre-contrast scan followed by a series of five post-contrast scans at 50-second intervals, with the injection triggered at the start of the first post-contrast scan.

  • Data Analysis: Analysis of signal intensity changes over time in different tissues.

Ex Vivo Micro-CT of Atherosclerotic Arteries with Iohexol

This protocol is derived from a study on imaging of atherosclerotic porcine coronary arteries.

  • Sample: Dissected porcine coronary arteries fixed in 10% neutral buffered formalin.

  • Contrast Agent: Iohexol solution (240 mg I/mL).

  • Staining Procedure:

    • The lumen of the artery is gently filled with the Iohexol solution.

    • The entire artery is then submerged in the Iohexol solution for 1 hour.

  • Imaging Parameters:

    • Scanner: Micro-CT.

    • Purpose: To enhance the radiopacity of soft tissues for the delineation of different tissue layers and plaque morphology.

  • Post-Imaging: The staining was found to be reversible, with radiopacity returning to baseline levels after 24 hours of de-staining.

Experimental Workflows

The following diagrams illustrate typical workflows for in vivo and ex vivo preclinical vascular imaging using an iodinated contrast agent.

in_vivo_workflow cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model Anesthesia Anesthetize Animal Animal_Model->Anesthesia Catheter Place Catheter (e.g., tail vein) Anesthesia->Catheter Positioning Position Animal in Micro-CT Catheter->Positioning Pre_Scan Acquire Pre-contrast Scan Positioning->Pre_Scan Injection Inject Contrast Agent (e.g., Iomeprol/Iohexol) Pre_Scan->Injection Post_Scan Acquire Post-contrast Scan(s) Injection->Post_Scan Reconstruction 3D Image Reconstruction Post_Scan->Reconstruction Segmentation Vascular Segmentation Reconstruction->Segmentation Quantification Quantitative Analysis (e.g., Vessel Density, CNR, SNR) Segmentation->Quantification

In Vivo Preclinical Vascular Imaging Workflow

ex_vivo_workflow cluster_prep Tissue Preparation cluster_staining Contrast Staining cluster_imaging Imaging & Analysis Harvest Harvest Tissue/Organ Fixation Fix Tissue (e.g., Formalin) Harvest->Fixation Perfusion Perfuse/Incubate with Contrast Agent (e.g., Iohexol) Fixation->Perfusion Mounting Mount Sample for Micro-CT Perfusion->Mounting Scan Acquire Micro-CT Scan Mounting->Scan Analysis 3D Reconstruction & Analysis Scan->Analysis

References

Comparative

Iomeprol for Quantitative Tumor Perfusion Analysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The accurate assessment of tumor perfusion is critical in oncology for characterizing tumor vasculature, evaluating treatment response, and guiding therapeu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of tumor perfusion is critical in oncology for characterizing tumor vasculature, evaluating treatment response, and guiding therapeutic strategies. Dynamic Contrast-Enhanced Computed Tomography (DCE-CT) is a widely used imaging technique for quantitatively measuring tumor perfusion parameters. The choice of contrast agent is a crucial factor influencing the accuracy and reliability of these measurements. This guide provides a comprehensive comparison of Iomeprol with other commonly used low-osmolar contrast agents for the quantitative analysis of tumor perfusion, supported by experimental data and detailed methodologies.

Iomeprol: An Overview

Iomeprol is a non-ionic, low-osmolar iodinated contrast agent that has demonstrated favorable properties for use in DCE-CT. Its high iodine concentration and low viscosity allow for the delivery of a compact bolus, leading to robust signal enhancement in tissues. This characteristic is essential for the accurate calculation of quantitative perfusion parameters.

Comparative Analysis of Contrast Agents for Tumor Perfusion

The selection of a contrast agent for quantitative DCE-CT involves a trade-off between various physicochemical properties and their impact on the resulting perfusion parameters. This section compares Iomeprol with other commonly used low-osmolar contrast agents: Iohexol, Iopamidol, and Iodixanol.

Data Presentation

The following tables summarize the key physicochemical properties of these contrast agents and the available quantitative perfusion data from preclinical and clinical studies. It is important to note that direct head-to-head comparative studies for all agents and all perfusion parameters in the same tumor model are limited. Therefore, this guide presents a compilation of available data to facilitate an informed comparison.

Table 1: Physicochemical Properties of Low-Osmolar Contrast Agents

PropertyIomeprolIohexolIopamidolIodixanol
Iodine Concentration (mg/mL) 300, 350, 400300, 350300, 370270, 320
Osmolality (mOsm/kg H₂O) at 37°C 4.6 (400 mg/mL)6.9 (350 mg/mL)7.5 (370 mg/mL)2.9 (320 mg/mL)
Viscosity (mPa·s) at 37°C 7.5 (400 mg/mL)6.3 (350 mg/mL)7.5 (370 mg/mL)11.8 (320 mg/mL)
Ionicity Non-ionicNon-ionicNon-ionicNon-ionic (iso-osmolar dimer)

Table 2: Comparative Quantitative Perfusion Data in Tumor Models

Contrast AgentTumor ModelPerfusion ParameterQuantitative Value (Mean ± SD)Citation
Iomeprol (400 mgI/mL) Human Brain (Acute Stroke)Peak Enhancement (Gray Matter)12.31 ± 0.41 HU[1]
Iohexol (350 mgI/mL) Human Brain (Acute Stroke)Peak Enhancement (Gray Matter)10.60 ± 0.19 HU[1]
Iohexol (300 mgI/mL) Human Brain (Acute Stroke)Peak Enhancement (Gray Matter)9.79 ± 0.33 HU[1]
Iopamidol (300 mgI/mL) Human Brain GliomasPermeability-Surface Area Product (PS)Data not directly comparable due to different analysis methods[2]
Iopamidol (300 mgI/mL) Human Brain TumorsBlood-Brain Transfer Constant (K)0.0273 ± 0.0060 mL/min/g[3]
Iopamidol (300 mgI/mL) Human Brain TumorsCerebral Plasma Volume (Vp)0.068 ± 0.11 mL/g
Iopamidol Orthotopic Pancreatic TumorsΔ Hounsfield Units (ΔHU) at 25 min~63 HU
Iohexol Colorectal CancerBlood Flow (BF)Values vary by tumor grade
Iohexol Colorectal CancerMean Transit Time (MTT)Values vary by tumor grade

Note: The data presented is a summary from various studies and may not be directly comparable due to differences in experimental protocols, imaging equipment, and data analysis techniques.

Experimental Protocols

The accurate and reproducible measurement of tumor perfusion parameters is highly dependent on the standardization of the experimental protocol. Below are detailed methodologies for key experiments in quantitative DCE-CT for tumor perfusion analysis.

General Protocol for Quantitative DCE-CT Tumor Perfusion

This protocol outlines the fundamental steps for performing a quantitative DCE-CT study to assess tumor perfusion.

experimental_workflow cluster_pre_scan Pre-Scan Preparation cluster_scan Dynamic Contrast-Enhanced CT cluster_post_scan Data Analysis animal_prep Animal Preparation (e.g., anesthesia, catheterization) tumor_implant Tumor Implantation (if applicable) animal_prep->tumor_implant baseline_scan Non-contrast CT Scan for localization tumor_implant->baseline_scan contrast_injection Contrast Agent Bolus Injection (e.g., Iomeprol) baseline_scan->contrast_injection dynamic_imaging Dynamic CT Image Acquisition (e.g., 1-2 sec temporal resolution for ~2-5 min) contrast_injection->dynamic_imaging roi_selection Region of Interest (ROI) Selection (Tumor and Arterial Input Function - AIF) dynamic_imaging->roi_selection time_attenuation_curve Generation of Time-Attenuation Curves (TACs) roi_selection->time_attenuation_curve pharmacokinetic_modeling Pharmacokinetic Modeling (e.g., Tofts, Patlak) time_attenuation_curve->pharmacokinetic_modeling perfusion_maps Generation of Quantitative Perfusion Maps (BF, BV, PS) pharmacokinetic_modeling->perfusion_maps

Fig. 1: General workflow for quantitative DCE-CT tumor perfusion analysis.
Specific Protocol: Comparison of Iomeprol and Iohexol for Brain Perfusion

This protocol is based on a study comparing different concentrations of Iomeprol and Iohexol for first-pass CT perfusion in an acute stroke model, which provides valuable insights applicable to hypervascular tumors.

  • Contrast Agents and Injection:

    • Iomeprol-400 (400 mgI/mL)

    • Iohexol-350 (350 mgI/mL)

    • Iohexol-300 (300 mgI/mL)

    • Injection volume was adjusted to deliver a constant total iodine dose of 15 g.

    • A constant injection rate of 7 mL/s was used.

  • Image Acquisition:

    • CTP scanning was performed at the level of the putamen.

    • Dynamic images were acquired to capture the first pass of the contrast bolus.

  • Data Analysis:

    • Regions of interest (ROIs) were placed in normal gray and white matter, an arterial input vessel, and a venous output vessel.

    • Peak opacification (in Hounsfield Units) was determined for each ROI.

Signaling Pathways and Logical Relationships

The process of quantitative perfusion analysis relies on the principles of tracer kinetics, which can be visualized as a logical flow from data acquisition to the generation of meaningful physiological parameters.

perfusion_logic cluster_input Input Data cluster_model Pharmacokinetic Model cluster_output Quantitative Perfusion Parameters dynamic_ct Dynamic CT Images compartmental_model Compartmental Model (e.g., one-compartment, two-compartment) dynamic_ct->compartmental_model Tissue Concentration aif Arterial Input Function (AIF) aif->compartmental_model Plasma Concentration bf Blood Flow (BF) compartmental_model->bf bv Blood Volume (BV) compartmental_model->bv ps Permeability-Surface Area Product (PS) compartmental_model->ps mtt Mean Transit Time (MTT) compartmental_model->mtt

Fig. 2: Logical relationship in pharmacokinetic modeling for perfusion analysis.

Conclusion

Iomeprol demonstrates excellent characteristics for quantitative tumor perfusion analysis using DCE-CT. Its high iodine concentration contributes to superior tissue enhancement, which is critical for robust and reproducible quantification of perfusion parameters. While direct comparative studies are still emerging, the available data suggests that Iomeprol's performance is comparable or superior to other low-osmolar contrast agents like Iohexol in terms of signal enhancement.

The choice of contrast agent should be made in the context of the specific research question, the tumor model being investigated, and the desired perfusion parameters. For studies where high temporal resolution and accurate measurement of vascular permeability are paramount, a high-concentration, low-viscosity agent like Iomeprol is a strong candidate. Researchers are encouraged to standardize their imaging and analysis protocols to ensure the comparability of results across different studies and institutions.

References

Validation

Iomeprol: A Comparative Guide to its Efficacy Against Other Low-Osmolar Contrast Media

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the diagnostic efficacy of iomeprol, a non-ionic, low-osmolar contrast medium (LOCM), with other commonly use...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diagnostic efficacy of iomeprol, a non-ionic, low-osmolar contrast medium (LOCM), with other commonly used LOCM such as iopamidol, iohexol, and iopromide. The comparison is supported by data from various clinical trials focusing on imaging outcomes in computed tomography (CT), coronary CT angiography (CCTA), and intravenous urography.

Executive Summary

Iomeprol demonstrates a diagnostic efficacy and safety profile that is comparable to other widely utilized non-ionic low-osmolar contrast media.[1] Clinical studies consistently show that iomeprol provides good to excellent quality images, and its diagnostic performance does not significantly differ from that of iopamidol, iopromide, and iohexol in various radiological procedures.[1][2] The choice between these agents may, therefore, depend on other factors such as their physicochemical properties and specific clinical context. Iomeprol is noted for its favorable osmolality and viscosity profile, which is generally lower than other non-ionic monomers at similar iodine concentrations.[3]

Physicochemical Properties

The efficacy and tolerability of contrast media are influenced by their physicochemical properties, primarily osmolality and viscosity. Lower osmolality is associated with reduced patient discomfort and adverse events, while lower viscosity allows for easier injection, especially with small-bore catheters. Iomeprol exhibits favorable characteristics in this regard.[3]

Contrast MediumIodine Concentration (mgI/mL)Osmolality (mOsm/kg H₂O) at 37°CViscosity (mPa·s) at 37°C
Iomeprol 3005214.5
3506187.5
Iopamidol 3006164.7
3707969.4
Iohexol 3006726.3
35084410.4
Iopromide 3006074.9
37077410.0

Clinical Efficacy: A Head-to-Head Comparison

Multiple double-blind, randomized clinical trials have assessed the comparative efficacy of iomeprol. The following sections summarize the findings from key studies in different imaging modalities.

Computed Tomography (CT) of Thoracic and Abdominal Organs

A study comparing iomeprol (350 mgI/mL and 400 mgI/mL) with iopamidol (370 mgI/mL) in body CT found no significant differences in contrast enhancement between the groups. In approximately 90% of the examinations, the image quality was rated as "excellent" or "good" for all contrast agents.

Study Outcome Iomeprol (350/400 mgI/mL) Iopamidol (370 mgI/mL) Significance
"Excellent" or "Good" Contrast Enhancement~90% of examinations~90% of examinationsNo significant difference
  • Study Design: A double-blind, parallel-group, randomized controlled trial involving 120 adult inpatients requiring CT of thoracic or abdominal organs.

  • Patient Population: Adult inpatients of either sex.

  • Contrast Administration: Patients were randomly assigned to receive iomeprol-350, iomeprol-400, or iopamidol-370.

  • Imaging Parameters: Not explicitly detailed in the abstract.

  • Efficacy Assessment: Two experienced radiologists, blinded to the contrast agent used, independently graded the quality of contrast enhancement on a five-point ordinal scale: 1 (insufficient), 2 (sufficient), 3 (good), 4 (excellent), or E (excessive).

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_procedure Procedure cluster_assessment Efficacy Assessment p1 120 Adult Inpatients for Body CT r1 Iomeprol-350 p1->r1 Random Assignment r2 Iomeprol-400 p1->r2 Random Assignment r3 Iopamidol-370 p1->r3 Random Assignment proc Contrast-Enhanced CT of Thorax or Abdomen r1->proc r2->proc r3->proc assess Blinded Radiologist Review (5-point scale) proc->assess Image Evaluation

Workflow for the comparative CT trial of iomeprol and iopamidol.
Coronary CT Angiography (CCTA)

In a multicenter, randomized, double-blind trial, iomeprol 400 mgI/mL was compared with iopromide 370 mgI/mL and iobitridol 350 mgI/mL for CCTA. The study found that while higher iodine concentrations led to increased vascular attenuation, there were no significant differences in the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) between the groups. The rate of fully evaluable CT scans was also comparable.

Another study directly comparing iomeprol 400 and iopromide 370 in CCTA showed that iomeprol 400 resulted in a statistically significant higher mean attenuation at the origin of the coronary arteries.

Study Outcome Iomeprol (400 mgI/mL) Iopromide (370 mgI/mL) Iobitridol (350 mgI/mL) Significance
Fully Evaluable CT Scans94.6%95.4%92.1%No significant difference
Average Post-Contrast Arterial Vascular Attenuation (HU)466.4 ± 104.6449.8 ± 88.1426.3 ± 92.9p = 0.001
Average Image Quality Score (per segment)3.4 ± 0.93.5 ± 0.83.5 ± 0.9No significant difference
Mean Attenuation at Coronary Artery Origin (HU)340 ± 53313 ± 42N/Ap < 0.05
  • Study Design: A multicenter, randomized, double-blind trial involving 452 patients.

  • Patient Population: Patients referred for CCTA using CT systems with 64-detector rows or more.

  • Contrast Administration: Patients were randomized to receive iobitridol 350, iopromide 370, or iomeprol 400. The volume and delivery rate were adjusted based on patient body weight.

  • Imaging Parameters: Coronary CTA was performed on CT systems with at least 64-detector rows.

  • Efficacy Assessment: Two core lab readers assessed 18 coronary segments per patient for image quality (on a scale of 0=non-diagnostic to 4=excellent), vascular attenuation, SNR, and CNR.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_procedure Procedure cluster_assessment Efficacy Assessment p1 452 Patients for CCTA r1 Iobitridol 350 p1->r1 Random Assignment r2 Iopromide 370 p1->r2 Random Assignment r3 Iomeprol 400 p1->r3 Random Assignment proc Coronary CT Angiography (≥64-detector row CT) r1->proc r2->proc r3->proc assess Blinded Core Lab Review: - Image Quality (0-4 scale) - Vascular Attenuation - SNR & CNR proc->assess Image Analysis

Workflow for the multicenter CCTA trial.
Intravenous Urography

In a study comparing iomeprol (350 mgI/mL), iohexol (350 mgI/mL), and iopamidol (370 mgI/mL) for intravenous urography, the quality of individual radiographs was assessed as "diagnostic and good" or "fully diagnostic and very good" in most cases, with no significant differences between the three groups. The overall scores were predominantly "good" or "excellent" (p = 0.55).

Study Outcome Iomeprol (350 mgI/mL) Iohexol (350 mgI/mL) Iopamidol (370 mgI/mL) Significance
Overall Diagnostic QualityPredominantly "good" or "excellent"Predominantly "good" or "excellent"Predominantly "good" or "excellent"p = 0.55 (No significant difference)
  • Study Design: A randomized, double-blind, parallel-group trial in 90 adult patients.

  • Patient Population: Adult patients undergoing intravenous urography.

  • Contrast Administration: Patients were randomly assigned to receive iomeprol 350, iohexol 350, or iopamidol 370.

  • Imaging Parameters: Radiographs were obtained at 5, 10, and 15 minutes after contrast injection.

  • Efficacy Assessment: Radiographs were blindly graded for quality on a four-point scale: 0 (non-diagnostic), 1 (diagnostic but of limited quality), 2 (diagnostic and of good quality), 3 (fully diagnostic and of very good quality). The sum of these scores indicated the overall diagnostic quality.

Conclusion

The available evidence from comparative clinical trials indicates that iomeprol's diagnostic efficacy is equivalent to that of other commonly used low-osmolar, non-ionic contrast media, including iopamidol, iohexol, and iopromide. Across different imaging modalities, iomeprol consistently produces high-quality diagnostic images. Its favorable physicochemical profile, characterized by lower osmolality and viscosity at comparable iodine concentrations, may offer advantages in terms of patient tolerance and ease of administration. For researchers and professionals in drug development, iomeprol stands as a well-validated and effective contrast agent within the class of LOCM.

References

Comparative

Comparative study of Iomeprol and an ionic contrast agent in a specific application

A detailed review of a large-scale clinical trial comparing the non-ionic contrast agent Iomeprol with the ionic agent Ioxaglate in patients undergoing percutaneous transluminal coronary angioplasty (PTCA) reveals import...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of a large-scale clinical trial comparing the non-ionic contrast agent Iomeprol with the ionic agent Ioxaglate in patients undergoing percutaneous transluminal coronary angioplasty (PTCA) reveals important differences in their safety profiles, particularly concerning allergic-like reactions. While both agents demonstrated comparable efficacy in terms of major ischemic events, the ionic agent, Ioxaglate, was associated with a significantly higher incidence of allergic reactions requiring treatment.

This guide provides a comprehensive comparison of Iomeprol and Ioxaglate based on the findings of a prospective, randomized, double-blind study involving 2,000 patients.[1] It is intended for researchers, scientists, and drug development professionals seeking to understand the performance of these contrast agents in a specific clinical application.

Data Presentation: Clinical Outcomes

The following table summarizes the key clinical outcomes observed in the comparative study of Iomeprol and Ioxaglate in patients undergoing PTCA.[1]

Clinical OutcomeIomeprol (Non-ionic) (n=1,001)Ioxaglate (Ionic) (n=999)p-value
Thrombotic Events
Reocclusion (in-laboratory)2.9%3.0%Not Significant
Reocclusion (out-of-laboratory)3.1%4.1%Not Significant
Emergency Bypass Surgery0.8%0.7%Not Significant
Myocardial Infarction1.8%2.0%Not Significant
Cardiac Death (in-hospital)0.2%0.2%Not Significant
Procedural Outcomes
Post-PTCA Dissections30.2%25.0%0.01
Intracoronary Stent Placement31.6%25.7%0.004
Adverse Reactions
Allergic Reactions Requiring Treatment0.0%0.9%0.002

Experimental Protocols

This section outlines the methodology of the key comparative study. Please note that access to the full-text publication was not possible; therefore, this summary is based on the detailed information provided in the study's abstract and established standards for such clinical trials.[1]

Study Design: A prospective, randomized, double-blind, parallel-group clinical trial was conducted.[1]

Patient Population: The study enrolled 2,000 patients who were undergoing percutaneous transluminal coronary angioplasty (PTCA).[1] Patients were randomly assigned to receive either the non-ionic contrast agent Iomeprol (n=1,001) or the ionic contrast agent Ioxaglate (n=999).

Intervention:

  • Iomeprol Group: Patients received the non-ionic, low-osmolar contrast medium Iomeprol.

  • Ioxaglate Group: Patients received the ionic, low-osmolar contrast medium Ioxaglate.

Blinding: The study was double-blinded, meaning that neither the patients nor the investigators knew which contrast agent was being administered.

Data Collection and Endpoints: The primary endpoints of the study were the rates of abrupt vessel closure requiring repeat angioplasty and major ischemic events. Data on various clinical outcomes, including reocclusions, emergency bypass surgery, myocardial infarction, in-hospital cardiac death, post-PTCA dissections, intracoronary stent placement, and allergic reactions requiring treatment, were prospectively collected and analyzed.

Statistical Analysis: Statistical comparisons between the two groups were performed to determine the significance of any observed differences in clinical outcomes. A p-value of less than 0.05 was considered statistically significant.

Mandatory Visualization: Signaling Pathway for Allergic-Like Reactions to Ionic Contrast Media

The following diagram illustrates a proposed signaling pathway for the direct activation of mast cells by ionic contrast media, a mechanism thought to contribute to the higher incidence of allergic-like reactions observed with agents like Ioxaglate.

G cluster_0 Cell Membrane IonicCM Ionic Contrast Medium (e.g., Ioxaglate) MastCell Mast Cell IonicCM->MastCell Direct Interaction GProtein G-Protein MastCell->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaRelease Ca²⁺ Release from ER IP3->CaRelease Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Degranulation Degranulation CaRelease->Degranulation Induces PKC->Degranulation Induces Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Symptoms Allergic-like Symptoms (Urticaria, Angioedema, etc.) Mediators->Symptoms Cause

Caption: Proposed signaling pathway for direct mast cell activation by ionic contrast media.

References

Validation

Iomeprol Performance Benchmarked Against Novel Experimental Contrast Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the established non-ionic, monomeric iodinated contrast agent, Iomeprol, with emerging experimental contra...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established non-ionic, monomeric iodinated contrast agent, Iomeprol, with emerging experimental contrast agents. The content is designed to offer an objective analysis of performance characteristics, supported by available experimental data and detailed methodologies.

Introduction to Iomeprol and the Next Generation of Contrast Media

Iomeprol is a widely used, low-osmolar X-ray contrast medium known for its favorable safety and efficacy profile in a variety of diagnostic imaging procedures, including computed tomography (CT), angiography, and urography.[][2] It is a tri-iodinated benzene derivative that enhances image contrast by attenuating X-rays.[][3] The development of new contrast agents is driven by the pursuit of improved imaging capabilities, enhanced safety (particularly concerning nephrotoxicity), and targeted delivery.[4] This guide will explore several innovative alternatives currently under investigation: Liposomal Iomeprol, Cationic Iodinated Agents, and Nanoparticle-Based Contrast Agents.

Performance and Physicochemical Properties

A direct head-to-head comparison of Iomeprol with these experimental agents in the same preclinical or clinical study is not yet widely available in published literature. However, by examining the individual performance data, an indirect benchmark can be established.

Table 1: Comparison of Physicochemical and Performance Characteristics

PropertyIomeprolLiposomal Iomeprol (Experimental)Cationic Agent (CA4+) (Experimental)Nanoparticle Agents (General)
Type Non-ionic, monomeric iodinated moleculeIomeprol encapsulated in liposomesCationic iodinated small moleculeMetallic or iodinated nanoparticles
Iodine Concentration Available in various concentrations (e.g., 300, 350, 400 mgI/mL)~220 mgI/mL (encapsulated)Varies with formulationHigh payload of high-Z elements possible
Osmolality LowPotentially lower systemic osmolalityNot specified, but designed for specific tissue interactionLow
Viscosity LowHigher than free IomeprolNot specifiedLow
Blood Half-Life Short, rapid renal clearanceProlonged circulation timeRapid clearance (peak plasma at 30 min, cleared by 96h in rats)Extended, tunable circulation times
Key Advantages Established safety and efficacy, low viscosityReduced renal toxicity, prolonged imaging windowEnhanced uptake in specific tissues (e.g., cartilage)High contrast efficacy, potential for targeted delivery and multimodal imaging
Potential Disadvantages Risk of contrast-induced nephropathy (CIN), short imaging windowHigher viscosity, complex manufacturingSystemic toxicity and off-target effects to be fully evaluatedLong-term biocompatibility and toxicity concerns

In-depth Look at Experimental Contrast Agents

Liposomal Iomeprol

Liposomal encapsulation of Iomeprol is a promising strategy to mitigate some of the drawbacks of conventional iodinated contrast media. By enclosing Iomeprol within a lipid bilayer, its pharmacokinetic profile is altered, leading to a longer circulation time and potentially reduced renal exposure.

A study on an Iomeprol-containing liposome (IPL) demonstrated an iodine concentration of approximately 220.7 mgI/mL. In a rat model of chronic kidney injury, this liposomal formulation showed a minimal effect on renal function compared to conventional agents. The prolonged blood pool phase of liposomal agents could be particularly advantageous for applications like CT angiography.

Cationic Iodinated Contrast Agents (e.g., CA4+)

Novel cationic contrast agents, such as CA4+, are being developed for specific diagnostic applications where enhanced tissue uptake is desired. For instance, CA4+ has shown significantly greater uptake in articular cartilage compared to anionic or non-ionic agents, which could revolutionize the diagnosis of osteoarthritis via contrast-enhanced CT (CECT). Preclinical studies in a rat model indicated no adverse events and a pharmacokinetic profile showing peak plasma concentration at 30 minutes with clearance by 96 hours.

Nanoparticle-Based Contrast Agents

Nanoparticles represent a versatile platform for developing next-generation CT contrast agents. These agents can carry a high payload of high-atomic-number elements (e.g., gold, ytterbium, bismuth), leading to greater X-ray attenuation and improved image contrast at lower doses compared to iodinated molecules.

Key advantages of nanoparticle agents include:

  • Extended Blood Half-Life: Their size prevents rapid renal clearance, allowing for longer imaging windows.

  • Passive Targeting: The enhanced permeability and retention (EPR) effect allows for passive accumulation in tumor tissues.

  • Active Targeting: The surface of nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) to target specific cellular or molecular markers.

  • Multimodality: Nanoparticles can be designed to be visible in multiple imaging modalities (e.g., CT and MRI) or to carry a therapeutic payload for theranostic applications.

However, challenges remain regarding their long-term toxicity and biocompatibility, which are areas of active research.

Experimental Protocols

The evaluation of new contrast agents follows a standardized pipeline from synthesis and in vitro characterization to preclinical in vivo testing.

Synthesis and Formulation

The synthesis of novel contrast agents involves multi-step chemical reactions. For instance, the preparation of Iomeprol involves a series of reactions starting from 5-amino-2,4,6-triiodoisophthalic acid. Liposomal formulations are typically prepared using methods like thin-film hydration or extrusion. Nanoparticles are synthesized through various chemical methods, followed by surface coating to ensure biocompatibility and stability.

In Vitro Characterization

Before in vivo testing, a thorough in vitro characterization is essential to determine the physicochemical properties of the new agent.

Table 2: Key In Vitro Characterization Techniques

ParameterMethod(s)
Size and Morphology Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)
Surface Charge Zeta Potential Measurement
Encapsulation Efficiency Spectrophotometry, High-Performance Liquid Chromatography (HPLC)
In Vitro Stability Measurement of agent leakage over time in relevant biological media
Cytotoxicity Cell viability assays (e.g., MTT, LDH) on relevant cell lines
Preclinical In Vivo Evaluation

Animal models are crucial for assessing the safety and efficacy of new contrast agents before they can be considered for human trials.

Experimental Workflow for Preclinical In Vivo Evaluation of a New CT Contrast Agent

G cluster_0 Pre-Imaging cluster_1 Contrast Administration & Imaging cluster_2 Post-Imaging Analysis animal_model Animal Model Selection (e.g., rodent, rabbit) [IACUC Approval] baseline_imaging Baseline CT Scan (Non-contrast) animal_model->baseline_imaging contrast_injection Contrast Agent Injection (IV, specified dose and rate) baseline_imaging->contrast_injection dynamic_imaging Dynamic CT Scanning (Arterial, Venous, Delayed Phases) contrast_injection->dynamic_imaging image_analysis Image Analysis (ROI attenuation, CNR, SNR) dynamic_imaging->image_analysis biodistribution Biodistribution Studies (Ex vivo organ analysis) image_analysis->biodistribution pharmacokinetics Pharmacokinetic Analysis (Blood clearance rate) image_analysis->pharmacokinetics histopathology Histopathology (Toxicity assessment) biodistribution->histopathology

Caption: Preclinical in vivo evaluation workflow for a new CT contrast agent.

Methodology Details:

  • Animal Models: Healthy rodents (mice, rats) are commonly used for initial safety and efficacy studies. For specific disease models, such as oncology or cardiovascular disease, appropriate animal models are selected. All procedures require approval from an Institutional Animal Care and Use Committee (IACUC).

  • Contrast Administration: The contrast agent is typically administered intravenously (IV) as a bolus injection. The dose and injection rate are critical parameters that are optimized for the specific agent and imaging application.

  • CT Imaging Protocol: Micro-CT scanners are used for small animal imaging. Imaging protocols are designed to capture different enhancement phases (e.g., arterial, portal venous, delayed) to assess the dynamic distribution of the contrast agent.

  • Image Analysis: Regions of interest (ROIs) are drawn on the images to quantify the enhancement in Hounsfield Units (HU) in various tissues and organs over time. Signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are calculated to objectively assess image quality.

  • Biodistribution and Pharmacokinetics: Following imaging, blood samples may be collected at different time points to determine the pharmacokinetic profile of the agent. Organs are often harvested for ex vivo analysis to determine the biodistribution of the contrast agent.

  • Toxicology: Histopathological examination of major organs (e.g., kidneys, liver, spleen) is performed to assess any potential toxicity. Blood chemistry and hematology analyses are also conducted.

Conclusion

Iomeprol remains a cornerstone of clinical CT imaging due to its well-established performance and safety profile. However, the field of contrast media is rapidly evolving, with experimental agents like liposomal formulations and nanoparticles showing significant promise in overcoming the limitations of current agents. Liposomal Iomeprol offers a potential pathway to reduced nephrotoxicity, while cationic agents may provide enhanced tissue-specific imaging. Nanoparticle-based agents, with their high contrast efficacy and potential for targeted delivery, represent a paradigm shift in diagnostic imaging. Continued research and rigorous preclinical and clinical evaluation will be crucial to determine the ultimate clinical utility of these novel contrast agents and their potential to supplant or supplement established agents like Iomeprol.

References

Comparative

Ensuring Reproducibility in Multi-Center Preclinical Imaging: A Comparison Guide for Iomeprol-Enhanced Imaging

For researchers, scientists, and drug development professionals, ensuring the reproducibility of imaging data across multiple preclinical trial sites is paramount for the robust evaluation of novel diagnostics and therap...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of imaging data across multiple preclinical trial sites is paramount for the robust evaluation of novel diagnostics and therapeutics. This guide provides a framework for assessing the reproducibility of Iomeprol-enhanced imaging and compares its key characteristics with those of common alternative contrast agents.

The Critical Need for Standardization in Preclinical Imaging

Multi-center preclinical studies are essential for validating the efficacy and safety of new drugs and imaging agents in diverse settings, thereby increasing the translational potential of the findings. However, variability in imaging equipment, animal handling, and data analysis protocols can significantly impact the reproducibility of results.[1][2][3][4] Standardization of these parameters is therefore a critical prerequisite for generating reliable and comparable data across different research sites.[1]

Comparative Analysis of Iodinated Contrast Agents

Iomeprol is a non-ionic, monomeric iodinated contrast agent widely used in clinical and preclinical imaging. Its performance and reproducibility in a multi-center preclinical setting would logically be compared against other commonly used non-ionic contrast agents such as Iopamidol, Iohexol, and the non-ionic dimeric agent, Iodixanol. The choice of contrast agent can influence image quality and biological responses, making a comparative understanding essential.

Physicochemical Properties

The physicochemical properties of a contrast agent, such as its osmolality and viscosity, can affect its tolerability and in vivo distribution. The following table summarizes the key properties of Iomeprol and its common alternatives.

PropertyIomeprolIopamidolIohexolIodixanol
Classification Non-ionic, MonomericNon-ionic, MonomericNon-ionic, MonomericNon-ionic, Dimeric
Iodine Concentration (mg/mL) 150 - 400200 - 370140 - 350270, 320
Osmolality @ 300 mg I/mL (mOsm/kg H₂O) ~610~616~690~290 (isotonic)
Viscosity @ 37°C (mPa·s) ~4.5 (at 300 mgI/mL)~4.7 (at 300 mgI/mL)~6.3 (at 300 mgI/mL)~11.8 (at 320 mgI/mL)
Key Features Low osmolality and viscosity, high water solubility.Low osmolality, widely used.First non-ionic agent, well-established safety profile.Isotonic to blood, potentially better renal tolerance.

A Proposed Protocol for a Multi-Center Preclinical Trial on Iomeprol Reproducibility

To address the gap in available data, this section outlines a detailed, hypothetical experimental protocol for a multi-center preclinical trial designed to assess the reproducibility of Iomeprol-enhanced computed tomography (CT) imaging. This protocol is based on best practices for ensuring data quality and comparability across sites.

Animal Model and Preparation
  • Animal Strain: Standardized, inbred rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats) of a specific age and weight range.

  • Housing and Acclimatization: Identical housing conditions (temperature, light-dark cycle, diet, and water) across all centers for at least one week prior to imaging.

  • Tumor Model (if applicable): For oncology studies, utilize a well-characterized and reproducible tumor model, such as subcutaneous injection of a specific cancer cell line (e.g., MC38 colorectal cancer cells in mice). Tumor implantation procedures and monitoring of tumor growth must be standardized.

  • Animal Preparation for Imaging:

    • Fasting: Standardized fasting period (e.g., 4-6 hours) before contrast administration to reduce gastrointestinal variability.

    • Anesthesia: Use of a consistent anesthetic agent and administration method (e.g., inhaled isoflurane at a specific percentage) to minimize physiological variability.

    • Catheterization: Standardized catheter placement (e.g., tail vein) for consistent contrast agent delivery.

Imaging Equipment and Phantom Scans
  • Scanner Harmonization: While different scanner models may be used across centers, it is crucial to perform initial and regular phantom scans to harmonize and cross-calibrate the scanners.

  • Phantom Scans:

    • Water Phantom: To calibrate and standardize Hounsfield Units (HU) for water.

    • Resolution Phantom: To assess and compare spatial resolution across scanners.

    • Contrast Phantom: Containing known concentrations of iodine to ensure a linear and comparable response to the contrast agent.

Contrast Agent Administration
  • Contrast Agent: Iomeprol (specify concentration, e.g., 300 mgI/mL).

  • Dosage: Standardized dose based on body weight (e.g., 10 µL/g).

  • Injection Rate: A consistent injection rate using a calibrated pump to ensure reproducible pharmacokinetics.

CT Acquisition Parameters

Standardization of CT acquisition parameters is critical for reproducibility.

ParameterRecommended SettingRationale
Tube Voltage 50-70 kVpBalances contrast and radiation dose for small animals.
Tube Current As low as reasonably achievable while maintaining image quality.To minimize radiation dose.
Exposure Time Standardized across all sites.Affects signal-to-noise ratio.
Voxel Size Isotropic, e.g., 100x100x100 µm³For consistent spatial resolution.
Reconstruction Algorithm Standardized algorithm and kernel (e.g., Filtered Back Projection with a specific filter).Different algorithms can significantly alter quantitative values.
Data Analysis
  • Centralized Analysis: All imaging data should be sent to a central analysis facility to eliminate inter-reader variability.

  • Region of Interest (ROI) Placement: Standardized protocol for drawing ROIs on specific anatomical structures or tumors.

  • Quantitative Metrics:

    • Hounsfield Units (HU): Measure the mean and standard deviation of HU values in predefined ROIs before and after contrast enhancement.

    • Enhancement Kinetics: If dynamic contrast-enhanced CT (DCE-CT) is performed, analyze parameters such as peak enhancement, time to peak, and washout rate.

  • Statistical Analysis:

    • Intra-center Reproducibility: Assess the variability of measurements within each center.

    • Inter-center Reproducibility: Use statistical methods such as the coefficient of variation (CV) and intraclass correlation coefficient (ICC) to compare the consistency of measurements across centers.

Visualizing Workflows and Logical Relationships

Experimental Workflow for a Multi-Center Preclinical Imaging Trial

experimental_workflow cluster_pre Pre-Imaging Phase cluster_imaging Imaging Phase cluster_post Post-Imaging Phase animal_prep Standardized Animal Preparation (Housing, Diet) anesthesia Anesthesia Protocol animal_prep->anesthesia phantom_scans Scanner Harmonization (Phantom Scans) ct_acquisition Standardized CT Acquisition phantom_scans->ct_acquisition contrast_admin Contrast Administration (Iomeprol) anesthesia->contrast_admin contrast_admin->ct_acquisition data_transfer Secure Data Transfer to Central Repository ct_acquisition->data_transfer central_analysis Centralized Data Analysis (Standardized ROIs) data_transfer->central_analysis stat_analysis Statistical Analysis of Reproducibility central_analysis->stat_analysis reproducibility_factors cluster_animal cluster_technical cluster_analysis reproducibility Reproducibility animal_factors Animal-related Factors animal_factors->reproducibility strain Strain/Genetics animal_factors->strain physiology Physiology animal_factors->physiology handling Handling animal_factors->handling technical_factors Technical Factors technical_factors->reproducibility scanner Scanner Calibration technical_factors->scanner protocol Acquisition Protocol technical_factors->protocol contrast Contrast Injection technical_factors->contrast analysis_factors Data Analysis Factors analysis_factors->reproducibility centralization Centralized vs. Local analysis_factors->centralization roi ROI Definition analysis_factors->roi software Software Version analysis_factors->software

References

Validation

Assessing the Long-Term Biological Impact of Iomeprol Versus Other Contrast Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The long-term biological impact of iodinated contrast agents is a critical consideration in radiological procedures, particularly for patients with pre-exis...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term biological impact of iodinated contrast agents is a critical consideration in radiological procedures, particularly for patients with pre-existing renal conditions. This guide provides an objective comparison of Iomeprol with other commonly used contrast media, focusing on renal safety and cellular-level biological effects. The information is supported by data from clinical and preclinical studies to aid in informed decision-making and future research directions.

Executive Summary

Clinical evidence on the long-term impact of Iomeprol compared to other contrast agents is limited, with most studies focusing on short-term renal outcomes. The ACTIVE trial, a key multicenter, double-blind, randomized study, provides the most robust clinical comparison to date, demonstrating a lower incidence of contrast-induced nephropathy (CIN) with Iomeprol-400 compared to the iso-osmolar agent Iodixanol-320 in patients with chronic kidney disease. In vitro studies further support a favorable cytotoxicity profile for Iomeprol on renal tubular and endothelial cells when compared to some other agents. Mechanistic studies on the long-term differential effects of Iomeprol on specific signaling pathways remain an area for further investigation.

Clinical Data: Short-Term Renal Outcomes

The primary endpoint for assessing the biological impact of contrast agents in clinical settings is often contrast-induced nephropathy (CIN), typically measured by changes in serum creatinine (SCr) within 48-72 hours post-administration. While not a direct measure of long-term impact, acute kidney injury is a significant risk factor for the development and progression of chronic kidney disease.

The ACTIVE Trial: Iomeprol-400 vs. Iodixanol-320

The Abdominal Computed Tomography: Iomeron 400 versus Visipaque™ 320 Enhancement (ACTIVE) study provides key comparative data on the renal effects of Iomeprol and Iodixanol in high-risk patients.[1][2]

Table 1: Comparison of Renal Outcomes from the ACTIVE Trial [1][2]

Outcome MeasureIomeprol-400 (n=76)Iodixanol-320 (n=72)P-value
Incidence of CIN (≥0.5 mg/dL increase in SCr)0% (0/76)6.9% (5/72)0.025
Mean Change in SCr from Baseline (mg/dL)-0.04 ± 0.19+0.06 ± 0.270.017
Baseline Mean SCr (mg/dL)1.7 ± 0.61.7 ± 0.70.87
Baseline Mean CrCl (mL/min)41.5 ± 13.143.0 ± 13.30.49

SCr: Serum Creatinine; CrCl: Creatinine Clearance; CIN: Contrast-Induced Nephropathy.

Experimental Protocol: The ACTIVE Trial[1]
  • Study Design: A multicenter, double-blind, randomized, parallel-group study.

  • Patient Population: 148 patients with moderate-to-severe chronic kidney disease (SCr ≥1.5 mg/dL and/or CrCl <60 mL/min) undergoing contrast-enhanced multidetector computed tomography of the liver.

  • Intervention: Patients were randomized to receive equi-iodine doses (40 gI) of either Iomeprol-400 (400 mgI/mL) or Iodixanol-320 (320 mgI/mL), administered intravenously.

  • Primary Endpoint: The incidence of CIN, defined as an absolute increase in serum creatinine of ≥0.5 mg/dL from baseline at 48 to 72 hours post-dose.

  • Secondary Endpoints: Mean change in SCr from baseline.

Preclinical Data: In Vitro Cytotoxicity

Preclinical in vitro studies offer insights into the direct cellular effects of contrast agents, providing a basis for understanding potential long-term biological impacts such as cell death and tissue damage.

Cytotoxicity in Renal Tubular Cells

A study by Heinrich et al. compared the in vitro cytotoxicity of Iomeprol with gadolinium-based contrast agents on LLC-PK1 renal tubular cells.

Table 2: In Vitro Cytotoxicity on LLC-PK1 Renal Tubular Cells (24h Incubation)

Contrast Agent (Concentration)Cell Viability (% of Control, MTT Assay)Necrosis (% Dead Cells, Trypan Blue)Apoptosis (% of Control)
Iomeprol-190 (125 mmol/L) Not directly tested at this molarity19%+5%
Gadopentetate dimeglumine (125 mmol/L) Not directly tested at this molarity57%+34%
Gadobenate dimeglumine (125 mmol/L) Not directly tested at this molarityNot Reported+35%
Gadoterate meglumine (125 mmol/L) Not directly tested at this molarityNot Reported+13%
Gadodiamide (125 mmol/L) Not directly tested at this molarityNot Reported+4%

Data extracted from Heinrich et al. The study highlights that at concentrations used for angiography, gadolinium-based agents do not induce fewer cytotoxic effects than Iomeprol.

Experimental Protocol: In Vitro Renal Cell Cytotoxicity
  • Cell Line: LLC-PK1 (a porcine renal tubular epithelial cell line).

  • Contrast Agents: Iomeprol, gadopentetate dimeglumine, gadobenate dimeglumine, gadoterate meglumine, and gadodiamide.

  • Incubation: Cells were incubated with the contrast agents for 24 hours at 37°C.

  • Assays:

    • Cell Viability: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.

    • Cell Death (Necrosis): Trypan blue exclusion test.

    • Apoptosis and Necrosis: A commercially available enzyme-linked immunosorbent assay to detect histone-complexed DNA fragments (a marker of apoptosis) and secondary necrosis.

Cytotoxicity in Endothelial Cells

A study by Ramponi et al. investigated the effects of various contrast media on endothelial cells.

Table 3: In Vitro Effects on Endothelial Cell Viability (MTT Assay, % of Control)

Contrast AgentConcentration 50 mg/mL (24h)Concentration 100 mg/mL (24h)
Iomeprol (Iomeron) ~90%~80%
Iodixanol (Visipaque) ~95%~85%
Ioxaglate (Hexabrix) - Ionic ~40%~20%
Iodamide (Uromiro) - Ionic ~30%~15%

This study demonstrated that non-ionic contrast media like Iomeprol and Iodixanol have a much lower cytotoxic effect on endothelial cells compared to older ionic agents, especially after prolonged exposure at high concentrations.

Experimental Protocol: In Vitro Endothelial Cell Cytotoxicity
  • Cell Lines: Human umbilical vein endothelial cells (HUVEC) and murine endothelial cells.

  • Contrast Agents: Non-ionic (Iomeprol, Iodixanol) and ionic (Ioxaglate, Iodamide).

  • Incubation: Cells were exposed to increasing concentrations (12.5, 25, 50, and 100 mg/mL) for 2, 4, and 24 hours.

  • Assays:

    • Cell Viability: MTT assay.

    • Membrane Damage: Lactate dehydrogenase (LDH) assay.

Signaling Pathways in Contrast Media-Induced Biological Impact

While specific long-term comparative studies on the effects of Iomeprol on signaling pathways are lacking, the general mechanisms of contrast-induced cellular injury involve oxidative stress and apoptosis.

Oxidative Stress and Renal Injury

Contrast media can induce the production of reactive oxygen species (ROS) in renal cells, leading to oxidative stress. This can damage cellular components and activate pro-inflammatory and apoptotic pathways.

Oxidative_Stress_Pathway CM Contrast Media (e.g., Iomeprol) Mito Mitochondrial Dysfunction CM->Mito Direct Toxicity ROS Increased ROS (Reactive Oxygen Species) Mito->ROS OxStress Oxidative Stress ROS->OxStress Damage Cellular Damage (Lipids, Proteins, DNA) OxStress->Damage Inflam Inflammation (e.g., NF-κB activation) OxStress->Inflam Apoptosis Apoptosis OxStress->Apoptosis Apoptosis_Pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_execution Execution Phase CM Contrast Media ROS Oxidative Stress CM->ROS JNK JNK Pathway Activation ROS->JNK Bax Bax Activation JNK->Bax Mito Mitochondrial Cytochrome c Release Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Iomeprol: A Guide for Laboratory and Research Professionals

The proper disposal of Iomeprol, a non-ionic, iodinated contrast medium, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information for researc...

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Iomeprol, a non-ionic, iodinated contrast medium, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of unused or expired Iomeprol.

Understanding Iomeprol Waste Classification

Iomeprol is classified as a non-hazardous pharmaceutical waste.[1][2][3] This means it is not regulated under the Resource Conservation and Recovery Act (RCRA) as hazardous waste due to characteristics like toxicity, reactivity, flammability, or corrosiveness.[1] However, its improper disposal can still have negative environmental impacts, including water system pollution.[1] Therefore, it must be managed responsibly and not disposed of in regular trash or down the drain.

Procedural Steps for Iomeprol Disposal

Adherence to a systematic disposal protocol is essential for the safe management of Iomeprol waste. The following steps provide a clear workflow for laboratory personnel.

Step 1: Segregation of Waste

Proper segregation is the foundational step in compliant pharmaceutical waste management.

  • Isolate Iomeprol Waste: Immediately separate unused or expired Iomeprol from other waste streams.

  • Maintain Separation from Other Waste Types: Do not mix Iomeprol waste with:

    • RCRA hazardous waste

    • Biohazardous or infectious waste

    • Sharps

    • Controlled substances

    • General trash

Step 2: Proper Containerization

Once segregated, Iomeprol waste must be stored in appropriate containers to await disposal.

  • Select Appropriate Containers: Use puncture-proof, leak-resistant containers. These are often color-coded, with blue or white bins commonly used for non-hazardous pharmaceutical waste.

  • Label Containers Clearly: The container must be clearly labeled as "Non-hazardous Pharmaceutical Waste" and should indicate its contents (Iomeprol).

  • Secure Storage: Store the sealed containers in a secure, designated area that is inaccessible to unauthorized personnel.

Step 3: Selecting a Disposal Method

There are three primary disposal options for Iomeprol, with recycling being the most environmentally responsible choice.

  • Recycling (Preferred Method): Several manufacturers of iodinated contrast media, including GE Healthcare and Bayer, have implemented recycling programs.

    • How it Works: These programs provide collection containers for unused, uncontaminated iodinated contrast media. Once full, the containers are returned to the manufacturer, where the iodine is extracted and recycled to produce new contrast media.

    • How to Participate: Contact the manufacturer's local sales representative or dedicated recycling program email to enroll and receive the necessary supplies and shipping materials.

  • Incineration: This is a common and recommended disposal method for non-hazardous pharmaceutical waste.

    • Process: High-temperature incineration ensures the complete destruction of the active pharmaceutical ingredient.

    • Implementation: This service is performed by a licensed medical or pharmaceutical waste management vendor.

  • Landfilling (Use with Caution): While permissible in some jurisdictions for non-hazardous pharmaceuticals, landfilling is the least preferred method.

    • Risks: Improperly managed landfills can lead to the leaching of pharmaceuticals into groundwater.

    • Regulations: Many states and local authorities prohibit the landfilling of pharmaceutical waste. Always verify local regulations before considering this option.

Comparison of Iomeprol Disposal Methods

The following table provides a qualitative comparison of the available disposal options for Iomeprol.

Disposal MethodEnvironmental ImpactLogistical ConsiderationsKey Benefits
Recycling Low: Promotes a circular economy by reusing a non-renewable resource (iodine). Prevents the release of the compound into the environment.Requires coordination with the manufacturer's recycling program. Collection containers are provided by the vendor.Environmentally sustainable, reduces the need for new iodine extraction.
Incineration Moderate: Prevents the active ingredient from entering soil and water systems. Contributes to air emissions, though modern facilities have advanced filtration.Requires contracting with a licensed waste management service.Ensures complete destruction of the pharmaceutical compound.
Landfilling High: Poses a significant risk of soil and groundwater contamination through leaching.Legality varies by state and local regulations. Requires a licensed landfill approved for pharmaceutical waste.Generally the most cost-effective option, but with the highest environmental risk.

Iomeprol Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Iomeprol.

Iomeprol_Disposal_Workflow start Iomeprol Waste Generated (Unused/Expired) segregate Step 1: Segregate Waste (Isolate from other waste streams) start->segregate containerize Step 2: Containerize (Use labeled, leak-proof containers) segregate->containerize decision Step 3: Choose Disposal Option containerize->decision recycle Recycling Program (Preferred Method) decision->recycle Is a recycling program available and feasible? incinerate Incineration (Acceptable Alternative) decision->incinerate No recycling program or waste is contaminated. landfill Landfill (Least Preferred - Check Local Regulations) decision->landfill No other options & permitted by local regulations. contact_vendor Contact Manufacturer for Recycling Kit recycle->contact_vendor waste_hauler Arrange Pickup by Licensed Waste Management Vendor incinerate->waste_hauler landfill->waste_hauler end_recycle Waste is Recycled contact_vendor->end_recycle end_destroy Waste is Destroyed waste_hauler->end_destroy

Caption: Decision workflow for the proper disposal of Iomeprol waste.

References

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